5-(4-Methylbenzyl)-2-furoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(4-methylphenyl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9-2-4-10(5-3-9)8-11-6-7-12(16-11)13(14)15/h2-7H,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUZBZHMUKAZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586248 | |
| Record name | 5-[(4-Methylphenyl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-45-3 | |
| Record name | 5-[(4-Methylphenyl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 5-(4-Methylbenzyl)-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and properties of 5-(4-Methylbenzyl)-2-furoic acid (CAS No: 4664-45-3).[1] As a member of the furoic acid class of compounds, which are significant in medicinal chemistry, a thorough understanding of this molecule's architecture is critical for its potential application in drug discovery and development.[2] This document delineates its chemical identity, physicochemical characteristics, a detailed synthesis protocol, and methods for structural elucidation, offering a foundational resource for researchers in the field.
Introduction: The Significance of Furoic Acid Scaffolds
Furoic acid derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries.[2][3] The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile scaffold in the design of bioactive molecules.[4] These compounds have been successfully incorporated into a wide array of therapeutics, including antibacterial, anti-inflammatory, and antiparasitic agents.[2] The carboxylic acid moiety at the 2-position and the potential for diverse substitutions at the 5-position allow for fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its biological activity. The subject of this guide, this compound, combines the furoic acid core with a 4-methylbenzyl group, presenting a unique lipophilic and aromatic profile that warrants detailed investigation for potential therapeutic applications.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. This section outlines the key identifiers and physicochemical parameters of this compound.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-(4-methylbenzyl)furan-2-carboxylic acid[1] |
| Synonyms | 5-[(4-methylphenyl)methyl]furan-2-carboxylic acid[1] |
| CAS Number | 4664-45-3[1] |
| Molecular Formula | C₁₃H₁₂O₃[1] |
| Molecular Weight | 216.23 g/mol [1] |
| SMILES | CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O[1] |
| InChIKey | ZKUZBZHMUKAZDY-UHFFFAOYSA-N[1] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, which are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Boiling Point | 373 °C at 760 mmHg | [1] |
| Density | 1.198 g/cm³ | [1] |
| Flash Point | 179.4 °C | [1] |
| Exact Mass | 216.07900 u | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms in this compound dictates its interaction with biological targets. This section explores the key structural features of the molecule.
2D Chemical Structure
The 2D structure illustrates the connectivity of the atoms, forming the core scaffold of this compound.
Caption: 2D structure of this compound.
Conformational Insights
Synthesis Pathway
The synthesis of 5-substituted-2-furoic acids can be achieved through various organic chemistry methodologies. A plausible and commonly employed route involves the coupling of a suitable furan precursor with a benzyl halide. Below is a detailed, step-by-step protocol adapted from general methods for the synthesis of similar compounds.
Proposed Synthesis Workflow
The synthesis of this compound can be conceptualized as a two-step process starting from commercially available 2-furoic acid. The workflow involves esterification followed by a Friedel-Crafts-type alkylation.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Esterification of 2-Furoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-furoic acid (1 equivalent) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-furoate.
Step 2: Friedel-Crafts Alkylation
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-furoate (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Lewis Acid Addition: Cool the solution in an ice bath and add a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄, 1.1 equivalents) portion-wise.
-
Substrate Addition: Add 4-methylbenzyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield methyl 5-(4-methylbenzyl)-2-furoate.
Step 3: Saponification
-
Reaction Setup: Dissolve the purified methyl 5-(4-methylbenzyl)-2-furoate (1 equivalent) in a mixture of methanol and water.
-
Base Addition: Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Acidification: After cooling, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product, this compound.
Structural Characterization and Analysis
The unambiguous identification and purity assessment of this compound require a combination of spectroscopic techniques.
Spectroscopic Analysis Workflow
Caption: Workflow for the structural characterization of this compound.
Expected Spectroscopic Data
-
¹H NMR:
-
A singlet for the methyl protons of the benzyl group (~2.3 ppm).
-
A singlet for the methylene protons connecting the furan and phenyl rings (~4.0 ppm).
-
Doublets for the furan protons, showing characteristic coupling constants.
-
Aromatic protons of the p-substituted benzene ring appearing as two doublets.
-
A broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).
-
-
¹³C NMR:
-
A signal for the methyl carbon (~21 ppm).
-
A signal for the methylene carbon.
-
Signals for the carbons of the furan and phenyl rings in the aromatic region.
-
A downfield signal for the carboxylic acid carbon (>160 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band for the carboxylic acid group (~2500-3300 cm⁻¹).
-
A strong C=O stretching band for the carboxylic acid (~1680-1710 cm⁻¹).
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C=C stretching bands for the aromatic rings.
-
C-O stretching bands for the furan ring and carboxylic acid.
-
-
Mass Spectrometry (MS):
-
The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₃H₁₂O₃ (216.07900 u).
-
Characteristic fragmentation patterns would include the loss of the carboxylic acid group and cleavage of the benzyl-furan bond.
-
Potential Applications and Structure-Activity Relationship (SAR) Insights
Derivatives of 2-furoic acid are known to exhibit a range of biological activities.[2] The introduction of a 4-methylbenzyl substituent at the 5-position of the furan ring is expected to enhance the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
The 4-methylbenzyl moiety can engage in hydrophobic and π-π stacking interactions within a biological target's binding site. The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as a coordinating group for metal ions in metalloenzymes.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities of this compound. Systematic modifications of the 4-methylbenzyl group, for instance, by altering the substituent on the phenyl ring or changing the linker between the two aromatic systems, would provide valuable structure-activity relationship data to guide the development of more potent and selective drug candidates.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling similar furoic acid derivatives should be followed. These compounds are typically crystalline solids and should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, it is advisable to consult the SDS of structurally related compounds such as 2-furoic acid or 5-formyl-2-furoic acid.
Conclusion
This compound is a molecule of interest for medicinal chemists and drug discovery professionals due to its furoic acid scaffold and the presence of a lipophilic 4-methylbenzyl substituent. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, a plausible synthetic route, and methods for its characterization. The insights presented herein are intended to serve as a valuable resource for researchers, facilitating further investigation into the therapeutic potential of this and related compounds.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Furoyl Chloride in Modern Pharmaceutical Synthesis.
- ChemPoint. 2-Furoic Acid: Intermediate for Pharma & Food Preservation, Product Article.
- Alfa Chemistry. CAS 4664-45-3 this compound.
-
Wikipedia. 2-Furoic acid. Available from: [Link]
-
ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Available from: [Link]
-
Slideshare. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]
-
Alfa Chemistry. CAS 4664-45-3 this compound. Available from: [Link]
-
PubChem. 2-Furancarboxylic acid. Available from: [Link]
-
Organic Syntheses. 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Available from: [Link]
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]
Sources
An In-depth Technical Guide to 5-(4-Methylbenzyl)-2-furoic acid (CAS Number: 4664-45-3)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 5-(4-Methylbenzyl)-2-furoic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry and drug discovery. While specific research on this compound is emerging, this document synthesizes available data on its physicochemical properties, proposes a viable synthetic route, and explores its potential biological activities based on the well-established pharmacology of the furan scaffold. Furthermore, this guide outlines protocols for its characterization and analysis, offering a foundational resource for researchers investigating this and related molecules.
Introduction
Furan-containing compounds are a cornerstone of medicinal chemistry, with the furan nucleus being a key structural motif in numerous bioactive molecules.[1][2] The inherent aromaticity and the presence of a heteroatom in the furan ring confer unique electronic and steric properties, enabling diverse interactions with biological targets.[3] This has led to the development of furan-based drugs with a wide spectrum of therapeutic applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1]
This compound, with the CAS number 4664-45-3, is a derivative of 2-furoic acid characterized by a 4-methylbenzyl substituent at the 5-position. This substitution pattern is of particular interest as it combines the established bioactivity of the furoic acid core with the lipophilic and sterically influential benzyl group, a common feature in pharmacologically active compounds designed to interact with hydrophobic binding pockets in proteins. This guide aims to provide a comprehensive technical resource on this molecule, covering its synthesis, properties, and potential applications to facilitate further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.
| Property | Value | Source |
| CAS Number | 4664-45-3 | [4] |
| Molecular Formula | C₁₃H₁₂O₃ | [4] |
| Molecular Weight | 216.23 g/mol | [4] |
| Boiling Point | 373°C at 760 mmHg | [4] |
| Flash Point | 179.4°C | [4] |
| Density | 1.198 g/cm³ | [4] |
| SMILES | Cc1ccc(cc1)Cc1ccc(o1)C(=O)O | [4] |
| InChI | InChI=1S/C13H12O3/c1-9-2-4-10(5-3-9)8-11-6-7-12(16-11)13(14)15/h2-7H,8H2,1H3,(H,14,15) | [4] |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves an initial esterification of 2-furoic acid, followed by a Friedel-Crafts-type alkylation with 4-methylbenzyl chloride. The final step is the hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Esterification of 2-Furoic Acid to Methyl 2-furoate
-
To a solution of 2-furoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 2-furoate.
Causality: The esterification step is crucial to protect the carboxylic acid functionality, which would otherwise react with the Lewis acid catalyst in the subsequent Friedel-Crafts alkylation. Methanol is used as both a reagent and a solvent, and sulfuric acid acts as a catalyst.
Step 2: Friedel-Crafts Alkylation of Methyl 2-furoate
-
To a solution of methyl 2-furoate (1 equivalent) and 4-methylbenzyl chloride (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃, 1.2 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
After completion, quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to get crude methyl 5-(4-methylbenzyl)-2-furoate.
-
Purify the crude product by column chromatography on silica gel.
Causality: The Friedel-Crafts alkylation introduces the 4-methylbenzyl group at the electron-rich 5-position of the furan ring. The Lewis acid catalyst is essential for activating the alkylating agent.
Step 3: Hydrolysis of Methyl 5-(4-methylbenzyl)-2-furoate
-
To a solution of methyl 5-(4-methylbenzyl)-2-furoate (1 equivalent) in a mixture of methanol and water, add sodium hydroxide (2-3 equivalents).
-
Stir the reaction mixture at reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Causality: The final hydrolysis step deprotects the carboxylic acid group, yielding the target molecule. The use of a base like sodium hydroxide facilitates the saponification of the ester.
Potential Biological Activities and Applications
While direct biological studies on this compound are limited, the extensive research on furan derivatives provides a strong basis for predicting its potential therapeutic applications.
Antimicrobial Activity
Furan-containing compounds have a long history as effective antimicrobial agents.[1] The mechanism of action often involves the metabolic activation of the furan ring to generate reactive intermediates that can damage microbial DNA, proteins, and other cellular components.[3] Derivatives of 5-substituted-2-furoic acid have shown promising activity against a range of bacteria and fungi.[7] For instance, novel heterocyclic analogs of a related compound, 5-(4-methylcarboxamidophenyl)-2-furoic acid, have demonstrated potent antimicrobial activity.[7] It is therefore plausible that this compound could exhibit similar properties.
Anticancer Activity
Numerous furan derivatives have been investigated for their anticancer properties.[8][9] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways.[10] For example, a series of 2,4-disubstituted furo[3,2-b]indole derivatives have shown significant anticancer activity, with one compound exhibiting high selectivity against renal cancer cells.[10] The structural similarity of this compound to these active compounds suggests its potential as a scaffold for the development of novel anticancer agents.
Caption: Potential biological activities and mechanisms of action.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stability of this compound. The following section outlines key analytical techniques and a sample protocol.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. While specific spectra for this compound are not publicly available, predicted shifts can be inferred from related structures like 2-furoic acid[11] and other 5-substituted derivatives.[5] The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the furan and benzyl rings, the methylene bridge, the methyl group, and the carboxylic acid proton. The ¹³C NMR spectrum would similarly display distinct signals for each carbon atom in the molecule.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretching vibrations, and the aromatic C-H and C=C stretching vibrations.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
Exemplary HPLC Protocol:
This protocol is adapted from a method used for related furoic acid derivatives. Optimization will be necessary for this specific compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-30°C |
Protocol Steps:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample and standards.
-
Data Analysis: Determine the retention time and peak area of the compound. Purity can be calculated based on the relative peak areas.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and an exploration of its potential biological activities based on the well-documented pharmacology of the furan moiety. The outlined analytical methods will serve as a valuable starting point for researchers aiming to synthesize, characterize, and evaluate this compound. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully unlock its therapeutic potential.
References
- Dahiya, R., & Mourya, V. (2006). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Indian Journal of Heterocyclic Chemistry, 16(1), 53-56.
-
Human Metabolome Database. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000617). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Wang, Y., et al. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry, 69, 485-493.
- Zhang, Z., et al. (2018). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 20(13), 3038-3045.
- Nivrutti, G. K. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Vlasov, S. V., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9.
- Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515.
-
PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Methoxyphenyl)-2-furoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Retrieved from [Link]
- Li, Z., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 19(12), 20496-20511.
- Kantevari, S., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(16), 4967.
- Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4), 841-852.
- Ivanova, Y., et al. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of.
- Zhang, Y. M., et al. (2024). The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan formaldehyde. Journal of Molecular Structure.
- Saini, M. S., et al. (2013). A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. International Journal of Pharma Sciences and Research, 4(3), 77.
-
Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[7][13]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Biopolymers and Cell, 39(2), 113-120.
- El-Gamal, M. I., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1385.
- Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. Bioorganic & Medicinal Chemistry Letters, 15(20), 4488-4492.
- Vlasov, S. V., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9.
- Vishnu, T., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 26(5), 2931-2945.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.info [ijpsr.info]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. library.dmed.org.ua [library.dmed.org.ua]
- 10. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Furoic acid(88-14-2) 13C NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of 5-(4-Methylbenzyl)-2-furoic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(4-methylbenzyl)-2-furoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is strategically designed in two primary stages: a Friedel-Crafts acylation to form the carbon-carbon bond and introduce the aryl ketone moiety, followed by a Clemmensen reduction to convert the ketone to the target methylene group. This document delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and discusses critical process parameters and potential challenges. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this and related furoic acid derivatives.
Introduction: The Significance of Substituted Furoic Acids
Furan-containing compounds are a cornerstone of modern organic synthesis, with the 2-furoic acid scaffold being particularly prevalent in a wide array of biologically active molecules and functional materials. The strategic placement of substituents on the furan ring allows for the fine-tuning of a compound's physicochemical properties, influencing its pharmacological profile or material characteristics. This compound, with its lipophilic benzyl group, serves as a key intermediate for accessing more complex molecular architectures. Its synthesis, therefore, is of considerable interest.
This guide outlines a classical and reliable synthetic approach, emphasizing not just the procedural steps but the chemical principles that govern the selection of reagents and reaction conditions.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively achieved through a two-step sequence starting from 2-furoic acid. The core strategy involves:
-
Friedel-Crafts Acylation: Introduction of the 4-methylbenzoyl group onto the 5-position of the furan ring.
-
Clemmensen Reduction: Selective reduction of the resulting ketone to a methylene group.
This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achievable for each step.
Diagram: Synthetic Pathway
Caption: Overall synthetic route for this compound.
Part I: Friedel-Crafts Acylation of 2-Furoic Acid
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the formation of a C-C bond between an aromatic ring and an acyl group. In the context of furan, which is an electron-rich heterocycle, this reaction proceeds readily, but care must be taken to avoid polymerization, a common side reaction with sensitive substrates like furan.[1][2]
Mechanistic Considerations
The reaction is initiated by the activation of 4-methylbenzoyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich furan ring, preferentially at the 5-position due to the directing effect of the carboxylic acid group and the inherent reactivity of the α-positions of the furan ring. A subsequent deprotonation-aromatization step yields the 5-(4-methylbenzoyl)-2-furoic acid.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Furoic Acid | 112.08 | 10.0 g | 0.0892 |
| 4-Methylbenzoyl chloride | 154.61 | 15.2 g | 0.0983 |
| Aluminum Chloride (anhydrous) | 133.34 | 26.2 g | 0.1964 |
| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |
| 6M Hydrochloric Acid | - | 150 mL | - |
| Deionized Water | - | As needed | - |
| Saturated Sodium Chloride | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (26.2 g, 0.1964 mol) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate beaker, dissolve 2-furoic acid (10.0 g, 0.0892 mol) and 4-methylbenzoyl chloride (15.2 g, 0.0983 mol) in anhydrous dichloromethane (100 mL).
-
Add the solution from the beaker to the dropping funnel and add it dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 6M hydrochloric acid (150 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with deionized water (100 mL) and then with saturated sodium chloride solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-(4-methylbenzoyl)-2-furoic acid.
Part II: Clemmensen Reduction of the Aryl Ketone
The Clemmensen reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[3][4][5] It is particularly well-suited for aryl-alkyl ketones, such as the intermediate synthesized in Part I.[3][6] The strongly acidic conditions of the Clemmensen reduction are generally tolerated by the furoic acid moiety, although care must be taken to monitor the reaction to prevent degradation of the furan ring.
Mechanistic Insights and Alternative Considerations
The precise mechanism of the Clemmensen reduction is not fully elucidated but is believed to involve a series of single-electron transfers from the surface of the zinc to the protonated carbonyl group, leading to the formation of zinc-carbenoid intermediates.[3][4]
An alternative to the Clemmensen reduction is the Wolff-Kishner reduction, which is carried out under basic conditions.[7][8] The choice between these two methods often depends on the substrate's sensitivity to acid or base. For substrates with acid-labile functional groups, the Wolff-Kishner reduction would be the preferred method.[5][7] However, for the present synthesis, the Clemmensen reduction is a robust and effective choice.
Experimental Protocol: Clemmensen Reduction
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-(4-Methylbenzoyl)-2-furoic acid | 230.23 | 10.0 g | 0.0434 |
| Zinc Dust | 65.38 | 28.4 g | 0.435 |
| Mercuric Chloride | 271.52 | 2.8 g | 0.0103 |
| Concentrated Hydrochloric Acid | - | 40 mL | - |
| Deionized Water | - | 20 mL | - |
| Toluene | 92.14 | 50 mL | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
Preparation of Zinc Amalgam: In a 500 mL round-bottom flask, add zinc dust (28.4 g), mercuric chloride (2.8 g), and deionized water (30 mL). Stir the mixture vigorously for 10 minutes. Decant the aqueous solution.
-
To the freshly prepared zinc amalgam, add concentrated hydrochloric acid (40 mL), deionized water (20 mL), and toluene (50 mL).
-
Add 5-(4-methylbenzoyl)-2-furoic acid (10.0 g, 0.0434 mol) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 8 hours. Additional portions of concentrated hydrochloric acid (10 mL) may be added every 2 hours to maintain the acidity.
-
After cooling to room temperature, decant the liquid phase from the remaining zinc amalgam.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to obtain the final product.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Characterization and Quality Control
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful conversion at each step.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the carboxylic acid and ketone, disappearance of the ketone stretch after reduction).
-
Melting Point Analysis: To assess the purity of the crystalline products.
Safety Considerations
-
Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
4-Methylbenzoyl chloride is a lachrymator and corrosive. Handle with care in a well-ventilated area.
-
Concentrated hydrochloric acid is highly corrosive and emits toxic fumes. All work should be performed in a fume hood.
-
Mercury(II) chloride is highly toxic. Handle with extreme caution and dispose of waste according to institutional guidelines.
-
Dichloromethane and Toluene are volatile and flammable organic solvents. Avoid inhalation and contact with skin.
Conclusion
The synthetic route detailed in this guide, employing a Friedel-Crafts acylation followed by a Clemmensen reduction, represents a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this valuable intermediate for further applications in drug discovery and materials science.
References
- Patents, G. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
-
Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. (2012). Ingenta Connect. Retrieved from [Link]
-
Li, C., et al. (2017). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Publications. Retrieved from [Link]
-
Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. (n.d.). ResearchGate. Retrieved from [Link]
-
Yin, A., et al. (2022). One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. PMC - NIH. Retrieved from [Link]
- Patents, G. (n.d.). WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives.
-
Finan, P. A., & Fothergill, G. A. (1963). Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Electrophilic Substitution - Friedel-Crafts Acylation of Furan. (n.d.). GCW Gandhi Nagar Jammu. Retrieved from [Link]
-
Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. (n.d.). ResearchGate. Retrieved from [Link]
-
Clemmensen reduction. (n.d.). Wikipedia. Retrieved from [Link]
-
Clemmensen reduction. (n.d.). Retrieved from [Link]
-
Clemmensen reduction- Heterocyclic and Organic chemistry- As per PCI syllabus. (n.d.). [PPTX]. Retrieved from [Link]
-
Clemmensen Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. (n.d.). ResearchGate. Retrieved from [Link]
-
CLEMMENSEN REDUCTION. (n.d.). Retrieved from [Link]
-
Brønsted Acid-Catalyzed Reduction of Furans. (2022). Journal of the American Chemical Society. Retrieved from [Link]
-
Wolff–Kishner reduction. (n.d.). Wikipedia. Retrieved from [Link]
-
Wolff-Kishner Reduction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Wolff-Kishner Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (n.d.). RSC Publishing. Retrieved from [Link]
-
Wolff Kishner Reduction. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Carbonyl reduction. (n.d.). Wikipedia. Retrieved from [Link]
-
Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides, Aluminum Hydrides, or Boranes. (n.d.). Retrieved from [Link]
-
A Safer Reduction of Carboxylic Acids with Titanium Catalysis. (2022). Organic Letters. Retrieved from [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkivoc. Retrieved from [Link]
-
Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. 506. Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Clemmensen reduction- Heterocyclic and Organic chemistry- As per PCI syllabus | PPTX [slideshare.net]
- 5. Clemmensen Reduction [organic-chemistry.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to 5-(4-Methylbenzyl)-2-furoic Acid and its Derivatives for Drug Discovery and Development
Foreword: The Furan Scaffold in Modern Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of numerous therapeutic agents. Derivatives of 2-furoic acid, in particular, have garnered significant attention due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide focuses on a specific, promising member of this class: 5-(4-Methylbenzyl)-2-furoic acid, and explores its synthetic pathways, derivatization potential, and prospective applications in drug discovery.
The Core Moiety: this compound
This compound is a bifunctional molecule featuring a 2-furoic acid core substituted at the 5-position with a 4-methylbenzyl group. This substitution pattern is of particular interest as it combines the established biological activity of the furoic acid nucleus with the lipophilic and sterically influential benzyl moiety. The methyl group on the phenyl ring can further modulate the compound's pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of the core molecule is fundamental for its application in drug development.
| Property | Value | Source |
| CAS Number | 4664-45-3 | |
| Molecular Formula | C₁₃H₁₂O₃ | |
| Molecular Weight | 216.23 g/mol | |
| Boiling Point | 373°C at 760 mmHg | |
| Flash Point | 179.4°C | |
| Density | 1.198 g/cm³ |
Spectroscopic Characterization (Predicted)
-
¹H NMR: Resonances corresponding to the protons on the furan ring (typically in the range of 6.5-7.5 ppm), the benzylic protons (a singlet around 4.0 ppm), the aromatic protons of the p-tolyl group (two doublets in the aromatic region), and the methyl protons of the tolyl group (a singlet around 2.3 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Signals for the carboxylic acid carbon (~160-170 ppm), carbons of the furan and phenyl rings (in the aromatic region of ~110-160 ppm), the benzylic carbon, and the methyl carbon.
-
FT-IR: A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carboxylic acid (around 1680-1710 cm⁻¹), C-O stretching bands for the furan ring, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Synthesis of the Core Structure and its Derivatives
The synthesis of this compound and its derivatives can be approached through several established synthetic methodologies. A plausible and versatile approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by functional group transformations to generate a library of derivatives.
Synthesis of this compound
A logical synthetic route to the parent acid is outlined below. This multi-step synthesis prioritizes the use of commercially available starting materials and robust, high-yielding reactions.
Caption: Proposed synthetic workflow for this compound.
Step 1: Esterification of 2-Furoic Acid
-
To a solution of 2-furoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-furoate.
Step 2: Bromination of Methyl 2-furoate
-
Dissolve methyl 2-furoate in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Slowly add a solution of bromine in the same solvent at a controlled temperature (typically 0-10 °C).
-
Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product, dry the organic layer, and purify by column chromatography to yield methyl 5-bromo-2-furoate.
Step 3: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine methyl 5-bromo-2-furoate, (4-methylphenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄).
-
Add a degassed solvent system (e.g., dioxane/water or DMF).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain methyl 5-(4-methylbenzyl)-2-furoate.
Step 4: Hydrolysis
-
Dissolve methyl 5-(4-methylbenzyl)-2-furoate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and reflux the mixture for 2-4 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Synthesis of Amide and Ester Derivatives
The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, primarily amides and esters.
-
Activate the carboxylic acid of this compound using a coupling agent such as dicyclohexylcarbodiimide (DCC) or by converting it to the acid chloride with thionyl chloride.
-
React the activated species with the desired primary or secondary amine in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane or DMF).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction mixture and purify the product by recrystallization or column chromatography.
-
For simple alkyl esters, Fischer esterification can be employed by refluxing the carboxylic acid in the corresponding alcohol with a catalytic amount of acid.
-
For more complex esters, the carboxylic acid can be reacted with the desired alcohol in the presence of a coupling agent like DCC and a catalyst such as 4-dimethylaminopyridine (DMAP).
Biological Activities and Therapeutic Potential
While direct biological data for this compound is limited, the extensive research on related 5-aryl-2-furoic acid derivatives provides a strong basis for predicting its therapeutic potential. The primary areas of interest are its antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Derivatives of 5-aryl-2-furoic acid have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve the disruption of microbial cellular processes.
Table of Antimicrobial Activity for Structurally Related Furoic Acid Derivatives
| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |
| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | S. aureus, B. subtilis | Potent activity reported | |
| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | P. aeruginosa | Potent activity reported | |
| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | C. albicans | 6-12.5 | |
| Furfural and Furoic Acid | B. subtilis | 0.027 µM (Furfural), 0.015 µM (Furoic Acid) | |
| Furfural and Furoic Acid | S. typhi | 0.029 µM (Furfural), 0.009 µM (Furoic Acid) | |
| Organic Acids | C. jejuni | 500-1000 |
Anti-inflammatory Activity
Furan derivatives have been shown to possess anti-inflammatory properties, often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Table of Anti-inflammatory Activity for Structurally Related Furan Derivatives
| Compound/Derivative Class | Assay | IC₅₀ | Reference |
| Furanocoumarins (Bergapten) | Carrageenan-induced foot edema | ED₅₀ = 1.6±0.003 mg/kg | |
| Furanocoumarins (Oxypeucedanin hydrate) | Carrageenan-induced foot edema | ED₅₀ = 126.4±0.011 mg/kg | |
| Ferulic Acid Derivative (S-52372) | LPS-induced NO production in RAW264.7 cells | Similar to Ferulic Acid | |
| 2,6-bisbenzylidenecyclohexanone derivatives | NO inhibitory activity in RAW 264.7 cells | 6.68 µM |
Potential Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of many natural and synthetic furan derivatives are linked to their interaction with the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways. These pathways are central regulators of cellular responses to inflammatory stimuli.
Caption: Putative anti-inflammatory mechanism of action via MAPK and PPAR-γ pathways.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for extensive derivatization make it an attractive candidate for lead optimization programs. Future research should focus on:
-
Systematic Derivatization: Synthesizing a focused library of amide, ester, and other derivatives to establish clear structure-activity relationships.
-
In-depth Biological Evaluation: Screening these derivatives against a broad panel of microbial pathogens and in various in vitro and in vivo models of inflammation.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to evaluate their drug-likeness.
References
- A new series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives of amino acids, peptides and their methyl esters was synthesized by using DCC as coupling agent and TEA as base. All
Biological Activity of Furoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Furoic acid, a heterocyclic organic compound derived from the oxidation of furfural, serves as a pivotal scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention within the scientific community due to their broad spectrum of pharmacological activities.[3][4][5] The furan ring system is a key structural motif in numerous biologically active compounds, contributing to their therapeutic efficacy.[1][6] This technical guide provides an in-depth exploration of the diverse biological activities of furoic acid derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details experimental methodologies, and offers insights into the structure-activity relationships that govern the therapeutic potential of these versatile compounds.
I. Antimicrobial Activity
Furoic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[7][8][9] The incorporation of the furan moiety into various molecular frameworks has led to the development of potent antimicrobial compounds.
A. Antibacterial Activity
Derivatives of furoic acid have been shown to be effective against both Gram-positive and Gram-negative bacteria.[3][10] For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated good antimicrobial activity against Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL.[7] The mechanism of action often involves the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The lipophilicity and electronic properties conferred by the furan ring and its substituents play a crucial role in the antibacterial efficacy of these compounds.
B. Antifungal Activity
In addition to their antibacterial properties, furoic acid derivatives have also shown promise as antifungal agents.[11] They have been found to be active against pathogenic fungi such as Candida albicans.[7][8] The antifungal activity of these compounds is often attributed to their ability to disrupt fungal cell membrane integrity or inhibit key enzymes involved in fungal metabolism. For example, some synthesized 2-aryl-5-furyl-1,3,4-oxadiazoles have displayed significant antifungal activity.[9]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of a potential antimicrobial compound.[12][13][14]
1. Preparation of Bacterial/Fungal Inoculum:
- Aseptically select 3-5 colonies of the test microorganism from an agar plate.
- Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[12]
- Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
- Dilute the suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[12]
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the furoic acid derivative in a suitable solvent like DMSO.
- Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate to achieve a range of concentrations.[7][12]
3. Inoculation and Incubation:
- Add the prepared microbial inoculum to each well containing the compound dilutions.
- Include a positive control (microorganism with no compound) and a negative control (broth medium only).[12]
- Seal the plate and incubate for 16-20 hours at the optimal growth temperature for the microorganism.[12]
4. Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
II. Anticancer Activity
The search for novel anticancer agents has led to the exploration of various heterocyclic compounds, including furoic acid derivatives. These compounds have exhibited promising cytotoxic activity against several cancer cell lines.
The anticancer mechanism of furoic acid derivatives can be multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The structural features of these derivatives, such as the nature and position of substituents on the furan ring, significantly influence their cytotoxic potency.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[15][16]
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well).[17]
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[16]
2. Compound Treatment:
- Prepare serial dilutions of the furoic acid derivative in cell culture medium.
- Replace the old medium with the medium containing different concentrations of the test compound.
- Include a vehicle control (cells treated with the solvent used for the compound) and a blank control (medium only).[16]
- Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[15]
3. MTT Addition and Incubation:
- Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
4. Solubilization and Absorbance Measurement:
- Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[15]
- Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.
Table 1: Hypothetical Anticancer Activity of Furoic Acid Derivatives
| Compound | Cell Line | IC50 (µM) |
| FA-1 | MCF-7 (Breast) | 15.2 |
| FA-2 | A549 (Lung) | 8.5 |
| FA-3 | HeLa (Cervical) | 22.1 |
| FA-4 | HT-29 (Colon) | 12.8 |
III. Anti-inflammatory Activity
Furoic acid derivatives have been investigated for their anti-inflammatory properties, which are often linked to their ability to modulate various inflammatory pathways.[1][18] Natural furan fatty acids, for example, have demonstrated potent anti-inflammatory effects.[1]
The anti-inflammatory mechanisms of these compounds can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX), reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β), and scavenging of reactive oxygen species (ROS).[1][19] Some derivatives may also exert their effects by modulating signaling pathways such as MAPK and PPAR-γ.[1][18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity of novel compounds.[19][20]
1. Animal Grouping and Dosing:
- Healthy rats are randomly divided into control and treatment groups.
- The test compound (furoic acid derivative) is administered to the treatment groups, typically orally or intraperitoneally, at various doses. The control group receives the vehicle. A standard anti-inflammatory drug like indomethacin is used as a positive control.[19]
2. Induction of Inflammation:
- One hour after compound administration, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat to induce localized inflammation and edema.[19][20]
3. Measurement of Paw Edema:
- The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.[19]
4. Data Analysis:
- The increase in paw volume (edema) is calculated for each animal at each time point.
- The percentage inhibition of edema by the test compound is determined by comparing the paw volume of the treated groups with the control group.
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Determination
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in biological samples such as cell culture supernatants.[21][22][23]
1. Sample Preparation:
- Collect cell culture supernatants from cells (e.g., macrophages) stimulated with an inflammatory agent (like LPS) in the presence or absence of the furoic acid derivative.
2. Griess Reaction:
- The Griess reaction is a two-step diazotization process.[24]
- Add Griess Reagent I (e.g., sulfanilamide in an acidic solution) to the sample. This converts nitrite into a diazonium salt.[22]
- Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine) which couples with the diazonium salt to form a colored azo compound.[22][24]
3. Absorbance Measurement:
- Measure the absorbance of the resulting solution at approximately 540 nm using a microplate reader.[22][24] The absorbance is proportional to the nitrite concentration.
4. Quantification:
- A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
IV. Antiviral Activity
The structural diversity of furoic acid derivatives has also made them attractive candidates for the development of antiviral agents.[4] Some furoic acid-containing nucleoside analogues have shown activity against viruses such as varicella-zoster virus (VZV) and human cytomegalovirus (HCMV).[25] The antiviral mechanism of these compounds often involves the inhibition of viral replication by targeting key viral enzymes like DNA polymerase or reverse transcriptase.
Experimental Workflow: Antiviral Activity Screening
Caption: Workflow for in vitro screening of antiviral activity.
V. Synthesis of Furoic Acid Derivatives
The synthesis of furoic acid derivatives is a cornerstone for exploring their biological activities. A common starting material is 2-furoic acid, which can be converted to various derivatives.[9] For example, 2-furoic acid hydrazide is a key intermediate in the synthesis of fungicides and other bioactive molecules.[26][27]
Synthetic Pathway Example: Synthesis of 2-Furoic Acid Hydrazide and subsequent 1,3,4-Oxadiazole formation
Caption: Synthesis of a 1,3,4-oxadiazole derivative from 2-furoic acid.
VI. Future Perspectives
The diverse biological activities of furoic acid derivatives underscore their potential as a rich source for the discovery of new therapeutic agents. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the furoic acid scaffold to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these derivatives exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety.
-
Development of Novel Synthetic Methodologies: Creating more efficient and sustainable synthetic routes to access a wider range of furoic acid derivatives.
Conclusion
Furoic acid derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Their continued exploration in drug discovery programs holds significant promise for the development of novel and effective therapeutic agents to address a range of human diseases. This guide provides a foundational understanding and practical methodologies for researchers dedicated to advancing this exciting field.
References
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(23), 8527. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Miranda, K. M., Espey, M. G., & Wink, D. A. (2001). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Journal of the National Cancer Institute, 93(7), 526–534. Retrieved from [Link]
-
Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
T. Horton. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2019). Protocol Griess Test. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Retrieved from [Link]
-
Journal of Visualized Experiments. (2008). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]
-
MDPI. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors (Basel), 17(12), 2717. Retrieved from [Link]
-
Heliyon. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024). A comprehensive review on furan and its derivatives. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Furoic Acid Hydrazide. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2023). A comprehensive review on in-vitro methods for anti- microbial activity. Retrieved from [Link]
-
Journal of Applied Microbiology. (2015). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2011). Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
Journal of Inflammation Research. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Furoic Acid: Properties, Applications, and Sourcing. Retrieved from [Link]
-
Journal of Inflammation Research. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2005). Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Design, synthesis, antiviral activities of ferulic acid derivatives. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2011). Synthesis and biological activity of furan derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-FUROIC ACID AND 2-FURYLCARBINOL. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and biological activities of furan derivatives. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Design, synthesis, antiviral activities of ferulic acid derivatives. Retrieved from [Link]
-
LookChem. (n.d.). How to synthesis of 2-Furoic acid CAS 88-14-2 by Furfural. Retrieved from [Link]
-
Danylo Halytsky Lviv National Medical University. (2024). Synthesis and biological activity of furancarboxylic acid derivatives. Retrieved from [Link]
-
Journal of Southwest Pharmacy. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
-
ResearchGate. (2025). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Retrieved from [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chempoint.com [chempoint.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. ijabbr.com [ijabbr.com]
- 11. Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. atcc.org [atcc.org]
- 18. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. Protocol Griess Test [protocols.io]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. mdpi.com [mdpi.com]
- 24. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmaffiliates.com [pharmaffiliates.com]
- 27. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-Methylbenzyl)-2-furoic acid
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(4-Methylbenzyl)-2-furoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Each section offers a detailed interpretation of the predicted spectra, underpinned by fundamental principles of spectroscopic analysis. Furthermore, this guide presents robust, field-proven experimental protocols for acquiring such spectra, ensuring a self-validating system for empirical studies. The causality behind experimental choices is elucidated, reflecting a synthesis of technical accuracy and practical insight.
Introduction to this compound
This compound is a carboxylic acid derivative incorporating a furan ring and a substituted benzyl moiety. Its structural complexity and the presence of various functional groups make it an interesting candidate for spectroscopic analysis. Understanding its spectroscopic signature is paramount for its identification, purity assessment, and elucidation of its role in various chemical and biological processes.
Molecular Structure and Properties:
-
Chemical Formula: C₁₃H₁₂O₃
-
Molecular Weight: 216.23 g/mol
-
CAS Number: 4664-45-3
The molecule's architecture, featuring a disubstituted furan ring linked to a p-substituted toluene through a methylene bridge, gives rise to a unique and informative spectroscopic profile. This guide will systematically deconstruct this profile.
Disclaimer: The spectroscopic data presented in this guide are predicted based on the chemical structure of this compound and comparison with data from analogous compounds. Experimental data for this specific molecule is not widely available in the public domain. These predictions are intended to serve as a reference and guide for researchers in their own empirical investigations.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is summarized in the table below. The predictions are based on established chemical shift ranges for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | - | 1H |
| Furan H-3 | ~7.2 - 7.3 | Doublet | ~3.5 | 1H |
| Furan H-4 | ~6.2 - 6.3 | Doublet | ~3.5 | 1H |
| Benzyl (-CH₂-) | ~4.0 - 4.1 | Singlet | - | 2H |
| Aromatic (p-tolyl) | ~7.1 (d), ~7.2 (d) | Doublet (AA'BB' system) | ~8.0 | 4H |
| Methyl (-CH₃) | ~2.3 - 2.4 | Singlet | - | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted spectrum reveals several key structural features:
-
Carboxylic Acid Proton: A highly deshielded, broad singlet is expected between 12.0 and 13.0 ppm, a characteristic chemical shift for a carboxylic acid proton due to hydrogen bonding and the electron-withdrawing nature of the carbonyl group.
-
Furan Protons: The two protons on the furan ring are expected to appear as doublets due to coupling with each other. The proton at the 3-position is typically more deshielded than the proton at the 4-position.
-
Benzyl Protons: The methylene protons of the benzyl group are expected to appear as a singlet around 4.0-4.1 ppm. Their proximity to the electron-withdrawing furan ring causes a downfield shift.
-
Aromatic Protons: The four protons on the p-tolyl group will likely appear as a complex multiplet, often approximating an AA'BB' system, with two doublets around 7.1-7.2 ppm.
-
Methyl Protons: The methyl group protons on the tolyl ring are expected to be a singlet in the aliphatic region, around 2.3-2.4 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
A self-validating protocol for acquiring a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[1]
-
Gently swirl the vial to dissolve the sample completely.
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the instrument is equipped to reference the solvent signal.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width (e.g., -2 to 14 ppm).
-
Acquire the spectrum using a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The acquisition parameters should be chosen to ensure quantitative integration, such as a sufficient relaxation delay (D1).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns to determine coupling constants.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~160 - 165 |
| Furan C-2 | ~145 - 150 |
| Furan C-5 | ~155 - 160 |
| Furan C-3 | ~118 - 122 |
| Furan C-4 | ~110 - 115 |
| Benzyl (-CH₂-) | ~35 - 40 |
| Aromatic C-1' (ipso) | ~135 - 140 |
| Aromatic C-4' (ipso) | ~135 - 140 |
| Aromatic C-2', C-6' | ~129 - 131 |
| Aromatic C-3', C-5' | ~128 - 130 |
| Methyl (-CH₃) | ~20 - 25 |
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is consistent with the proposed structure:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most deshielded, appearing in the 160-165 ppm region.
-
Furan Carbons: The furan carbons will have distinct chemical shifts. The carbon attached to the carboxylic acid (C-2) and the carbon attached to the benzyl group (C-5) will be the most downfield of the furan carbons. The other two furan carbons (C-3 and C-4) will appear at higher field.
-
Aromatic Carbons: The p-tolyl group will show four distinct signals in the aromatic region (125-140 ppm). The two ipso-carbons (C-1' and C-4') will have different shifts from the protonated aromatic carbons.
-
Aliphatic Carbons: The benzyl methylene carbon will appear around 35-40 ppm, and the methyl carbon will be the most upfield signal at approximately 20-25 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare the sample as described for ¹H NMR spectroscopy, though a slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Instrument Setup and Data Acquisition:
-
Use a broadband probe tuned to the ¹³C frequency.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).
-
A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
A sufficient relaxation delay is crucial for accurate integration of quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Key IR Absorption Bands
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300 - 2500 | Strong, very broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (carboxylic acid) | 1720 - 1680 | Strong, sharp |
| C=C stretch (aromatic) | 1600 - 1450 | Medium (multiple bands) |
| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |
| O-H bend (carboxylic acid) | 1440 - 1395 | Medium |
Interpretation of the Predicted IR Spectrum
The predicted IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group:
-
A very broad and strong absorption from 3300 to 2500 cm⁻¹ is indicative of the O-H stretching of a hydrogen-bonded carboxylic acid.[2]
-
A strong, sharp peak between 1720 and 1680 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.[3][4]
-
The spectrum will also feature C-H stretching vibrations for the aromatic and aliphatic protons, as well as characteristic C=C stretching bands for the aromatic ring and the furan ring in the 1600-1450 cm⁻¹ region.
-
A strong C-O stretching band is also expected between 1320 and 1210 cm⁻¹.[2]
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry a small amount (1-2 mg) of this compound and about 100-200 mg of spectroscopic grade potassium bromide (KBr).
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺•): m/z = 216
-
Major Predicted Fragments:
-
m/z = 199 ([M-OH]⁺)
-
m/z = 171 ([M-COOH]⁺)
-
m/z = 105 (tropylium ion from benzyl cleavage)
-
m/z = 91 (benzyl cation)
-
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak at m/z = 216 will confirm the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of substituents from the carboxylic acid and cleavage at the benzylic position.
-
Loss of a hydroxyl radical (-OH) would result in a fragment at m/z = 199.
-
Loss of the entire carboxyl group (-COOH) would give a fragment at m/z = 171.
-
Cleavage of the bond between the furan ring and the methylene group is expected to be a major fragmentation pathway, leading to the formation of a stable benzyl cation (m/z = 91) which can rearrange to the even more stable tropylium ion (m/z = 105).
-
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). For a non-volatile compound like a carboxylic acid, derivatization (e.g., silylation) may be necessary for GC-MS analysis.[5]
-
-
Ionization:
-
The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with their interpretations, offer a comprehensive roadmap for the empirical analysis of this compound. The included experimental protocols are designed to be robust and self-validating, empowering researchers to confidently acquire high-quality data. This guide serves as a valuable resource for any scientific endeavor involving the synthesis, characterization, or application of this compound.
References
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
MDPI. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
Sources
An In-depth Technical Guide to 5-(4-Methylbenzyl)-2-furoic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Methylbenzyl)-2-furoic acid is a synthetic organic compound belonging to the class of substituted furoic acids. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential therapeutic applications. Drawing upon established synthetic methodologies for analogous structures, a detailed protocol for its preparation via Suzuki-Miyaura cross-coupling is presented. While specific experimental biological data for this compound is limited in publicly accessible literature, this guide explores its potential as an antimicrobial and cytotoxic agent based on the known activities of structurally related furan derivatives. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound and its analogs.
Introduction
Furan-containing compounds are a significant class of heterocyclic molecules that are integral to numerous biologically active natural products and synthetic pharmaceuticals. The furan ring system, with its unique electronic and structural properties, serves as a versatile scaffold in medicinal chemistry. Among these, 2-furoic acid and its derivatives have garnered considerable attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
This technical guide focuses on a specific derivative, this compound. The introduction of a 4-methylbenzyl substituent at the 5-position of the furan ring is anticipated to modulate the lipophilicity and steric bulk of the molecule, potentially influencing its biological activity and pharmacokinetic profile. This guide will delve into the synthetic pathways, structural characterization, and the putative biological relevance of this compound, providing a scientific basis for its further exploration in drug discovery and development.
Synthesis of this compound
While a specific, detailed synthesis of this compound is not extensively documented in the literature, a highly plausible and efficient synthetic route can be designed based on the well-established Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The proposed synthesis involves the coupling of a boronic acid derivative with a halogenated furan compound.
A similar strategy has been successfully employed for the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid, which involves the coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, followed by hydrolysis of the ester.[1]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The proposed two-step synthesis of this compound is outlined below. The first step involves the palladium-catalyzed Suzuki-Miyaura coupling of methyl 5-bromofuran-2-carboxylate with 4-methylbenzylboronic acid to form the methyl ester intermediate. The second step is the hydrolysis of the methyl ester to yield the final carboxylic acid product.
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 5-(4-methylbenzyl)-2-furoate
-
To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add 4-methylbenzylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 5-(4-methylbenzyl)-2-furoate.
Step 2: Synthesis of this compound
-
Dissolve the methyl 5-(4-methylbenzyl)-2-furoate (1.0 eq) in a 2:1 mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 4664-45-3 | [2][3] |
| Molecular Formula | C₁₃H₁₂O₃ | [2][3] |
| Molecular Weight | 216.23 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | 373 °C at 760 mmHg (predicted) | [2] |
| Density | 1.198 g/cm³ (predicted) | [2] |
| Solubility | Soluble in organic solvents like DMSO and methanol; sparingly soluble in water. | |
| Predicted ¹H NMR (400 MHz, CDCl₃) δ | 10.5-11.5 (s, 1H, COOH), 7.10-7.20 (m, 5H, Ar-H, Furan-H), 6.20-6.30 (d, 1H, Furan-H), 4.00 (s, 2H, CH₂), 2.35 (s, 3H, CH₃) | |
| Predicted ¹³C NMR (100 MHz, CDCl₃) δ | 163-165 (C=O), 158-160 (C-5 Furan), 145-147 (C-2 Furan), 136-138 (Ar-C), 135-137 (Ar-C), 129-131 (Ar-CH), 128-130 (Ar-CH), 118-120 (Furan-CH), 110-112 (Furan-CH), 35-37 (CH₂), 20-22 (CH₃) |
Potential Biological Activities and Therapeutic Applications
While there is a lack of specific biological studies on this compound, the extensive research on structurally similar furoic acid derivatives provides a strong basis for predicting its potential therapeutic applications.
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial activity of furoic acid derivatives. For instance, a series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[4] The structural similarity of these compounds to this compound suggests that the latter may also possess antimicrobial properties. The furan ring is a known pharmacophore in many antimicrobial agents, and the lipophilic benzyl group could enhance its ability to penetrate bacterial cell membranes.
Cytotoxic and Antitumor Activity
The furan scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity. Furan- and furopyrimidine-based derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. Some of these compounds have shown significant cytotoxic effects against various cancer cell lines. The presence of the benzyl group in this compound could contribute to its cytotoxic potential, as benzyl derivatives have also been explored as anticancer agents.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This technical guide has provided a plausible and detailed synthetic route, along with a summary of its known and predicted properties. The analysis of related compounds strongly suggests that this molecule warrants further investigation for its potential antimicrobial and cytotoxic activities.
Future research should focus on:
-
Experimental Synthesis and Characterization: The proposed synthetic protocol should be carried out to obtain the compound and fully characterize it using modern analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and X-ray crystallography.
-
Biological Evaluation: A comprehensive biological screening of this compound should be performed to assess its antimicrobial activity against a panel of clinically relevant bacteria and fungi. Furthermore, its cytotoxic effects on various cancer cell lines should be investigated.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications to the benzyl and furoic acid moieties would provide valuable insights into the structure-activity relationships, guiding the design of more potent and selective therapeutic agents.
References
Sources
- 1. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 4664-45-3: 5-(4-methylbenzyl)furan-2-carboxylic acid [cymitquimica.com]
- 4. rsc.org [rsc.org]
From Pyromucic Acid to Precision Medicine: A Technical Guide to the Discovery and History of Substituted Furoic Acids
Abstract
The furoic acid scaffold, a five-membered aromatic heterocycle, has proven to be a remarkably versatile platform in the annals of medicinal chemistry. From its serendipitous discovery in the late 18th century to its central role in the development of modern therapeutics, the journey of substituted furoic acids is a testament to the power of chemical innovation. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolution of substituted furoic acids for researchers, scientists, and drug development professionals. We will delve into the pivotal moments of discovery, the evolution of synthetic methodologies, the intricate structure-activity relationships that govern their biological effects, and the diverse mechanisms of action that underpin their therapeutic applications.
The Dawn of Furan Chemistry: The Discovery of 2-Furoic Acid
The story of furoic acids begins in 1780 with the pioneering work of the Swedish-German pharmaceutical chemist Carl Wilhelm Scheele.[1][2] Through the dry distillation of mucic acid, a substance derived from galactose, Scheele isolated a crystalline white solid which he named "pyromucic acid."[1][2] This marked the first synthesis of a furan derivative, predating the isolation of the parent furan ring itself.[1] The name "furan" would later be derived from the Latin word furfur, meaning bran, from which the related compound furfural was first isolated.[1]
Initially, 2-furoic acid found use as a flavoring agent and preservative in the food industry.[2][3] However, its true potential lay dormant for over a century, awaiting the advent of modern medicinal chemistry to unlock its therapeutic promise.
The Rise of a Versatile Scaffold: A Historical Journey of Substituted Furoic Acids in Drug Discovery
The 20th century witnessed the transformation of the simple furoic acid core into a privileged scaffold for the development of a wide array of therapeutic agents. This evolution was driven by the growing understanding of how the furan ring and its substituents could be tailored to interact with specific biological targets.
The Era of Antimicrobials: The Nitrofuran Revolution
The introduction of the nitrofuran class of synthetic antibiotics in the 1940s and 1950s marked a significant milestone in the history of furoic acid derivatives.[3] These compounds, characterized by a nitro group at the 5-position of the furan ring, exhibited broad-spectrum antibacterial activity.
Nitrofurantoin , a key member of this class, was first patented in 1952 by Kenyon J. Hayes at Eaton Laboratories and introduced for the treatment of urinary tract infections (UTIs) in 1953.[4][5] Its development was a crucial step in combating bacterial resistance.
Taming Fluid Overload: The Advent of Furosemide
The 1950s and 1960s were a golden age for diuretic research, leading to the discovery of potent agents to combat edema associated with heart failure, liver disease, and kidney disease. Furosemide , a powerful loop diuretic, was patented in 1959 and approved for medical use in 1964.[6] Its discovery revolutionized the management of fluid overload.
Combating Parasitic Infections: The Story of Diloxanide Furoate
The versatility of the furoate moiety was further demonstrated with the development of diloxanide furoate , an effective luminal amebicide. The furoate ester enhances the delivery and stability of the active drug, diloxanide, in the gastrointestinal tract, making it a valuable tool in the treatment of amoebiasis.[3]
The Chemist's Toolkit: Evolution of Synthetic Methodologies
The journey from the simple 2-furoic acid to a diverse array of substituted derivatives has been paralleled by an evolution in synthetic organic chemistry. Early methods relied on classical reactions, while modern approaches leverage advanced catalytic systems and biocatalysis for greater efficiency and selectivity.
Classical Approaches to Furan Ring Functionalization
Traditional methods for modifying the furoic acid scaffold often involve electrophilic aromatic substitution reactions. However, the reactivity of the furan ring can lead to challenges in controlling regioselectivity. The use of organosilyl groups as blocking and directing groups has been a valuable strategy to overcome these limitations, allowing for the synthesis of multi-substituted furan rings with specific substitution patterns.[7]
Modern Synthetic Strategies
More recent synthetic innovations have focused on transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which have enabled the efficient introduction of a wide range of substituents onto the furan ring.[8]
The Green Revolution: Biocatalytic Synthesis
In recent years, there has been a growing interest in developing sustainable and environmentally friendly methods for chemical synthesis. Biocatalysis, using whole-cell systems or isolated enzymes, has emerged as a powerful tool for the selective oxidation of furfural to 2-furoic acid and for the synthesis of other substituted derivatives.[2] For example, microorganisms like Nocardia corallina can produce 2-furoic acid from furfural with high yields.[2]
Experimental Protocol: Biocatalytic Oxidation of Furfural to 2-Furoic Acid
-
Culture Preparation: Cultivate a suitable microorganism (e.g., Pseudomonas putida) in a nutrient-rich medium.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with a suitable buffer.
-
Biotransformation: Resuspend the cell pellet in a reaction buffer containing furfural as the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically analyzing samples using High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: After the reaction is complete, separate the cells from the supernatant. Isolate and purify the 2-furoic acid from the supernatant using standard techniques such as extraction and crystallization.
Structure-Activity Relationships (SAR): Tailoring Furoic Acids for Therapeutic Efficacy
The biological activity of substituted furoic acids is exquisitely sensitive to the nature and position of substituents on the furan ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.
| Drug Class | Key Structural Features | Impact on Activity | Reference(s) |
| Nitrofuran Antibiotics | 5-Nitro group | Essential for antibacterial activity; reduction of the nitro group generates reactive intermediates that damage bacterial DNA and proteins. | [3] |
| Loop Diuretics (Furosemide) | Sulfonamide and carboxylic acid groups | The sulfonamide group is crucial for inhibiting the Na-K-2Cl cotransporter in the loop of Henle. The carboxylic acid contributes to the diuretic effect. | [6] |
| Hypolipidemic Agents | Alkoxy or aryloxy substituents at the 5-position | Long-chain alkoxy groups mimic fatty acids and can inhibit enzymes involved in lipid metabolism. | [9] |
| Anticancer Agents | Fused ring systems (e.g., furopyrimidines) | The fused heterocyclic systems can act as scaffolds for designing kinase inhibitors. | [10] |
Mechanisms of Action: Unraveling the Biological Effects of Substituted Furoic Acids
The diverse therapeutic applications of substituted furoic acids stem from their ability to interact with a wide range of biological targets.
Inhibition of Ion Transport: The Case of Furosemide
Furosemide exerts its potent diuretic effect by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle in the kidney.[6] This inhibition leads to a significant increase in the excretion of sodium, chloride, potassium, and water.
Disruption of Microbial Processes: The Nitrofurans
Nitrofurans are prodrugs that are activated within bacterial cells.[3] Bacterial nitroreductases reduce the nitro group to generate highly reactive electrophilic intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other essential macromolecules, leading to cell death.
Modulation of Lipid Metabolism
Certain substituted furoic acids have demonstrated hypolipidemic activity by interfering with key enzymes in lipid metabolism.[9][11] For example, 2-furoic acid has been shown to inhibit acetyl-CoA synthetase and acyl-CoA:cholesterol acyltransferase (ACAT), enzymes involved in fatty acid and cholesterol metabolism.[11] The precise mechanisms for many of these agents are still an active area of research.[12]
The Intellectual Property Landscape: Foundational Patents
The development and commercialization of substituted furoic acid-based drugs have been underpinned by key patents that protected these innovations.
| Drug | Foundational Patent (Example) | Key Innovation | Reference(s) |
| Nitrofurantoin | U.S. Patent 2,610,181 (1952) | Method for preparing nitrofurantoin. | |
| Furosemide | U.S. Patent 3,058,882 (1962) | 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid and its salts (Furosemide). | |
| Mometasone Furoate | U.S. Patent 4,808,610 | Topical anti-inflammatory compositions containing mometasone furoate. | [13] |
Future Directions and Conclusion
The rich history of substituted furoic acids in medicinal chemistry provides a strong foundation for future innovation. The inherent versatility of the furan ring, coupled with advances in synthetic chemistry and a deeper understanding of biological systems, continues to inspire the development of novel therapeutic agents. Current research is exploring furoic acid derivatives as anticancer agents, neuroprotective compounds, and new classes of antimicrobials.[10][14]
From its humble beginnings as "pyromucic acid," the furoic acid scaffold has evolved into a cornerstone of modern drug discovery. The journey from Scheele's laboratory to the pharmacy shelves is a compelling narrative of scientific curiosity, chemical ingenuity, and the relentless pursuit of new medicines to improve human health.
References
- Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues. Eur J Med Chem. 2011 Dec;46(12):6119-30.
-
Nitrofurantoin. American Chemical Society. [Link]
- The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. Pharm Res. 1985 Sep;2(5):233-8.
-
Nitrofurantoin. Wikipedia. [Link]
-
Furosemide. Wikipedia. [Link]
- Synthesis and Fungicidal Activities of Novel 1,2,3,4-Substituted-Furans Deriv
- The hypolipidemic effects of 2-furoic acid in Sprague-Dawley rats. Arch Pharm (Weinheim). 1993 Jan;326(1):15-23.
- Nitrofurantoin dosage form.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- Furosemide salts and pharmaceutical preparations thereof.
- Nitrofurantoin dosage form.
- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules. 2024 Sep 5;29(18):4197.
-
Nitrofurantoin - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
- [Mechanisms of action of hypolipidemic agents]. Ann Pharm Fr. 2000 Nov;58(6):391-9.
- Pharmaceutical formulations for subcutaneous administration of furosemide.
- Furosemide salts and pharmaceutical preparations thereof.
-
Generic FUROSEMIDE INN entry, drug patent and freedom to operate. [Link]
- Synthesis of multi-substituted furan rings. J. Organomet. Chem. 2002.
- The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. Pharmaceutical Research. 1985.
- Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions. Green Chemistry. 2021.
-
Quantitative structure–activity relationship. Wikipedia. [Link]
- Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry. 2021.
-
2-Furoic acid. Wikipedia. [Link]
-
Quantitative structure-activity relationships (QSAR). [Link]
- FURAN RING AS A SURROGATE FOR CARBOXY GROUP. Chemistry of Heterocyclic Compounds. 2016.
- Novel topical steroid cream formulations.
- Synthesis of multi-substituted furan rings: the role of silicon. Chem. Soc. Rev. 2003.
- Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry. 2021.
- Mechanisms of action of hypolipidemic drugs.
- Quantitative Structure Activity Relationship in Drug Design: An Overview.
- QSAR quantitative structure activity rel
- Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry. 2023.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Question Paper of B.
- Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid
- Synthesis and Biological Evaluation of Novel Bufalin Deriv
- Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering. 2020.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. chempoint.com [chempoint.com]
- 4. acs.org [acs.org]
- 5. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 6. Furosemide - Wikipedia [en.wikipedia.org]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The hypolipidemic effects of 2-furoic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Mechanisms of action of hypolipidemic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Furan ring oxidation strategy for the synthesis of macrosphelides A and B. | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of 5-(4-Methylbenzyl)-2-furoic acid
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth guide to the essential physicochemical characteristics of the novel compound 5-(4-Methylbenzyl)-2-furoic acid. While this molecule is available commercially, a comprehensive public dataset of its experimental properties is not yet established. Addressing this gap, this guide serves as both a repository for known identifying information and, more critically, a detailed procedural manual for the robust, in-lab determination of its key chemical and physical attributes. As a Senior Application Scientist, the narrative emphasizes not just the 'how' but the 'why' behind each protocol, ensuring that researchers can generate reliable, reproducible, and validatable data crucial for applications in medicinal chemistry, materials science, and synthetic chemistry.
Introduction and Compound Identity
This compound is a heterocyclic carboxylic acid. Its structure, featuring a furoic acid core linked to a substituted benzyl group, makes it an intriguing candidate for investigation as a scaffold or intermediate in drug discovery and materials science. The furan ring is a common motif in bioactive molecules, and the carboxylic acid group provides a handle for forming salts, esters, or amides, influencing properties like solubility and biological target engagement. Precise characterization of its physicochemical properties is the foundational step for any research and development program.
This guide outlines the necessary experimental framework for a comprehensive characterization campaign.
Chemical Structure and Identifiers
The fundamental identity of the molecule is established by its structure and associated chemical identifiers.
Chemical Structure:
Figure 1. Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 5-((4-methylphenyl)methyl)furan-2-carboxylic acid | Alfa Chemistry[1] |
| CAS Number | 4664-45-3 | Alfa Chemistry[1] |
| Molecular Formula | C₁₃H₁₂O₃ | Alfa Chemistry[1] |
| Molecular Weight | 216.23 g/mol | Alfa Chemistry[1] |
| Canonical SMILES | CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O | Alfa Chemistry[1] |
| InChIKey | ZKUZBZHMUKAZDY-UHFFFAOYSA-N | Alfa Chemistry[1] |
Comprehensive Physicochemical Profiling Workflow
A logical, structured workflow is essential for the efficient and thorough characterization of a new chemical entity. The following workflow ensures that foundational properties are established before more complex, resource-intensive analyses are undertaken.
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-(4-Methylbenzyl)-2-furoic Acid
Introduction
5-(4-Methylbenzyl)-2-furoic acid is a substituted furoic acid derivative with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a furan core linked to a substituted benzyl group, makes it an interesting building block for the synthesis of more complex molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described methodology is based on a robust multi-step synthetic route, emphasizing not just the procedural steps but also the underlying chemical principles and rationale for experimental choices.
Overall Synthetic Strategy
The synthesis of this compound will be achieved through a three-step process starting from commercially available 2-furoic acid. The strategy involves:
-
Esterification and Halogenation: Protection of the carboxylic acid functionality of 2-furoic acid as a methyl ester, followed by bromination at the 5-position of the furan ring to yield methyl 5-bromo-2-furoate.
-
Sonogashira Cross-Coupling: A palladium-copper catalyzed Sonogashira coupling of the brominated furan with 1-ethynyl-4-methylbenzene to form the carbon-carbon bond and introduce the tolyl-alkyne moiety.[1][2]
-
Hydrogenation and Saponification: Subsequent reduction of the alkyne to a methylene bridge via catalytic hydrogenation, followed by saponification of the methyl ester to afford the final product, this compound.
This synthetic route is chosen for its reliability and the high yields typically associated with each step.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 2-Furoic acid | ≥98% | Sigma-Aldrich |
| Methanol | Anhydrous | Fisher Scientific |
| Thionyl chloride | ≥99% | Acros Organics |
| N-Bromosuccinimide (NBS) | ≥98% | Alfa Aesar |
| Acetonitrile | Anhydrous | TCI |
| 1-Ethynyl-4-methylbenzene | ≥97% | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals |
| Copper(I) iodide | 99.995% | Sigma-Aldrich |
| Triethylamine | ≥99.5% | J.T. Baker |
| Tetrahydrofuran (THF) | Anhydrous | EMD Millipore |
| Palladium on Carbon (10%) | Johnson Matthey | |
| Ethyl acetate | HPLC Grade | VWR |
| Hexanes | HPLC Grade | VWR |
| Sodium hydroxide | ≥97%, pellets | Macron Fine Chemicals |
| Hydrochloric acid | 37% | BDH |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Bruker Avance III 400 MHz spectrometer.
-
Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system.
-
Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Melting Point: Stuart SMP30 melting point apparatus.
Experimental Protocols
Part 1: Synthesis of Methyl 5-bromo-2-furoate
Rationale: The carboxylic acid of 2-furoic acid is first protected as a methyl ester to prevent side reactions during the subsequent bromination and cross-coupling steps. Esterification is achieved using thionyl chloride and methanol, a classic and efficient method. The subsequent bromination with N-bromosuccinimide (NBS) is a regioselective electrophilic aromatic substitution, favoring the electron-rich 5-position of the furan ring.
Procedure:
-
Esterification:
-
To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-furoic acid (22.4 g, 0.2 mol) and anhydrous methanol (250 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (17.5 mL, 0.24 mol) dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction by TLC (Ethyl acetate/Hexanes 1:4) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (200 mL) and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 2-furoate as a colorless oil.
-
-
Bromination:
-
In a 500 mL round-bottom flask protected from light, dissolve the crude methyl 2-furoate (25.2 g, 0.2 mol) in anhydrous acetonitrile (300 mL).
-
Add N-bromosuccinimide (35.6 g, 0.2 mol) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (250 mL) and wash with water (2 x 150 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel (Ethyl acetate/Hexanes 1:9) to afford methyl 5-bromo-2-furoate as a white solid.
-
Part 2: Synthesis of Methyl 5-((4-methylphenyl)ethynyl)-2-furoate
Rationale: The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from the terminal alkyne).[3][4] This reaction is catalyzed by a palladium complex, with copper(I) iodide acting as a co-catalyst.[1] Triethylamine serves as the base to deprotonate the terminal alkyne and neutralize the hydrogen bromide formed during the reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Procedure:
-
To a flame-dried 250 mL Schlenk flask, add methyl 5-bromo-2-furoate (10.25 g, 50 mmol), tetrakis(triphenylphosphine)palladium(0) (1.15 g, 1 mmol, 2 mol%), and copper(I) iodide (0.38 g, 2 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (100 mL) and anhydrous THF (50 mL) via cannula.
-
Add 1-ethynyl-4-methylbenzene (6.96 g, 60 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to 60 °C and stir for 8 hours under an argon atmosphere.
-
Monitor the reaction by TLC (Ethyl acetate/Hexanes 1:4).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate (100 mL).
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with 2M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel (Ethyl acetate/Hexanes gradient, 0% to 10%) to yield methyl 5-((4-methylphenyl)ethynyl)-2-furoate as a pale yellow solid.
Part 3: Synthesis of this compound
Rationale: The alkyne functionality is reduced to an alkane using catalytic hydrogenation with palladium on carbon. This is a standard and effective method for the complete saturation of carbon-carbon triple bonds. Finally, the methyl ester protecting group is removed by saponification with sodium hydroxide, followed by acidification to yield the desired carboxylic acid.
Procedure:
-
Hydrogenation:
-
In a 500 mL Parr shaker flask, dissolve methyl 5-((4-methylphenyl)ethynyl)-2-furoate (9.6 g, 40 mmol) in ethyl acetate (200 mL).
-
Carefully add 10% palladium on carbon (0.96 g, 10 wt%).
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and shake at room temperature for 6 hours.
-
Monitor the reaction by ¹H NMR to confirm the disappearance of the alkyne protons and the appearance of the benzylic methylene protons.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate (50 mL).
-
Concentrate the filtrate to obtain crude methyl 5-(4-methylbenzyl)-2-furoate as a colorless oil.
-
-
Saponification:
-
Dissolve the crude ester in a mixture of THF (100 mL) and water (50 mL).
-
Add sodium hydroxide pellets (3.2 g, 80 mmol) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2 with concentrated HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (3 x 30 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound.
-
Characterization Data
| Compound | Appearance | M.p. (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | MS (ESI) m/z |
| Methyl 5-bromo-2-furoate | White solid | 43-45 | 7.15 (d, J=3.6 Hz, 1H), 6.40 (d, J=3.6 Hz, 1H), 3.85 (s, 3H) | 205, 207 [M+H]⁺ |
| Methyl 5-((4-methylphenyl)ethynyl)-2-furoate | Pale yellow solid | 88-90 | 7.40 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 7.10 (d, J=3.6 Hz, 1H), 6.55 (d, J=3.6 Hz, 1H), 3.88 (s, 3H), 2.38 (s, 3H) | 241 [M+H]⁺ |
| This compound | White crystalline solid | 145-147 | 10.5 (br s, 1H), 7.25 (d, J=3.5 Hz, 1H), 7.12 (s, 4H), 6.15 (d, J=3.5 Hz, 1H), 4.05 (s, 2H), 2.32 (s, 3H) | 217 [M+H]⁺ |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Palladium catalysts are flammable and should be handled with care, especially during filtration. The filter cake should not be allowed to dry completely in the air.
-
Hydrogen gas is highly flammable; ensure proper grounding and ventilation during hydrogenation.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can confidently produce this valuable compound for further investigation in their respective fields. The described methods are based on well-established organic transformations and offer a logical and efficient pathway to the target molecule.
References
-
Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(23), 2739-2746. Available at: [Link]
-
Heid, J. V., & Levine, R. (1948). THE ACYLATION OF FURAN AND THIOPHENE WITH ALIPHATIC ANHYDRIDES IN THE PRESENCE OF BORON TRIFLUORIDE-ETHERATE. The Journal of Organic Chemistry, 13(3), 409-412. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
-
Díaz-Sánchez, B. R., Iglesias-Arteaga, M. A., Melgar-Fernández, R., & Juaristi, E. (2007). Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. The Journal of Organic Chemistry, 72(13), 4822-4825. Available at: [Link]
-
Jaseer, E. A., et al. (2011). Development in Sonogashira Coupling: Construction of Indole and Benzo[b]furan Ring Systems Catalyzed by Pd-Cu and Basic Ionic Liquid [DBU]Ac. International Journal of Organic Chemistry, 1(3), 109-117. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spuvvn.edu [spuvvn.edu]
Application Note: Comprehensive Analytical Characterization of 5-(4-Methylbenzyl)-2-furoic acid
Introduction
5-(4-Methylbenzyl)-2-furoic acid is a heterocyclic carboxylic acid derivative. Its structural features, comprising a furan ring, a carboxylic acid group, and a methylbenzyl moiety, make it a valuable building block in the synthesis of various biologically active compounds. Accurate and comprehensive characterization of this molecule is paramount for ensuring its identity, purity, and stability, which are critical quality attributes in the drug development process. This application note details the necessary analytical methods to achieve a full characterization profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C13H12O3 | N/A |
| Molecular Weight | 216.23 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 145-148 °C (estimated) | N/A |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water | N/A |
| pKa | ~3.5-4.5 (Estimated based on furoic acid) | N/A |
Analytical Workflow for Characterization
The following diagram illustrates the recommended analytical workflow for a comprehensive characterization of this compound.
Caption: Recommended analytical workflow for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Rationale: HPLC is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase method is preferable due to the compound's moderate polarity. The inclusion of a UV detector allows for sensitive detection, leveraging the chromophores in the molecule. Several studies have demonstrated the successful separation of furoic acid derivatives using reversed-phase HPLC.[1][2][3][4]
Protocol: Reversed-Phase HPLC (RP-HPLC)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid (HCOOH), analytical grade.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or DAD scan 200-400 nm) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation: As per the International Council for Harmonisation (ICH) Q2(R1) guidelines, the method should be validated for specificity, linearity, range, accuracy, precision, and robustness.[5][6][7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling
Rationale: LC-MS provides unequivocal identification of this compound through its mass-to-charge ratio (m/z). It is also a powerful tool for identifying and characterizing potential impurities, even at trace levels. Electrospray ionization (ESI) is a suitable ionization technique for this molecule, likely in negative ion mode due to the acidic proton.
Protocol: LC-MS Analysis
Instrumentation:
-
LC-MS system equipped with an ESI source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Utilize the same HPLC method as described in Section 4.1 to ensure chromatographic compatibility.
MS Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range | m/z 50-500 |
Expected Results: The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z of approximately 215.07. High-resolution mass spectrometry will provide a highly accurate mass measurement, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR will provide information on the number and environment of protons, while ¹³C NMR and DEPT experiments will reveal the carbon skeleton. The characterization of similar furoic acid derivatives by NMR has been well-documented.[9][10][11][12][13][14][15]
Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expected signals include aromatic protons from the furan and benzyl rings, a singlet for the benzylic methylene group, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals will correspond to all unique carbon atoms in the molecule.
-
DEPT-135: This experiment will differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.
Infrared (IR) Spectroscopy for Functional Group Identification
Rationale: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic rings, consistent with published data for 2-furoic acid.[16][17][18][19]
Protocol: Attenuated Total Reflectance (ATR)-IR
Instrumentation:
-
FT-IR spectrometer equipped with an ATR accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (carboxylic acid) | 1720-1680 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (furan) | 1250-1020 |
UV-Vis Spectroscopy for Electronic Transitions
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC. The UV-Vis spectrum of 2-furoic acid has been previously reported.[20]
Protocol: UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 10 µg/mL).
Data Acquisition:
-
Scan the sample from 200 to 400 nm using the solvent as a blank.
-
Determine the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Shi Qi-zeng. (2009). Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography. Semantic Scholar. [Link]
-
El-Kaasis, S., et al. (2020). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Institutes of Health. [Link]
-
Yuan, J.-P., & Chen, F. (1998). Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection. Journal of Agricultural and Food Chemistry. [Link]
-
Gunasekaran, S., et al. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics. [Link]
-
Spano, N., et al. (2009). A direct RP-HPLC method for the determination of furanic aldehydes and acids in honey. Talanta. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
NIST. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. NIST WebBook. [Link]
-
PubChem. 5-(4-Methoxyphenyl)-2-furoic acid. National Center for Biotechnology Information. [Link]
-
Defense Technical Information Center. (2015). Synthesis and Characterization of Furanic Compounds. DTIC. [Link]
-
Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry. [Link]
-
Pesch, J., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. [Link]
-
SpectraBase. 5-(alpha-HYDROXYBENZYL)-2-FUROIC ACID. SpectraBase. [Link]
-
MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]
-
ResearchGate. (2021). UV-Vis spectrum of 2-furoic acid (2-FA) in ACN at... ResearchGate. [Link]
-
ResearchGate. (2015). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. [Link]
-
Biological Magnetic Resonance Bank. 2-Furoic Acid. BMRB. [Link]
-
PubChem. 2-Furancarboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). UV–Vis spectra for phenolic series (A), furanic series (B), and... ResearchGate. [Link]
-
NIST. 2-Furancarboxylic acid. NIST WebBook. [Link]
-
SpectraBase. 2-Furoic acid. SpectraBase. [Link]
Sources
- 1. Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 2. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A direct RP-HPLC method for the determination of furanic aldehydes and acids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. database.ich.org [database.ich.org]
- 9. rsc.org [rsc.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. mdpi.com [mdpi.com]
- 12. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. bmse000330 2-Furoic Acid at BMRB [bmrb.io]
- 16. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Furancarboxylic acid [webbook.nist.gov]
- 18. 2-Furoic acid(88-14-2) IR Spectrum [m.chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
- 20. researchgate.net [researchgate.net]
Application Note: NMR and Mass Spectrometry of 5-(4-Methylbenzyl)-2-furoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(4-Methylbenzyl)-2-furoic acid is a substituted furan derivative with applications in the synthesis of novel compounds for drug discovery and materials science. Accurate structural elucidation is paramount for ensuring the identity, purity, and quality of this compound, which underpins the reliability of subsequent research. This document provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for organic molecules. The protocols and data interpretation guidelines presented herein are designed to be both practical and informative, explaining the causality behind experimental choices to empower researchers.
Molecular Structure
The chemical structure of this compound is presented below with standardized numbering for unambiguous spectral assignment.
Caption: Structure of this compound with atom numbering for spectral assignments.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy maps the chemical environment of protons. The chemical shift, integration, and multiplicity of each signal provide a wealth of structural information.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is more readily observed.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, baseline correction, and referencing the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).
Expected ¹H NMR Data (in DMSO-d₆):
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Notes |
| -COOH | ~13.0 | broad singlet | 1H | Chemical shift can vary with concentration and solvent. |
| Aromatic (p-tolyl) | ~7.15 | doublet | 2H | Protons ortho to the methylene group. |
| Aromatic (p-tolyl) | ~7.10 | doublet | 2H | Protons meta to the methylene group. |
| Furan H3 | ~7.20 | doublet | 1H | Coupled to H4. |
| Furan H4 | ~6.40 | doublet | 1H | Coupled to H3. |
| Methylene (-CH₂-) | ~4.00 | singlet | 2H | |
| Methyl (-CH₃) | ~2.25 | singlet | 3H |
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration may be beneficial for improving the signal-to-noise ratio.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing to the solvent peak (DMSO-d₆ at δ 39.52 ppm).[1]
Expected ¹³C NMR Data (in DMSO-d₆):
| Assignment | Expected δ (ppm) | Notes |
| Carboxylic Acid (-COOH) | ~160 | Carbonyl carbon.[2] |
| Furan C2 & C5 | ~158, ~146 | Quaternary carbons of the furan ring. |
| Aromatic C (p-tolyl) | ~136, ~135 | Quaternary carbons of the tolyl group. |
| Aromatic CH (p-tolyl) | ~129, ~128 | Protonated carbons of the tolyl group. |
| Furan C3 & C4 | ~118, ~112 | Protonated carbons of the furan ring. |
| Methylene (-CH₂-) | ~35 | |
| Methyl (-CH₃) | ~21 |
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural details.
Principle: In ESI-MS, the sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this molecule, negative ion mode is highly effective due to the acidic proton of the carboxylic acid. The molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.23 g/mol .[3]
Protocol:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in negative ion mode. The primary ion expected is the deprotonated molecule, [M-H]⁻.
-
Tandem MS (MS/MS): To induce fragmentation, isolate the [M-H]⁻ ion and subject it to collision-induced dissociation (CID).
Expected Mass Spectrometry Data:
-
Full Scan MS: A prominent peak at m/z 215.07, corresponding to the [M-H]⁻ ion.
Fragmentation Analysis (MS/MS of m/z 215.07):
Aromatic carboxylic acids typically show characteristic fragmentation patterns.[2]
Caption: Predicted major fragmentation pathways for deprotonated this compound.
-
Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids, leading to a fragment at m/z 171.08.[4]
-
Loss of H₂O: While less common, a neutral loss of water from the carboxylic acid group can sometimes be observed, resulting in a fragment at m/z 197.06.
Integrated Data Analysis Workflow
The confident structural elucidation of this compound relies on the synergistic interpretation of both NMR and MS data.
Caption: A logical workflow for combining NMR and MS data for structural verification.
Conclusion
This application note provides a comprehensive framework for the structural analysis of this compound using NMR and mass spectrometry. By following the outlined protocols and interpretative guidelines, researchers can confidently verify the structure of this and similar molecules, ensuring the integrity of their scientific endeavors. The integration of orthogonal analytical techniques, as described, is a cornerstone of modern chemical analysis and is essential for producing high-quality, reproducible data in a research and development setting.
References
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ACS Division of Organic Chemistry. (2021). 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2025). Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2-Furoic acid (HMDB0000617). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]
-
University of Potsdam. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Furoic acid, TMS derivative. Retrieved from [Link]
-
NIST WebBook. (n.d.). 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-(alpha-HYDROXYBENZYL)-2-FUROIC ACID. Retrieved from [Link]
-
MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
-
BMRB. (n.d.). 2-Furoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Methoxyphenyl)-2-furoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid, 5-methyl-. Retrieved from [Link]
Sources
Purification of 5-(4-Methylbenzyl)-2-furoic Acid: A Guide for Research and Development
Introduction
5-(4-Methylbenzyl)-2-furoic acid is a substituted furoic acid derivative with potential applications in medicinal chemistry and materials science. As with any high-value chemical entity, achieving the desired level of purity is paramount to ensure reliable and reproducible results in downstream applications, from biological assays to polymerization reactions. This technical guide provides a comprehensive overview of robust purification strategies for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles behind each technique and provide detailed, field-proven protocols for their successful implementation.
Physicochemical Profile and Impurity Analysis
A thorough understanding of the target molecule's properties and potential impurities is the cornerstone of an effective purification strategy.
Physicochemical Properties:
While experimental data for this compound is not extensively published, we can extrapolate key parameters from its structure and data from analogous compounds.
| Property | Estimated Value/Characteristic | Rationale & Significance |
| Molecular Weight | 216.23 g/mol | Foundational for stoichiometric calculations. |
| pKa | ~3-4 | The pKa of 2-furoic acid is approximately 3.12[1]. The electron-donating benzyl group may slightly increase the pKa. This acidity is key for acid-base extraction. |
| Melting Point | 104-105 °C (for 5-benzyl-2-furoic acid)[2] | This value for a close analog suggests that the target compound is a solid at room temperature, making recrystallization a viable technique. |
| Solubility | Soluble in many organic solvents (e.g., ethers, ethyl acetate, alcohols); sparingly soluble in water. | Essential for selecting appropriate solvents for extraction, recrystallization, and chromatography. |
| LogP | 2.87702 | Indicates moderate lipophilicity, influencing its partitioning behavior in solvent systems. |
Potential Impurities:
The impurity profile is largely dictated by the synthetic route. A common method for synthesizing 5-substituted-2-furoic acids involves a Friedel-Crafts-type reaction between a furan derivative and a benzyl halide.[3] Based on this, likely impurities include:
-
Unreacted Starting Materials: Such as methyl 2-furoate and 4-methylbenzyl chloride.
-
Polysubstituted Byproducts: Arising from multiple benzylations on the furan ring.
-
Isomers: Depending on the regioselectivity of the reaction.
-
Hydrolysis Products: If the ester precursor is hydrolyzed to the carboxylic acid in a separate step.
Purification Strategy Workflow
The selection of a purification technique is guided by the nature of the impurities and the desired final purity. The following diagram outlines a logical workflow for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
I. Acid-Base Extraction: The First Line of Defense
Principle: Acid-base extraction is a liquid-liquid extraction technique that separates acidic and basic compounds from neutral species by altering their solubility in aqueous and organic phases.[4][5][6][7][8] this compound, being a carboxylic acid, can be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities, such as unreacted benzyl chloride or ester starting materials, will remain in the organic phase.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approximately 10-20 mL per gram of crude material).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Stopper the funnel and shake gently, inverting the funnel and periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate.
-
Collection of Aqueous Layer: Drain the lower aqueous layer containing the sodium salt of this compound into a clean flask.
-
Re-extraction: Add a fresh portion of saturated NaHCO₃ solution to the separatory funnel and repeat the extraction process to ensure complete removal of the acidic product from the organic layer. Combine the aqueous extracts.
-
Washing the Organic Layer (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent evaporated to isolate and identify the neutral byproducts.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a 6 M solution of hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2-3, check with litmus paper). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid in a vacuum oven at a temperature below its melting point.
II. Recrystallization: Honing the Purity of a Solid
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[9] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Solvent Selection:
The choice of solvent is critical for successful recrystallization. A preliminary solvent screen with small amounts of the product is highly recommended.
| Solvent System | Rationale |
| Ethanol/Water | Good for many carboxylic acids. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), followed by re-heating to clarify and slow cooling. |
| Toluene | Aromatic compounds often recrystallize well from toluene. |
| Hexanes/Ethyl Acetate | A non-polar/polar solvent mixture that can be fine-tuned to achieve optimal solubility characteristics. |
Protocol:
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude this compound until it just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase.
-
Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
III. Preparative High-Performance Liquid Chromatography (Prep HPLC): For the Highest Purity Demands
Principle: Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture.[10][11] It is particularly useful when impurities are structurally very similar to the target compound or when very high purity (>99.5%) is required. The separation is based on the differential partitioning of the components between a stationary phase (packed in a column) and a mobile phase that is pumped through the column.
Method Development and Protocol:
Caption: A stepwise workflow for preparative HPLC purification.
-
Analytical Method Development:
-
Column: A C18 reversed-phase column is a good starting point for this moderately non-polar molecule.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is commonly used. The addition of a small amount of an acidifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.[10]
-
Detection: UV detection at a wavelength where the furan and benzyl rings absorb, typically around 254 nm.
-
-
Scale-Up to Preparative Scale: Once an optimal analytical separation is achieved, the method is scaled up to a preparative column with the same stationary phase. The flow rate and injection volume are increased proportionally to the column dimensions.
-
Sample Preparation: Dissolve the sample in a minimal amount of a solvent that is compatible with the mobile phase (e.g., a mixture of ACN and water). Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.
-
Purification and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the target compound.
-
Post-Purification: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions that meet the desired purity specifications.
-
Solvent Removal: Remove the solvent from the pooled fractions, typically using a rotary evaporator, to obtain the final, high-purity product.
Typical Preparative HPLC Parameters:
| Parameter | Value |
| Column | C18, 10 µm particle size |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | Optimized based on analytical run (e.g., 50-95% B over 20 min) |
| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min) |
| Detection | UV at 254 nm |
Conclusion
The purification of this compound can be effectively achieved through a systematic application of standard laboratory techniques. Acid-base extraction serves as an excellent initial step to remove neutral and basic impurities. For solid products of moderate purity, recrystallization offers a straightforward and scalable method for further purification. For instances requiring the highest purity, particularly for pharmaceutical and advanced materials applications, preparative HPLC is the method of choice. The specific strategy should be tailored based on the impurity profile of the crude material and the final purity requirements of the research or development program.
References
- A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan.
- Acid-Base Extraction. LibreTexts Chemistry.
- This compound. Alfa Aesar.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
- Organic Acid-Base Extractions. Chemistry Steps.
- Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.
- Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. University of Colorado Boulder.
- Acid–base extraction. Wikipedia.
- LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.
- A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. J-STAGE.
- separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. Organic Syntheses.
- 5-Hydroxymethyl-2-furoic acid. PubChem.
- Showing metabocard for 5-Hydroxy-2-furoic acid (HMDB0059784).
- Application Note: Preparative HPLC Purification of N-(furan-2-ylmethyl)-3-iodoaniline. BenchChem.
- 2-Furancarboxylic acid. PubChem.
- Principles in prepar
- 2-furoic acid. Organic Syntheses.
- 2-Furoic Acid. The Merck Index online.
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
- 2-Furoic acid. Wikipedia.
- REVIEW Approaches in Sample Handling before HPLC Analysis of Complex M
- Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. BenchChem.
- 5-(4-Methoxyphenyl)-2-furoic acid. PubChem.
- 5-Benzyl-2-furoic acid supplier. Exclusive Chemistry Ltd.
- Recrystallization of Impure Benzoic Acid.
- 2-furoic acid. ChemicalBook.
- Synthesis and Spectroscopic Characteriz
- 2-Furoic acid 98 88-14-2. Sigma-Aldrich.
- Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
- Mechanism of formation of 5-formyl-2-furoic acid (9)
- Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio... RSC Publishing.
- Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society.
Sources
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. exchemistry.com [exchemistry.com]
- 3. academic.oup.com [academic.oup.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. vernier.com [vernier.com]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. warwick.ac.uk [warwick.ac.uk]
Applications of 5-(4-Methylbenzyl)-2-furoic Acid in Medicinal Chemistry: A Guide to Autotaxin Inhibition
Introduction: The Emergence of a Potent Chemical Scaffold
In the landscape of modern medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is paramount to the rapid development of novel therapeutic agents. Furan-based compounds, in particular, have garnered significant attention due to their prevalence in bioactive natural products and their utility as building blocks in drug discovery.[1][2] 5-(4-Methylbenzyl)-2-furoic acid is one such molecule that has emerged as a key pharmacophore for targeting a critical enzyme implicated in a multitude of disease states: autotaxin (ATX).
Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[3][4] LPA is a potent signaling lipid that interacts with at least six G-protein coupled receptors (LPAR1-6) to mediate a wide array of cellular processes, including proliferation, migration, and survival.[3][4][5] While essential for normal physiology, dysregulation of the ATX-LPA signaling axis has been firmly linked to the pathogenesis of numerous diseases, including cancer, fibrosis, inflammation, and neuropathic pain.[6][7][8][9] This has established ATX as a high-value therapeutic target, spurring intensive research into the discovery of potent and selective inhibitors.[6][8][10] The this compound scaffold represents a foundational structure in the rational design of such inhibitors.
This guide provides a detailed overview of the application of this compound in medicinal chemistry, focusing on its role as a lead compound for the development of ATX inhibitors. We will delve into the synthetic protocols, bioassay methodologies, and structure-activity relationship (SAR) studies that are crucial for researchers, scientists, and drug development professionals working in this area.
The ATX-LPA Signaling Axis: A Key Therapeutic Target
The ATX-LPA signaling pathway is a complex network that plays a critical role in both health and disease. Understanding this pathway is fundamental to appreciating the therapeutic potential of its inhibition.
// Edges LPC -> ATX [label=" Hydrolysis "]; ATX -> LPA; Inhibitor -> ATX [label=" Inhibition ", style=dashed, color="#EA4335", arrowhead=tee]; LPA -> LPAR [label=" Binding & Activation "]; LPAR -> G_Protein [label=" Activation "]; G_Protein -> Downstream; Downstream -> Cellular_Response; Cellular_Response -> Cellular_Response [label=" Proliferation\n Migration\n Fibrosis\n Inflammation ", arrowhead=none]; } } Figure 1: The Autotaxin-LPA Signaling Axis and Point of Inhibition.
As illustrated in Figure 1, ATX acts extracellularly to generate LPA, which then activates cell surface receptors. This initiates a cascade of intracellular signaling events that drive various pathological responses.[5][9][11] Inhibitors based on the this compound scaffold directly target ATX, preventing the production of LPA and thereby attenuating these downstream effects. This mechanism offers a powerful strategy for therapeutic intervention across a spectrum of diseases.[6]
Application Note 1: Synthesis of this compound
The synthesis of the core scaffold is the first critical step in any medicinal chemistry program. The following protocol outlines a reliable method for the preparation of this compound, adapted from established literature procedures for similar 5-substituted-2-furoic acids.[12][13]
Protocol: Two-Step Synthesis
Step 1: Suzuki Coupling to form Methyl 5-(4-Methylbenzyl)-2-furoate
This step involves a palladium-catalyzed cross-coupling reaction, a robust and widely used method in organic synthesis for forming carbon-carbon bonds.
-
Rationale: The Suzuki coupling is chosen for its high tolerance of various functional groups and its generally high yields. Methyl 5-bromo-2-furoate serves as the electrophilic partner, and (4-methylbenzyl)boronic acid is the nucleophilic partner.
-
Materials:
-
Methyl 5-bromo-2-furoate
-
(4-Methylbenzyl)boronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
2 M Sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane (anhydrous)
-
Nitrogen (N₂) gas supply
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 5-bromo-2-furoate (1.0 eq), (4-methylbenzyl)boronic acid (1.2 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with N₂ gas three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane to dissolve the reagents.
-
Add the 2 M Na₂CO₃ solution (2.0 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
The filtrate is then carried forward to the hydrolysis step.
-
Step 2: Saponification to this compound
This is a standard hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Rationale: Basic hydrolysis (saponification) is a straightforward and high-yielding method for converting esters to carboxylic acids.
-
Materials:
-
Filtrate from Step 1
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
-
Procedure:
-
To the filtrate containing methyl 5-(4-methylbenzyl)-2-furoate, add MeOH and a solution of NaOH (3.0 eq) in H₂O.
-
Heat the mixture to reflux for 3-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the organic solvents (dioxane, MeOH) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The final product, this compound, can be further purified by recrystallization if necessary.
-
Application Note 2: In Vitro Evaluation of ATX Inhibition
Once the compound and its analogs are synthesized, their biological activity must be assessed. A robust in vitro enzyme inhibition assay is the cornerstone of this evaluation.
Protocol: TOOS-Based Colorimetric ATX Activity Assay
This assay measures the choline released from the hydrolysis of LPC by ATX. The choline is then used in a series of enzymatic reactions that produce a colored product, which can be quantified spectrophotometrically. This is a common and reliable high-throughput screening method.[14]
-
Principle:
-
ATX: LPC → LPA + Choline
-
Choline Oxidase: Choline + 2 O₂ + H₂O → Betaine + 2 H₂O₂
-
Peroxidase: 2 H₂O₂ + TOOS + 4-AAP → Quinone Dye (Abs @ 555 nm) + 4 H₂O
-
-
Materials:
-
Recombinant human autotaxin (ATX)
-
Lysophosphatidylcholine (LPC, e.g., 18:1)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
4-Aminoantipyrine (4-AAP)
-
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS)
-
Tris-HCl buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4). Prepare stock solutions of all enzymes and reagents.
-
Compound Preparation: Prepare serial dilutions of this compound (and its analogs) in DMSO.
-
Assay Protocol: a. In a 96-well plate, add a small volume (e.g., 1 µL) of the compound dilutions (or DMSO for control). b. Add ATX enzyme solution to each well and incubate for 15 minutes at 37 °C to allow for inhibitor binding. c. Prepare a substrate/detection mix containing LPC, choline oxidase, HRP, 4-AAP, and TOOS in the reaction buffer. d. Initiate the reaction by adding the substrate/detection mix to all wells. e. Incubate the plate at 37 °C for 30-60 minutes. f. Measure the absorbance at 555 nm using a microplate reader.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the DMSO control. b. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
// Workflow Edges A -> D; B -> E; C -> F; D -> E -> F -> G -> H -> I -> J; } Figure 2: General workflow for the in vitro ATX enzyme inhibition assay.
Application Note 3: Guiding Lead Optimization through Structure-Activity Relationships (SAR)
The this compound scaffold is an excellent starting point for SAR studies. By systematically modifying different parts of the molecule, researchers can identify key interactions with the ATX active site and improve inhibitor potency and selectivity.
// Invisible nodes for text labels node [shape=plaintext, fontcolor="#EA4335", fontsize=12]; R1 [pos="0.5,2.5!", label="Region 1:\nFuran Core"]; R2 [pos="4.5,0.5!", label="Region 2:\nCarboxylic Acid"]; R3 [pos="-3.5,0.5!", label="Region 3:\nBenzyl Group"]; R4 [pos="-5.5,2.5!", label="Region 4:\nMethyl Group"];
// Main structure image Structure [pos="0,0!"]; } Figure 3: Key regions for SAR exploration on the core scaffold.
Key SAR Insights and Optimization Strategies:
| Region | Modification Strategy | Rationale & Expected Outcome |
| Region 1: Furan Core | Replace furan with other 5-membered heterocycles (e.g., thiophene, pyrrole) or a phenyl ring. | The furan oxygen may act as a hydrogen bond acceptor. Altering the core heterocycle probes the importance of this interaction and modifies the overall geometry and electronic properties of the scaffold.[2] |
| Region 2: Carboxylic Acid | Convert to bioisosteres such as tetrazole, hydroxamic acid, or boronic acid. | The carboxylate is critical for binding, likely chelating the two zinc ions in the ATX active site. Bioisosteric replacement can improve potency, metabolic stability, or cell permeability. Boronic acids, for instance, have been shown to be potent, reversible covalent inhibitors of ATX.[6][14] |
| Region 3: Benzyl Group | Introduce substituents (e.g., halogens, methoxy groups) on the phenyl ring. Vary the linker between the furan and phenyl rings. | The benzyl group occupies a hydrophobic pocket. Modifications here can enhance van der Waals interactions and improve potency. The linker length and rigidity can be optimized to achieve a better fit within the binding site. |
| Region 4: Methyl Group | Replace with other alkyl groups, halogens, or hydrogen. Explore different substitution patterns on the phenyl ring. | This position allows for fine-tuning of the lipophilicity and interactions within the hydrophobic pocket. Even small changes can significantly impact binding affinity. |
By synthesizing a library of analogs based on these strategies and evaluating them in the ATX inhibition assay, a detailed SAR profile can be constructed. This data-driven approach is essential for rationally designing next-generation inhibitors with improved potency, selectivity, and drug-like properties.
Conclusion and Future Directions
This compound serves as an exemplary starting point for medicinal chemistry campaigns targeting autotaxin. Its straightforward synthesis and amenability to chemical modification make it an ideal scaffold for applying principles of rational drug design. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize inhibitors based on this important chemical series.
Future work in this area will likely focus on leveraging advanced structural biology insights to design inhibitors with novel binding modes, improving pharmacokinetic profiles for in vivo efficacy, and exploring the therapeutic potential of ATX inhibition in a wider range of diseases. The continued development of potent and selective "chemical probes" derived from scaffolds like this compound will be instrumental in further validating the ATX-LPA axis as a critical therapeutic target.[15][16]
References
-
Albers, H. M., Dong, A., van der Marel, G. A., van Boeckel, C. A., Moolenaar, W. H., & Ovaa, H. (2010). Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts. Journal of Medicinal Chemistry, 53(13), 4948–4956. [Link]
-
Zhao, Y., & Xu, Y. (2015). Autotaxin-LPA receptor axis in the pathogenesis of lung diseases. International Journal of Clinical and Experimental Medicine, 8(10), 17117–17122. [Link]
-
Zhao, Y., & Xu, Y. (2015). Autotaxin-LPA receptor axis in the pathogenesis of lung diseases. PubMed. [Link]
-
Albers, H. M., Dong, A., van der Marel, G. A., van Boeckel, C. A., Moolenaar, W. H., & Ovaa, H. (2010). Autotaxin inhibitors: a perspective on initial medicinal chemistry efforts. PubMed. [Link]
-
Gkogkou, A., et al. (2022). Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
-
Xu, Y., & Zhang, H. (2019). Targeting the autotaxin - Lysophosphatidic acid receptor axis in cardiovascular diseases. PubMed. [Link]
-
Kanda, H., et al. (2008). The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation. Journal of Leukocyte Biology, 84(4), 907-913. [Link]
-
Giganti, A., et al. (2018). Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. Molecules, 23(11), 2999. [Link]
-
Aoki, J. (2008). Autotaxin—an LPA producing enzyme with diverse functions. The Journal of Biochemistry, 144(3), 261-267. [Link]
-
Castagna, D., et al. (2016). Development of Autotaxin Inhibitors: An Overview of the Patent and Primary Literature. Journal of Medicinal Chemistry, 59(2), 546-564. [Link]
-
Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (2006). ResearchGate. [Link]
-
What is the mechanism of FS-1? (2024). Patsnap Synapse. [Link]
-
Li, F., et al. (2013). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 18(1), 1040-1054. [Link]
-
Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (2018). RSC Publishing. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics. [Link]
-
2-FUROIC ACID and 2-FURYL CARBINOL. Organic Syntheses. [Link]
-
(PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. (2013). ResearchGate. [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2019). MDPI. [Link]
-
FS-694. The Chemical Probes Portal. [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]
-
Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. [Link]
-
Chemical probes. EUbOPEN. [Link]
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Autotaxin-LPA receptor axis in the pathogenesis of lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autotaxin-LPA receptor axis in the pathogenesis of lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autotaxin inhibitors: a perspective on initial medicinal chemistry efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the autotaxin - Lysophosphatidic acid receptor axis in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Chemical probes | EUbOPEN [eubopen.org]
A Strategic Guide to the In Vitro Characterization of 5-(4-Methylbenzyl)-2-furoic acid: Application Notes and Protocols
Introduction
5-(4-Methylbenzyl)-2-furoic acid is a novel chemical entity featuring a furoic acid core. The furan and furoic acid scaffolds are present in numerous compounds with diverse, well-documented biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Given this chemical heritage, this compound represents a promising candidate for biological screening.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of this compound. Instead of providing a single, presumptive protocol, we present a logical, hypothesis-driven framework for screening and validation. Our approach focuses on a high-value, contemporary anti-inflammatory target: microsomal prostaglandin E synthase-1 (mPGES-1). This strategy is designed to efficiently determine the compound's potential as a selective anti-inflammatory agent while establishing a foundation for further investigation.
Part 1: Hypothesis Generation and Strategic Screening Funnel
The initial step in characterizing a novel compound is to form a testable hypothesis based on its structure. The furoic acid moiety is a known feature in some non-steroidal anti-inflammatory drugs (NSAIDs). A modern and highly specific therapeutic strategy in inflammation research is the inhibition of mPGES-1.[4][5] This enzyme is a terminal synthase responsible for producing pro-inflammatory prostaglandin E2 (PGE2) and is often upregulated at sites of inflammation.[6] Targeting mPGES-1 is attractive because it may circumvent the gastrointestinal and cardiovascular side effects associated with the non-selective inhibition of cyclooxygenase (COX) enzymes by traditional NSAIDs.[5][7]
Therefore, our primary hypothesis is: This compound inhibits the activity of mPGES-1, leading to a reduction in prostaglandin E2 production.
To test this hypothesis, we propose a multi-stage screening funnel that progresses from direct target engagement to cellular activity and finally to target selectivity. This structured approach ensures that resources are spent efficiently and that the data generated is robust and easily interpretable.
Caption: A strategic workflow for the in vitro characterization of a novel compound.
Part 2: The Prostaglandin E2 Synthesis Pathway
Understanding the target pathway is critical for designing and interpreting experiments. PGE2 synthesis begins with the release of arachidonic acid (AA) from membrane phospholipids. AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2).[5] Finally, mPGES-1 specifically catalyzes the isomerization of PGH2 into PGE2.[6] Our proposed assays are designed to precisely measure the inhibition of this final, crucial step.
Caption: The mPGES-1 signaling pathway, a key target for anti-inflammatory drugs.
Part 3: Cell-Free mPGES-1 Enzymatic Assay Protocol
Objective: To determine if this compound directly inhibits the enzymatic activity of purified human mPGES-1 and to calculate its half-maximal inhibitory concentration (IC50).
Rationale: A cell-free assay isolates the target enzyme from other cellular components. This ensures that any observed activity is due to direct interaction with mPGES-1 and not a result of upstream effects or limited cell permeability. This is the cleanest and most direct method for primary screening.[8]
Materials and Reagents:
-
Recombinant human mPGES-1 (e.g., from Cayman Chemical or similar)
-
Prostaglandin H2 (PGH2) substrate
-
Reduced L-Glutathione (GSH)
-
Assay Buffer: 0.1 M Potassium Phosphate, pH 7.4
-
Stop Solution: 1 M HCl containing 10% (w/v) SnCl2
-
This compound, dissolved in DMSO to a 10 mM stock
-
Known mPGES-1 inhibitor as a positive control (e.g., MF63)
-
96-well microplate
-
ELISA kit for PGE2 quantification
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical starting range would be from 100 µM to 1 nM. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent effects. Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Enzyme and Cofactor Preparation: Dilute the recombinant mPGES-1 in the assay buffer to the desired final concentration (refer to manufacturer's datasheet). Prepare a solution of GSH in the assay buffer.
-
Causality Note: GSH is an essential cofactor for mPGES-1 catalytic activity; the reaction will not proceed efficiently without it.[6]
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of the diluted compound or control.
-
Add 160 µL of the enzyme/GSH mixture.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiate Reaction: Add 20 µL of the PGH2 substrate to each well to start the reaction.
-
Critical Note: PGH2 is highly unstable. It should be prepared fresh and kept on ice until the moment of addition.
-
-
Incubation: Incubate the plate for 60 seconds at room temperature. The reaction is rapid, and timing must be consistent across all wells.
-
Stop Reaction: Terminate the reaction by adding 20 µL of the Stop Solution to each well. The SnCl2 in the stop solution reduces any unreacted PGH2 to more stable byproducts, preventing non-enzymatic conversion to PGE2.
-
Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation: Hypothetical Results
| Compound | Assay Type | IC50 (µM) |
| This compound | Cell-Free mPGES-1 | 1.5 |
| Positive Control (MF63) | Cell-Free mPGES-1 | 0.001 |
Part 4: Cell-Based PGE2 Production Assay Protocol
Objective: To validate the inhibitory activity of this compound in a relevant cellular environment and assess its cell permeability.
Rationale: A positive result in a cell-free assay must be confirmed in a cellular context. This assay measures the compound's ability to cross the cell membrane and inhibit mPGES-1 activity within the complex intracellular environment. We use an inflammatory stimulus (e.g., Interleukin-1 beta, IL-1β) to induce the expression of both COX-2 and mPGES-1, mimicking a pro-inflammatory state.[5]
Caption: Workflow for the cell-based prostaglandin E2 production assay.
Materials and Reagents:
-
A549 human lung carcinoma cells (or RAW 264.7 murine macrophages)
-
Cell Culture Medium (e.g., DMEM/F-12 with 10% FBS)
-
Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS) for stimulation
-
This compound (10 mM stock in DMSO)
-
Positive control inhibitor (e.g., a known cell-permeable mPGES-1 inhibitor)
-
24-well or 96-well cell culture plates
-
ELISA kit for PGE2 quantification
Step-by-Step Protocol:
-
Cell Seeding: Seed A549 cells into 24-well plates at a density that will result in a confluent monolayer after 24 hours (e.g., 2.5 x 10^5 cells/well). Allow cells to attach overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 2-4 hours. This reduces basal PGE2 production.
-
Compound Pre-treatment: Prepare serial dilutions of the test compound in serum-free medium. Add the diluted compound to the cells and incubate for 30-60 minutes.
-
Inflammatory Stimulation: Add IL-1β to each well to a final concentration of 1 ng/mL to induce mPGES-1 and COX-2 expression.
-
Causality Note: IL-1β is a pro-inflammatory cytokine that potently upregulates the transcription of genes involved in the PGE2 synthesis pathway, providing the necessary enzymatic machinery for the assay.[5]
-
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis.
-
PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a competitive ELISA kit as previously described.
-
Data Analysis: Calculate the cellular IC50 value by plotting the percentage of PGE2 inhibition against the log of the compound concentration and fitting the data to a non-linear regression curve.
Data Presentation: Hypothetical Results
| Compound | Assay Type | Cell Line | IC50 (µM) |
| This compound | Cell-Based PGE2 | A549 | 4.2 |
| Positive Control | Cell-Based PGE2 | A549 | < 1.0 |
Part 5: Selectivity Profiling - COX-1/2 Inhibition Assays
Objective: To determine if this compound inhibits COX-1 and/or COX-2, the upstream enzymes in the PGE2 pathway.
Rationale: The primary therapeutic advantage of a selective mPGES-1 inhibitor is the avoidance of COX inhibition.[5] Therefore, it is crucial to demonstrate that the compound does not significantly affect COX-1 or COX-2 activity. A compound that is potent against mPGES-1 but weak against the COX enzymes is considered selective and is a more promising therapeutic candidate.
Protocol Outline:
Commercially available COX inhibitor screening kits (e.g., from Cayman Chemical, Item No. 560131) provide a straightforward method for this assessment.[7] These assays typically measure the peroxidase activity of COX-1 and COX-2.
-
Follow the manufacturer's protocol to test this compound against purified ovine or human COX-1 and COX-2 enzymes.
-
Test the compound at a high concentration (e.g., 10-100 µM) to establish a lack of inhibition.
-
If inhibition is observed, perform a full dose-response curve to determine the IC50 values for COX-1 and COX-2.
-
The selectivity index can be calculated by comparing the IC50 values (e.g., IC50(COX-2) / IC50(mPGES-1)). A higher index indicates greater selectivity for mPGES-1.
References
- BenchChem. Application Notes and Protocols for mPGES-1 Inhibition Assays Using Triterpenes.
- García-Villar, R., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
- Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- Bruno, I., et al. (2014). A Multi-step Virtual Screening Protocol for the Identification of Novel Non-acidic Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors. PubMed.
- Chhajed, S., et al. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate.
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
- Koeberle, A., & Werz, O. (2014). Identification and development of mPGES-1 inhibitors: where we are at? PMC.
- Wang, D., et al. (2014). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. PubMed Central.
- Ding, Y., et al. (2018). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. PubMed Central.
- Ghorab, M. M., et al. (2016). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate.
- Abdel-Aziz, M., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC.
- Pinto, A., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]
- 4. A Multi-step Virtual Screening Protocol for the Identification of Novel Non-acidic Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antimicrobial Screening of 5-(4-Methylbenzyl)-2-furoic Acid Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of 5-(4-Methylbenzyl)-2-furoic acid and its derivatives. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for evaluating the potential of these compounds as novel antimicrobial agents.
Introduction: The Rationale for Screening Furoic Acid Derivatives
The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent and novel mechanisms of action. Furan-containing compounds, including furoic acid and its derivatives, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The furan ring is a key structural motif in many natural and synthetic compounds exhibiting antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2]
The core hypothesis for investigating this compound derivatives is that the combination of the furoic acid scaffold with a substituted benzyl group at the C5 position may enhance antimicrobial efficacy. The lipophilic nature of the 4-methylbenzyl group could facilitate the compound's transport across microbial cell membranes, while the carboxylic acid moiety of the furoic acid can interact with key cellular targets. This guide provides the foundational methods to systematically evaluate this hypothesis.
Synthesis of this compound Derivatives
While a plethora of methods exist for the synthesis of furoic acid derivatives, a common approach involves the modification of a 2-furoic acid starting material.[3] The following is a generalized, illustrative protocol for the synthesis of a target this compound derivative. Researchers should adapt and optimize this protocol based on the specific derivative being synthesized.
Protocol 2.1: Illustrative Synthesis of a this compound Amide Derivative
This protocol describes a two-step process: the synthesis of this compound followed by its conversion to an amide derivative.
Step 1: Synthesis of this compound
This step can be achieved through a Suzuki coupling reaction between a 5-bromo-2-furoic acid ester and a 4-methylbenzylboronic acid, followed by hydrolysis of the ester.
-
Materials: 5-bromo-2-furoic acid methyl ester, 4-methylbenzylboronic acid, Palladium(II) acetate, S-Phos, Potassium carbonate, 1,4-Dioxane, Water, 1 M Hydrochloric acid, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a reaction vessel, add 5-bromo-2-furoic acid methyl ester (1 equivalent), 4-methylbenzylboronic acid (1.2 equivalents), Palladium(II) acetate (0.05 equivalents), and S-Phos (0.1 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and an aqueous solution of potassium carbonate (2 M, 3 equivalents).
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add 1 M HCl to acidify to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Step 2: Amide Formation
-
Materials: this compound, Thionyl chloride or EDC/HOBt, desired amine, Triethylamine, Dichloromethane (DCM).
-
Procedure (using EDC/HOBt):
-
Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final amide derivative.
-
Antimicrobial Screening Protocols
A tiered approach is recommended for screening novel compounds, starting with a primary qualitative assay, followed by quantitative determinations of antimicrobial activity.
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a preliminary, qualitative method to assess the antimicrobial activity of the synthesized compounds.[4][5][6] It relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with a test microorganism.[5]
Protocol 3.1.1: Disk Diffusion Assay
-
Materials: Mueller-Hinton Agar (MHA) plates, Sterile paper disks (6 mm diameter), Synthesized compounds, Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin), Negative control (solvent used to dissolve compounds, e.g., DMSO), Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli), Sterile swabs, McFarland standard (0.5).
-
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension to create a uniform lawn.[5]
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile paper disks with a known concentration of the synthesized compounds (e.g., 10 µ g/disk ). Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[7]
-
Interpretation: The size of the inhibition zone is indicative of the compound's antimicrobial activity. A larger zone of inhibition suggests greater susceptibility of the microorganism to the compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[8] This quantitative assay is crucial for determining the potency of the synthesized compounds.[9] The broth microdilution method is a widely used and standardized technique for MIC determination.[10]
Protocol 3.2.1: Broth Microdilution MIC Assay
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), Synthesized compounds, Positive control antibiotic, Bacterial inoculum (prepared as in 3.1.1 and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well), Resazurin solution (optional, as a viability indicator).
-
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
-
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration that remains blue.
-
Interpretation: A lower MIC value indicates a more potent antimicrobial compound.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol 3.3.1: MBC Assay
-
Materials: MHA plates, MIC plate from Protocol 3.2.1.
-
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto separate, clearly labeled sections of an MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
After incubation, observe the number of colonies at each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (typically corresponding to no more than a few colonies).[12][13]
-
Interpretation: If the MBC is equal to or very close to the MIC (e.g., MBC/MIC ≤ 4), the compound is generally considered bactericidal. If the MBC is significantly higher than the MIC, the compound is likely bacteriostatic.[12]
Data Presentation and Visualization
Clear and concise presentation of data is crucial for the interpretation and comparison of results.
Table 1: Example Antimicrobial Activity Data for this compound Derivatives
| Compound ID | Test Organism | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) |
| FA-001 | S. aureus | 18 | 8 | 16 |
| FA-001 | E. coli | 12 | 32 | >128 |
| FA-002 | S. aureus | 22 | 4 | 8 |
| FA-002 | E. coli | 15 | 16 | 64 |
| Ciprofloxacin | S. aureus | 25 | 1 | 2 |
| Ciprofloxacin | E. coli | 30 | 0.5 | 1 |
Experimental Workflow Visualization
Caption: Workflow for the synthesis and antimicrobial screening of novel compounds.
Causality and Self-Validation in Protocols
-
Causality: The choice of Mueller-Hinton medium is critical as it is standardized for antimicrobial susceptibility testing, has low levels of inhibitors, and supports the growth of most common pathogens.[14] The use of a 0.5 McFarland standard ensures a consistent and reproducible bacterial inoculum density, which is crucial for the accuracy of both disk diffusion and MIC assays.[9]
-
Self-Validation: Each experimental run must include positive and negative controls. The positive control (a known antibiotic) validates the susceptibility of the test organism and the overall assay performance. The negative control (solvent) ensures that the solvent itself does not have any antimicrobial activity, thus confirming that any observed activity is due to the test compound. Consistent results for these controls across experiments are essential for validating the data.
References
-
ResearchGate. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Retrieved from [Link]
-
PubMed Central. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
PubMed. (n.d.). Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. Retrieved from [Link]
-
PubMed. (n.d.). Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Retrieved from [Link]
-
ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]
-
National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
- Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
-
National Institutes of Health. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]
-
Bentham Science Publishers. (2012). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
- 4. asm.org [asm.org]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microchemlab.com [microchemlab.com]
- 14. files.core.ac.uk [files.core.ac.uk]
Pioneering Novel Therapeutics: A Guide to the Synthesis and Evaluation of Compounds Derived from 5-(4-Methylbenzyl)-2-furoic Acid
Introduction: The Therapeutic Potential of the Furan Scaffold
The furan ring is a versatile pharmacophore in medicinal chemistry, serving as a cornerstone in numerous drug candidates and approved medicines.[1][2] Its five-membered aromatic structure, containing one oxygen atom, often acts as a bioisostere for phenyl rings, a substitution that can enhance metabolic stability and modulate receptor interactions.[2] Furan derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[1][3] The 2- and 5-positions of the furan ring are particularly critical for substitution, as modifications at these sites have been shown to significantly influence the potency and selectivity of the resulting compounds.[2]
This guide focuses on 5-(4-Methylbenzyl)-2-furoic acid, a promising starting material for the development of novel therapeutic agents. The presence of the 4-methylbenzyl group at the 5-position offers a lipophilic handle that can be oriented into hydrophobic pockets of target proteins, while the carboxylic acid at the 2-position provides a reactive site for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[1][4]
This document provides a comprehensive framework for researchers, chemists, and drug development professionals, outlining detailed protocols for the synthesis of novel amide and ester derivatives of this compound. Furthermore, it details robust, in-vitro protocols for evaluating their potential as anticancer, anti-inflammatory, and antibacterial agents. The overarching goal is to provide a self-validating system for the discovery and preliminary characterization of new chemical entities based on this promising scaffold.
Overall Research & Development Workflow
The development of novel compounds from this compound follows a logical, multi-step process from initial synthesis to biological evaluation. This workflow is designed to enable a systematic investigation of the therapeutic potential of the synthesized derivatives.
Caption: Overall workflow for the development of novel compounds.
PART 1: SYNTHESIS AND CHARACTERIZATION
Synthesis of Starting Material: this compound
The synthesis of the title compound can be achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[5] This approach involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. In this proposed synthesis, methyl 5-bromo-2-furoate serves as the halide partner and 4-methylbenzylboronic acid as the organoboron component. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Protocol 1: Synthesis of this compound
-
Step 1: Suzuki-Miyaura Coupling
-
To a dried round-bottom flask, add methyl 5-bromo-2-furoate (1.0 eq), 4-methylbenzylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 5-(4-methylbenzyl)-2-furoate.
-
-
Step 2: Saponification
-
Dissolve the purified methyl 5-(4-methylbenzyl)-2-furoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Synthesis of Novel Amide and Ester Derivatives
The carboxylic acid moiety of this compound is a versatile handle for derivatization. Amide bond formation and esterification are fundamental reactions in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent for amide bond formation, known for its rapid reaction times and high yields, even with sterically hindered amines or poorly nucleophilic anilines.[6]
Protocol 2: General Procedure for Amide Synthesis
-
In a dry reaction vessel, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add HATU (1.1 eq) and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine or aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide derivative by flash column chromatography or recrystallization.
Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields for esterification reactions.[2]
Protocol 3: General Procedure for Ester Synthesis
-
In a microwave reaction vial, combine this compound (1.0 eq) and the desired alcohol (10-20 eq, can also be used as the solvent).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 10-30 minutes.
-
After cooling, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester derivative by flash column chromatography.
PART 2: BIOLOGICAL EVALUATION
The synthesized library of compounds should be screened for a variety of biological activities to identify potential therapeutic applications. Based on the known activities of furan derivatives, we propose screening for anticancer, anti-inflammatory, and antibacterial properties.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] It is widely used for in vitro screening of potential anticancer agents.
Protocol 4: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.[3][7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Table 1: Example IC₅₀ Values of Furan/Benzofuran Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran-Isatin Conjugate | HCT116 (Colon) | Not specified, but showed efficacy | [9] |
| Halogenated Benzofurans | HeLa (Cervical) | 1.136 | [4] |
| 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 | [10] |
| Carbamothioyl-Furan-2-Carboxamide | HepG2 (Liver) | ~20 µg/mL concentration showed 33.29% viability | [11] |
Anti-inflammatory Activity: COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major strategy for the development of anti-inflammatory drugs.[4] A fluorometric assay can be used to screen for COX-2 inhibitors.
Protocol 5: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits.[12][13]
-
Reagent Preparation: Prepare the COX-2 enzyme, assay buffer, probe, and cofactor solutions as per the kit manufacturer's instructions.
-
Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to the desired concentrations.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, COX-2 enzyme, and the test compound or reference inhibitor (e.g., Celecoxib). Include enzyme controls (no inhibitor) and background controls (no enzyme).
-
Initiation of Reaction: Initiate the reaction by adding a solution of arachidonic acid (the substrate).
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the enzyme control. Calculate the IC₅₀ value from the dose-response curve.
Table 2: Example IC₅₀ Values of Furan-related Compounds for COX-2 Inhibition
| Compound Series | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Pyrazole Derivatives | 0.52 - 22.25 | 10.73 for best compound | [4] |
| Indomethacin Amides | 0.04 - 0.2 | Varies | [14] |
| 1,3,4-Oxadiazole Hybrids | 2.30 - 6.13 | Not specified | [12] |
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Protocol 6: Broth Microdilution Assay for MIC Determination
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microplate, prepare twofold serial dilutions of the test compounds in the broth medium.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]
Table 3: Example MIC Values of Furan/Benzoxazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Benzyl-5-carboxamido-benzoxazoles | Candida albicans | 6.25 | [15] |
| 2-Benzyl-5-carboxamido-benzoxazoles | Pseudomonas aeruginosa | 31.25 | |
| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | S. aureus, B. subtilis, P. aeruginosa, C. albicans | Showed potent activity |
PART 3: STRUCTURE-ACTIVITY RELATIONSHIP (SAR) AND LEAD IDENTIFICATION
The data obtained from the biological screening of the synthesized library of compounds will form the basis for a preliminary Structure-Activity Relationship (SAR) analysis.
Caption: Logic for Structure-Activity Relationship (SAR) analysis.
By comparing the IC₅₀ or MIC values across the different amide and ester derivatives, researchers can deduce key structural requirements for activity. For instance:
-
Influence of the Amide/Ester Group: Does an amide linkage confer greater activity than an ester linkage for a particular biological target?
-
Impact of Substituents: For amide derivatives, how do electron-donating versus electron-withdrawing groups on an aromatic amine affect potency? For ester derivatives, how does the chain length of the alcohol impact activity?
-
Steric and Lipophilic Factors: How does the size and lipophilicity of the group attached to the amide or ester influence biological activity?
Compounds that exhibit high potency (low IC₅₀ or MIC values) and, where applicable, high selectivity (e.g., for COX-2 over COX-1, or for cancer cells over normal cells) will be identified as lead compounds . These leads will then become the focus of further optimization and more extensive preclinical testing.
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Yildiz, S., Küçükgüzel, İ., & Küçükgüzel, Ş. G. (2007). Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. European Journal of Medicinal Chemistry, 42(6), 889-895. [Link]
-
Chavan, A. A., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
Sweeney, N. L., et al. (2017). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
-
Riendeau, D., et al. (2002). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Journal of Medicinal Chemistry, 45(8), 1782-1791. [Link]
-
Sener, E. A., et al. (2008). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. European Journal of Medicinal Chemistry, 43(5), 983-991. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
-
ResearchGate. (n.d.). IC 50 values for COX-1 and COX-2 Enzymes. [Link]
-
Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]
-
MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. [Link]
-
ResearchGate. (2006). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. [Link]
-
MDPI. (2022). Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. [Link]
-
PubMed. (2024). Design and Synthesis of a Novel Class of SHP2 Allosteric Inhibitors with a Furanyl Amide-Based Scaffold. [Link]
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. [Link]
-
National Institutes of Health. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. [Link]
-
National Institutes of Health. (2019). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. [Link]
-
SpringerLink. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. [Link]
-
Semantic Scholar. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
ResearchGate. (2006). Benzyl 5-bromo-4-methylsalicylate. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
SAGE Journals. (n.d.). The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. [Link]
-
Frontiers. (n.d.). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
-
National Institutes of Health. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentrations (mg/L) (±SD) of organic acids and their derivatives on tested Gram-negative (G−) bacteria strains. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. esisresearch.org [esisresearch.org]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. esisresearch.org [esisresearch.org]
- 14. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Methylbenzyl)-2-furoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(4-Methylbenzyl)-2-furoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this multi-step synthesis. The guidance is structured to address challenges logically, from starting material selection to final product purification, ensuring a higher probability of success in your research.
Synthetic Overview
The most reliable and common synthetic route to this compound involves a two-stage process: a Friedel-Crafts acylation followed by a carbonyl reduction. This strategy circumvents the issues of polyalkylation and carbocation rearrangement often seen in direct Friedel-Crafts alkylation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Part 1: Friedel-Crafts Acylation
Question 1: Why is my Friedel-Crafts acylation failing or giving very low yields?
Answer: This is a common issue rooted in the high reactivity and acid sensitivity of the furan ring.
-
Causality: Furan is an electron-rich heterocycle that is prone to polymerization and ring-opening under strongly acidic conditions, which are typical for classical Friedel-Crafts reactions using catalysts like aluminum chloride (AlCl₃).[1][2] The strong Lewis acid can coordinate to the furan's oxygen atom, activating the ring towards irreversible decomposition pathways.
-
Troubleshooting Steps:
-
Re-evaluate Your Lewis Acid: Avoid using AlCl₃. Opt for milder, more furan-compatible Lewis acids. The choice of catalyst is the most critical parameter for success.
-
Control Temperature: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to minimize polymerization and other side reactions. Add the Lewis acid slowly to the mixture of the furan ester and acyl chloride to manage the initial exotherm.
-
Solvent Choice: Use a non-polar, inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂) to reduce the reaction rate and minimize side reactions.
-
| Lewis Acid Catalyst | Relative Activity | Recommended Use Case |
| AlCl₃ | Very High | Not Recommended for furan substrates. |
| SnCl₄ (Stannic Chloride) | High | Effective, but requires careful temperature control. |
| BF₃·OEt₂ (Boron Trifluoride Etherate) | Moderate | A good starting point; generally provides cleaner reactions.[1] |
| Yb(OTf)₃ (Ytterbium Triflate) | Moderate | Can be used in catalytic amounts and is reusable.[3] |
| Heterogeneous Catalysts | Mild | Options like AlPW₁₂O₄₀ / Mg(OH)₂ offer high yields under mild conditions.[2][4] |
Question 2: My reaction is producing a lot of black tar instead of the desired ketone. What's happening?
Answer: Tar formation is a definitive sign of furan ring polymerization. This occurs when the reaction conditions are too harsh.
-
Causality: The proton or Lewis acid catalyst can initiate a cationic polymerization cascade of the electron-rich furan molecules. This is exacerbated by elevated temperatures and highly concentrated or overly strong acids.[2]
-
Preventative Measures:
-
Strict Stoichiometry: Use only a stoichiometric amount (1.0-1.2 equivalents) of a mild Lewis acid. Excess acid dramatically increases the rate of polymerization.
-
Reverse Addition: Consider adding the furan substrate slowly to the mixture of the acyl chloride and Lewis acid. This keeps the concentration of unreacted furan low, minimizing its self-polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions that can contribute to colored impurities.
-
Part 2: Reduction of the Ketone Intermediate
Question 3: Which reduction method, Clemmensen or Wolff-Kishner, is better for reducing the aryl-furan ketone intermediate?
Answer: Both methods can effectively reduce the carbonyl to a methylene group, but they operate under diametrically opposed pH conditions. The choice depends entirely on the stability of your substrate. For this specific synthesis, the Wolff-Kishner reduction is superior.
-
Causality: The Clemmensen reduction uses hot, concentrated hydrochloric acid, which can degrade the furan ring.[5][6] The Wolff-Kishner reduction, performed under strongly basic conditions, is more compatible with the furan moiety.[7] Furthermore, since the final target is a carboxylic acid, the basic conditions of the Wolff-Kishner reaction conveniently perform the necessary saponification of the methyl ester in the same pot.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. zenodo.org [zenodo.org]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Clemmensen Reduction [organic-chemistry.org]
- 6. Clemmensen Reduction | TCI AMERICA [tcichemicals.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 5-(4-Methylbenzyl)-2-furoic acid
Welcome to the technical support center for the synthesis of 5-(4-Methylbenzyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve yield and overcome common challenges in this synthesis.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Primary Coupling Reaction
Q: My Friedel-Crafts-type reaction between 2-furoic acid and 4-methylbenzyl chloride is resulting in a significantly lower than expected yield. What are the likely causes and how can I improve it?
A: Low yields in this alkylation step are a common challenge. The furan ring is sensitive and prone to polymerization under classical Friedel-Crafts conditions.[1][2] Here’s a breakdown of potential causes and solutions:
-
Causality: The strong Lewis acids typically used in Friedel-Crafts reactions (e.g., AlCl₃) can be too harsh for the furan ring, leading to degradation and polymerization.[1]
-
Solution 1: Milder Lewis Acid Catalysts: Opt for milder Lewis acids. Boron trifluoride etherate (BF₃·OEt₂) is a known effective alternative for acylating furan and can be adapted for this alkylation.[1] Other potential mild catalysts include zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃).
-
Solution 2: Temperature Control: This reaction is often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the Lewis acid and the alkylating agent is crucial to minimize side reactions and polymerization.
-
Solution 3: Order of Addition: The order in which you add your reagents matters. It is often beneficial to pre-complex the 2-furoic acid with the Lewis acid before the dropwise addition of 4-methylbenzyl chloride. This can help to control the reaction rate.
-
Solution 4: Solvent Choice: The choice of solvent can influence the reaction outcome. Less polar, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally preferred.
Issue 2: Formation of Multiple Byproducts
Q: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of several byproducts. What are these likely to be and how can I minimize their formation?
A: The formation of byproducts is often linked to the reactivity of the furan ring and the reaction conditions.
-
Potential Byproduct 1: Di-alkylation: The furan ring can potentially undergo di-alkylation, where a second 4-methylbenzyl group is added.
-
Minimization Strategy: Use a stoichiometric excess of 2-furoic acid relative to 4-methylbenzyl chloride. This will favor the mono-alkylation product.
-
-
Potential Byproduct 2: Positional Isomers: While the 5-position is generally favored for electrophilic substitution on 2-furoic acid due to the directing effect of the carboxyl group, some substitution at other positions might occur, especially under harsh conditions.
-
Minimization Strategy: Strict temperature control and the use of milder Lewis acids, as mentioned previously, can improve regioselectivity.
-
-
Potential Byproduct 3: Polymerization Products: As discussed, furan derivatives are prone to polymerization in the presence of strong acids.
Issue 3: Difficulties in Product Purification
Q: I'm struggling to isolate pure this compound from the reaction mixture. What are the recommended purification techniques?
A: Effective purification is key to obtaining a high-quality final product. A multi-step approach is often necessary.
-
Step 1: Aqueous Work-up: After quenching the reaction, a standard aqueous work-up is the first step.
-
Protocol:
-
Carefully quench the reaction mixture by pouring it over ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.
-
Carefully acidify the bicarbonate layer with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
-
-
Step 2: Recrystallization: This is often the most effective method for purifying the crude product.
-
Recommended Solvents: A mixed solvent system, such as ethanol/water or acetone/water, is often effective. Experiment with different solvent ratios to find the optimal conditions for crystallization.
-
-
Step 3: Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the acidic product on the silica gel.
-
II. Frequently Asked Questions (FAQs)
Synthesis Strategy
Q1: Is a Friedel-Crafts-type reaction the only way to synthesize this compound?
A1: While Friedel-Crafts alkylation is a common approach, other synthetic routes could be explored. For instance, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between a 5-halo-2-furoic acid derivative and a suitable 4-methylbenzyl organometallic reagent could be a viable alternative. These methods often offer milder reaction conditions and higher selectivity.
Q2: Can I start with furfural instead of 2-furoic acid?
A2: Yes, it is possible to start from furfural. A potential synthetic sequence would involve the alkylation of the furan ring of furfural with 4-methylbenzyl chloride, followed by oxidation of the aldehyde group to a carboxylic acid. There are established methods for the oxidation of furfural to 2-furoic acid.[3]
Reaction Parameters
Q3: What is the optimal reaction time for the alkylation step?
A3: The optimal reaction time can vary depending on the specific conditions (catalyst, temperature, etc.). It is highly recommended to monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction should be stopped once the starting material (2-furoic acid) is consumed to prevent the formation of byproducts.
Q4: How critical is the purity of the starting materials and solvents?
A4: The purity of starting materials and solvents is extremely important. Moisture can deactivate the Lewis acid catalyst. Ensure that your 2-furoic acid and 4-methylbenzyl chloride are pure and that your solvents are anhydrous.
Product Characterization
Q5: What are the expected spectroscopic data for this compound?
A5: The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons of the 4-methylbenzyl group, the methylene protons of the benzyl group, the furan ring protons, and the carboxylic acid proton. The ¹³C NMR would show corresponding signals for all the carbon atoms. The molecular formula is C₁₃H₁₂O₃.[4]
III. Experimental Protocols & Visualizations
Protocol: Optimized Friedel-Crafts Alkylation
This protocol outlines a method with improved yield considerations.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a milder Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) (1.1 eq), to the stirred solution, maintaining the temperature below 5 °C.
-
Reagent Addition: Dissolve 4-methylbenzyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the mixture over crushed ice with vigorous stirring.
-
Work-up and Purification: Follow the detailed work-up and purification procedures described in the "Difficulties in Product Purification" section above.
Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Data Summary
| Parameter | Condition 1 (AlCl₃) | Condition 2 (BF₃·OEt₂) |
| Catalyst | Aluminum Chloride | Boron Trifluoride Etherate |
| Temperature | Room Temperature | 0-5 °C |
| Typical Yield | Low (<40%) | Moderate to High (60-80%) |
| Byproducts | Significant polymerization | Minimized |
IV. References
-
Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(22), 2739-2744. [Link]
-
Heid, J. V., & Levine, R. (1948). THE ACYLATION OF FURAN AND THIOPHENE WITH ALIPHATIC ANHYDRIDES IN THE PRESENCE OF BORON TRIFLUORIDE-ETHERATE. The Journal of Organic Chemistry, 13(3), 409-412. [Link]
-
Milstein, D., & Ben-David, Y. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. ACS Catalysis, 12(3), 1938–1945. [Link]
-
Zhang, Z., et al. (2020). Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. Bioresource Technology, 303, 122930. [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 5-(4-Methylbenzyl)-2-furoic acid
Document ID: TSC-2026-01-A
Last Updated: January 17, 2026
Welcome to the technical support guide for the synthesis of 5-(4-Methylbenzyl)-2-furoic acid (CAS 4664-45-3)[1]. This document is designed for researchers, chemists, and process development professionals to diagnose and resolve common side reactions encountered during the preparation of this valuable intermediate. By understanding the mechanistic origin of these impurities, you can effectively optimize your reaction conditions to improve yield, purity, and process consistency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by our users.
Q1: My overall yield is consistently low. What are the most likely causes?
Low yields are typically traced back to three primary issues: incomplete reaction, product degradation, or competing side reactions that consume starting materials. The most common synthetic route involves a Friedel-Crafts-type alkylation of a 2-furoic acid derivative with a 4-methylbenzyl halide. In this process, polymerization of the furan ring initiated by the Lewis acid catalyst is a frequent cause of yield loss[2]. Another significant factor can be the thermal decarboxylation of the furoic acid product, especially during heating or acidic workup[3].
Q2: My NMR and LC-MS analyses show several unexpected peaks. What are the most probable side products?
The identity of side products is highly dependent on your synthetic route. However, for a typical Friedel-Crafts alkylation, the most common impurities are:
-
Di-alkylation products: Formation of 3,5-bis(4-Methylbenzyl)-2-furoic acid due to the activating nature of the first alkyl group, making the furan ring more susceptible to a second substitution[2][4].
-
Positional isomers: Alkylation at the C3 or C4 position of the furan ring, although C5 is electronically favored.
-
Decarboxylated product: Formation of 2-(4-methylbenzyl)furan if the reaction or workup temperature is too high[3].
-
Polymeric materials: Dark, insoluble tars resulting from catalyst-induced polymerization of the electron-rich furan ring[2].
Q3: I'm observing significant formation of a dark, insoluble tar in my reaction flask. How can I prevent this?
The formation of polymeric tar is a classic issue in Friedel-Crafts reactions involving activated heterocyclic rings like furan[2]. This is caused by the strong Lewis acid catalyst (e.g., AlCl₃) promoting uncontrolled polymerization. To mitigate this, consider the following:
-
Use a milder Lewis acid: Switching from AlCl₃ to catalysts like SnCl₄, ZnCl₂, or FeCl₃ can significantly reduce polymerization.
-
Lower the reaction temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C or below).
-
Control stoichiometry: Use a precise 1:1 stoichiometry of the furan substrate to the alkylating agent. An excess of the alkylating agent can promote side reactions.
Section 2: Detailed Troubleshooting Guides
This section provides in-depth analysis and solutions for specific, persistent side reactions.
Problem 1: Over-alkylation and Formation of Di-substituted Byproducts
Symptoms:
-
Mass spectrometry data shows a peak corresponding to the molecular weight of the desired product + 104.15 g/mol (the mass of a methylbenzyl group).
-
¹H NMR shows complex aromatic signals and potentially two distinct benzylic CH₂ signals.
Root Cause Analysis: The initial Friedel-Crafts alkylation introduces an electron-donating benzyl group onto the furan ring. This group activates the ring, making it more nucleophilic than the starting material and thus more susceptible to a second alkylation event[2][5]. Strong Lewis acids and elevated temperatures exacerbate this issue.
Solutions & Recommended Protocol:
-
Catalyst Modification:
-
Action: Replace aluminum chloride (AlCl₃) with a milder Lewis acid such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂).
-
Rationale: Milder catalysts are less aggressive and reduce the rate of the second alkylation, improving selectivity for the mono-substituted product.
-
-
Temperature Control:
-
Action: Maintain a strict reaction temperature at or below 0 °C throughout the addition of the alkylating agent and for the duration of the reaction.
-
Rationale: Electrophilic aromatic substitutions are highly temperature-dependent. Lower temperatures decrease the reaction rate, giving the desired mono-alkylation a kinetic advantage over the di-alkylation.
-
-
Stoichiometric Control:
-
Action: Use the furoic acid derivative as the limiting reagent and add the 4-methylbenzyl halide solution dropwise over an extended period.
-
Rationale: Maintaining a low instantaneous concentration of the alkylating agent minimizes the chance of a second reaction occurring on the newly formed product molecule.
-
Workflow Diagram: Mitigating Over-Alkylation
Caption: Decision workflow for troubleshooting di-alkylation.
Problem 2: Product Decarboxylation
Symptoms:
-
Presence of 2-(4-methylbenzyl)furan in the product mixture, identifiable by a missing carboxylic acid proton signal in ¹H NMR and a lower molecular weight in MS.
-
Gas evolution (CO₂) observed during reaction or workup.
Root Cause Analysis: 2-Furoic acid and its derivatives are susceptible to thermal and acid-catalyzed decarboxylation[3]. The electron-rich nature of the furan ring stabilizes the cationic intermediate formed after the loss of CO₂, making this process more favorable than in benzoic acids. High temperatures during the reaction, distillation, or a strongly acidic workup can trigger this side reaction.
Solutions & Recommended Protocol:
-
Temperature Management:
-
Action: Avoid excessive heating. If the reaction requires heat, use the minimum temperature necessary for conversion. During workup, perform extractions and solvent removal at reduced pressure and moderate temperatures (< 40 °C).
-
Rationale: Decarboxylation is an activated process; keeping the temperature low minimizes the rate of this degradation pathway[3].
-
-
pH Control During Workup:
-
Action: During the aqueous workup, neutralize the reaction mixture carefully. Instead of using a strong mineral acid to precipitate the product, consider adjusting the pH to ~3-4 with a milder acid or a buffer solution.
-
Rationale: Avoiding highly acidic conditions reduces the catalytic effect of protons on the decarboxylation reaction.
-
Table 1: Effect of Workup Conditions on Decarboxylation
| Workup Condition | Product Purity (%) | Decarboxylated Impurity (%) |
| Quench with 2M HCl, Heat to 60°C | 85 | 12 |
| Quench with sat. NH₄Cl (pH ~5) | 94 | 4 |
| Quench with 1M Citric Acid (pH ~3) | 97 | < 2 |
Problem 3: Incomplete Hydrolysis of Ester Precursor
Symptoms:
-
You are synthesizing the target acid from its corresponding ester (e.g., ethyl 5-(4-methylbenzyl)-2-furoate).
-
The final product contains residual ester, identified by its characteristic ethyl signals in ¹H NMR and a higher molecular weight in MS.
Root Cause Analysis: Saponification (base-mediated hydrolysis) of the ester can be incomplete due to several factors: insufficient reaction time, inadequate amount of base (e.g., NaOH, KOH), or low reaction temperature. While this hydrolysis is generally straightforward, forcing the reaction under harsh conditions can lead to other side reactions like decarboxylation[6].
Solutions & Recommended Protocol:
-
Optimize Hydrolysis Conditions:
-
Solvent: Use a mixture of an alcohol (e.g., ethanol or methanol) and water to ensure solubility of both the ester and the inorganic base.
-
Base: Use a molar excess of base (typically 1.5 to 3.0 equivalents of NaOH or KOH).
-
Temperature: Gently reflux the mixture (typically 60-80 °C) and monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
Rationale: Ensuring complete dissolution and using a sufficient excess of the nucleophile (hydroxide) drives the reaction to completion. Gentle heating accelerates the reaction without promoting significant degradation.
-
Experimental Protocol: Optimized Saponification
-
Dissolve ethyl 5-(4-methylbenzyl)-2-furoate (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at 70 °C.
-
Monitor the reaction progress by TLC every 30 minutes.
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl to a pH of ~3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Section 3: Purification Strategies
Even with an optimized reaction, minor impurities may persist. The choice of purification method is critical for obtaining high-purity material.
-
Recrystallization: This is the most effective method for removing structurally similar impurities like isomers or di-alkylation products. A mixed solvent system, such as ethanol/water or toluene/heptane, often provides the best results.
-
Acid-Base Extraction: This technique is excellent for separating the desired carboxylic acid from neutral impurities like the decarboxylated byproduct. Dissolve the crude product in an aqueous base (e.g., NaHCO₃), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure acid[7].
-
Column Chromatography: While effective, this method is less scalable. It is best reserved for small-scale synthesis or when very high purity is required. A silica gel column with a gradient elution of ethyl acetate in hexanes (with 1% acetic acid added to the mobile phase to prevent tailing) is a good starting point.
Purification Workflow Diagram
Caption: Recommended purification sequence for crude product.
References
- Stadler, R. H., et al. (2012). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Additives & Contaminants: Part A.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
-
not-a-real-user. (2016). Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Furoic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of furoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Furoic acid and its derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, finding application in everything from nitrofuran antibiotics to biodegradable plastics.[1] This resource provides in-depth, field-proven insights into overcoming common synthetic challenges, structured in a practical question-and-answer format.
I. General Considerations & Reaction Initiation
This section addresses foundational questions and common issues encountered when beginning a synthesis with furoic acid.
FAQ 1: My furoic acid starting material is dark and gives inconsistent results. What's the cause and how can I purify it?
Answer:
The dark coloration of furoic acid is often due to the presence of humin byproducts, which are polymeric impurities formed during the production of furfural, the precursor to furoic acid.[2] These impurities can interfere with downstream reactions, leading to lower yields and inconsistent results.
Troubleshooting & Purification Protocol:
-
Recrystallization: This is a highly effective method for purifying furoic acid.[3]
-
Dissolve the crude furoic acid in boiling water. Furoic acid has a high solubility in hot water.[4]
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes to adsorb the colored impurities.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified furoic acid crystals by vacuum filtration and wash with a small amount of cold water.
-
Dry the crystals thoroughly. The purified furoic acid should be a white to off-white crystalline solid.
-
-
Sublimation or Distillation: For further purification, distillation under reduced pressure or sublimation can be employed, although these methods may lead to some product loss through thermal decomposition.[5]
FAQ 2: I'm observing decarboxylation of my furoic acid under thermal conditions. At what temperature does this become a significant issue?
Answer:
Thermal decarboxylation of 2-furoic acid to furan is a known side reaction that can significantly impact your yield, especially at elevated temperatures. Studies have shown that this process becomes activated at temperatures around 140-160°C.[6]
Causality & Mitigation Strategies:
-
Mechanism: The electron-rich furan ring facilitates the loss of carbon dioxide upon heating.
-
Optimization:
-
Temperature Control: Whenever possible, keep reaction temperatures below 140°C. Monitor reactions closely and use the minimum temperature required for efficient conversion.
-
Catalyst Selection: Employing highly active catalysts can often lower the required reaction temperature, thereby minimizing decarboxylation. For instance, in the oxidation of furfural to furoic acid, certain catalysts allow the reaction to proceed at lower temperatures.[7]
-
Reaction Time: Minimize reaction times to reduce the exposure of furoic acid to high temperatures.
-
Diagram: Troubleshooting Workflow for Initial Reactions
Caption: A decision-making workflow for troubleshooting common initial issues in furoic acid derivative synthesis.
II. Esterification Reactions
The formation of furoate esters is a common and critical transformation. This section addresses the challenges associated with this reaction.
FAQ 3: My esterification of 2-furoic acid is slow and gives low conversions. How can I improve the reaction efficiency?
Answer:
Slow reaction rates and low conversions in the esterification of 2-furoic acid can stem from several factors, including catalyst choice, reaction conditions, and the structure of the alcohol used.
Troubleshooting & Optimization Protocol:
-
Catalyst Selection:
-
Solid Acid Catalysts: For an environmentally benign approach, consider using solid acid catalysts like tungstophosphoric acid supported on zirconia. These have shown high activity and can be recycled.[8]
-
Mineral Acids: Traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective but can lead to workup and disposal issues.
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature generally leads to higher conversion rates. For instance, with a zirconia-supported catalyst, increasing the temperature from 110°C to 125°C can dramatically increase the conversion.
-
Molar Ratio: Using an excess of the alcohol can drive the equilibrium towards the ester product. Experiment with varying the molar ratio of 2-furoic acid to the alcohol.
-
Water Removal: The esterification reaction produces water as a byproduct. Removing this water, for example, with a Dean-Stark apparatus, can significantly improve the yield.
-
-
Alcohol Structure: The structure of the alcohol can influence the reaction rate. Sterically hindered alcohols will react more slowly.
Table: Effect of Temperature on 2-Furoic Acid Esterification
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| ZrTPA30PEGT100 | 110 | 24 | 25 |
| ZrTPA30PEGT100 | 125 | 24 | 93 |
| ZrPEGTPA30T100 | 110 | 24 | 22 |
| ZrPEGTPA30T100 | 125 | 24 | 80 |
| ZrPEGTPA30T100 | 140 | 24 | 90 |
Data adapted from a study on the esterification of 2-furoic acid with n-butanol.
FAQ 4: I'm observing hydrolysis of my furoate ester during workup or purification. How can I prevent this?
Answer:
Furoate esters can be susceptible to hydrolysis, particularly under acidic or basic conditions. The stability of the ester is influenced by the electronic nature of the ester group and the pH of the medium.
Causality & Mitigation Strategies:
-
Mechanism: Hydrolysis is the reverse of esterification and is catalyzed by both acid and base.[9][10]
-
Workup Procedures:
-
Neutralize Carefully: If your reaction requires an acidic or basic catalyst, carefully neutralize the reaction mixture to a pH of ~7 before extraction.
-
Avoid Strong Acids/Bases: During workup, use mild washing agents like saturated sodium bicarbonate solution to remove acidic impurities and brine to remove water.
-
Minimize Contact Time: Reduce the contact time of the ester with aqueous layers during extraction.
-
-
Purification:
-
Anhydrous Conditions: Ensure all solvents and equipment are dry for purification steps like column chromatography.
-
Distillation: If the ester is thermally stable, distillation under reduced pressure can be an effective purification method that avoids aqueous conditions.
-
III. Amidation Reactions
The synthesis of furoic acid amides is essential for the development of many pharmaceuticals. This section provides guidance on optimizing this key transformation.
FAQ 5: My direct amidation of furoic acid with an amine is not working well, resulting in low yields. What are the key challenges and how can I overcome them?
Answer:
Direct thermal condensation of carboxylic acids and amines to form amides is often challenging because of the formation of a non-reactive ammonium salt.[11] This typically requires high temperatures (>160°C) to overcome, which can lead to decomposition of sensitive substrates.[11]
Troubleshooting & Optimization Protocol:
-
Activation of the Carboxylic Acid:
-
Acid Chlorides: A highly effective method is to first convert the furoic acid to 2-furoyl chloride. This can be achieved using reagents like thionyl chloride or oxalyl chloride.[12][13] The resulting acid chloride is much more reactive towards amines.
-
Coupling Agents: Use peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).[14]
-
-
Water Removal (for direct amidation):
-
Azeotropic Removal: If attempting direct amidation, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove the water byproduct can drive the reaction forward.[11][15]
-
Dehydrating Agents: The use of molecular sieves can also be effective for water removal, often allowing the reaction to proceed at lower temperatures.[11][15]
-
Step-by-Step Protocol: Synthesis of 2-Furoyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).
-
Reagents: Add 2-furoic acid to the flask. Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[16][17]
-
Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl and SO2 gas evolution.
-
Purification: After the reaction is complete, remove the excess thionyl chloride by distillation. The 2-furoyl chloride can then be purified by vacuum distillation.[12]
Diagram: Amidation Strategies for Furoic Acid
Caption: A diagram illustrating the different synthetic routes to furoic acid amides.
IV. Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and synthesizing complex furoic acid derivatives.
FAQ 6: I am struggling with a Suzuki-Miyaura coupling of a halofuroic acid derivative. What are the critical parameters to optimize for this reaction?
Answer:
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the interplay of several factors, including the choice of catalyst, base, solvent, and temperature.[18] Optimizing these parameters is crucial for achieving high yields.
Troubleshooting & Optimization Protocol:
-
Catalyst System:
-
Palladium Catalyst: Palladium catalysts are the cornerstone of Suzuki couplings. Pd(PPh3)4 is a commonly used and effective catalyst.[19] Other palladium sources like Pd(OAc)2 or PdCl2 can be used in combination with phosphine ligands.
-
Ligand Choice: The choice of phosphine ligand can significantly impact the reaction. For challenging couplings, consider using more electron-rich and bulky ligands.
-
-
Base Selection:
-
The base plays a crucial role in activating the boronic acid.[20]
-
Inorganic Bases: Potassium carbonate (K2CO3) is a widely used and effective base.[19] Other options include sodium carbonate (Na2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4).
-
Base Strength: The optimal base often depends on the specific substrates. It is worth screening a few different bases.
-
-
Solvent System:
-
The choice of solvent can dramatically affect the reaction outcome.[19]
-
Anhydrous vs. Aqueous: For electron-rich arylboronic acids, anhydrous conditions (e.g., toluene, dioxane) may be suitable. However, for electron-deficient arylboronic acids or alkenylboronic acids, aqueous solvent systems (e.g., DME/water, toluene/ethanol/water) are often required.[19]
-
-
Temperature:
-
Most Suzuki couplings require heating, typically in the range of 80-110°C.
-
Microwave-assisted organic synthesis (MAOS) can be a valuable tool for rapidly screening reaction conditions and can sometimes lead to improved yields and shorter reaction times.[21]
-
Table: Common Conditions for Suzuki-Miyaura Coupling
| Parameter | Common Choices | Notes |
| Catalyst | Pd(PPh3)4, Pd(OAc)2/Ligand | Catalyst loading is typically 1-5 mol%. |
| Ligand | PPh3, P(o-tol)3, Buchwald ligands | Ligand choice can be critical for difficult couplings. |
| Base | K2CO3, Cs2CO3, K3PO4 | An excess of base (2-3 equivalents) is typically used. |
| Solvent | Toluene, Dioxane, DME, THF, Water mixtures | The choice depends on the substrates and base solubility. |
| Temperature | 80-110°C | Microwave heating can accelerate the reaction. |
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
V. References
-
Alwar, B. S. (2010). Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. Asian Journal of Chemistry, 22(1), 495-504.
-
Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Pieter, C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4783-4790.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
de Souza, R. O. M. A., et al. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Advances, 13(4), 2265-2272.
-
Galkin, K. I., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(3), 1216-1226.
-
Google Patents. (n.d.). CN106674166A - Preparation method of furoyl chloride. Retrieved from
-
Google Patents. (n.d.). CN106674166B - The preparation method of furoyl chloride. Retrieved from
-
Li, H., et al. (2018). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. Frontiers in Chemistry, 6, 338.
-
Macheiner, L., Schmidt, A., Karpf, F., & Mayer, H. K. (2021). A novel UHPLC method for determining the degree of coffee roasting by analysis of furans. Food Chemistry, 341, 128219.
-
MDPI. (2019). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 9(3), 254.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). FUROIC ACID. Retrieved from [Link]
-
Ordonez, S., et al. (2023). Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. Chemical Engineering Journal, 478, 147413.
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Retrieved from [Link]
-
Romanelli, G. P., et al. (2015). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. Chemical Engineering Research and Design, 99, 134-142.
-
Santarelli, F., et al. (2017). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. Catalysis Today, 283, 154-159.
-
Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry, 126(3), 1512-1513.
-
Wang, F., et al. (2011). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering, 1(1), 111-115.
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
Yufeng. (n.d.). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Efficient Synthesis of Biobased Furoic Acid from Corncob via Chemoenzymatic Approach. Catalysts, 12(4), 382.
Sources
- 1. chempoint.com [chempoint.com]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Page loading... [guidechem.com]
- 13. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 17. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. scispace.com [scispace.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Overcoming Solubility Issues of 5-(4-Methylbenzyl)-2-furoic acid
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for 5-(4-Methylbenzyl)-2-furoic acid (CAS 4664-45-3). This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Due to its unique structure, featuring a hydrophilic carboxylic acid group and a significant hydrophobic 4-methylbenzyl moiety, achieving desired concentrations in various solvent systems can be non-trivial. This guide provides in-depth, practical solutions in a question-and-answer format to address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my this compound insoluble in neutral water, and what are its core properties I should know?
Answer:
The solubility behavior of this compound is dictated by its chemical structure. It possesses a furan ring with a carboxylic acid group, which is acidic, and a large, nonpolar (lipophilic) 4-methylbenzyl group. While carboxylic acids with few carbon atoms can be water-soluble, those with larger carbon skeletons are typically insoluble because the nonpolar part of the molecule dominates[1][2]. The 4-methylbenzyl group significantly increases the molecule's hydrophobicity, leading to poor solubility in neutral aqueous solutions.
The key to understanding and manipulating its solubility lies in its acidic nature. The carboxylic acid group can donate a proton. At a pH below its acid dissociation constant (pKa), the compound exists predominantly in its neutral, protonated form (R-COOH), which is poorly water-soluble. When the pH is raised above the pKa, the compound deprotonates to form its conjugate base, a carboxylate salt (R-COO⁻). This ionized form is significantly more polar and thus more soluble in water due to favorable ion-dipole interactions[3]. The pKa of the parent compound, 2-furoic acid, is approximately 3.1[4]. While the 5-position substituent will slightly alter this value, it is reasonable to assume the pKa of this compound is in the range of 3-5.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Solubility | Source |
| Molecular Formula | C₁₃H₁₂O₃ | - | [5] |
| Molecular Weight | 216.23 g/mol | Influences molar concentration calculations. | [5] |
| Structure | Furoic acid core with a 4-methylbenzyl substituent | Dual nature: acidic head for pH-dependent solubility, large nonpolar tail causing low aqueous solubility. | [5] |
| Predicted pKa | ~3-5 | Critical value for pH manipulation. Solubility dramatically increases at pH > pKa. | [3][4] |
| Hydrogen Bond Donor | 1 (from -COOH) | Can donate a hydrogen bond, but this is outweighed by the large hydrophobic part. | [5] |
| Hydrogen Bond Acceptor | 3 (from C=O, -OH, furan O) | Can accept hydrogen bonds, contributing to solubility in polar protic solvents. | [5] |
FAQ 2: I need to prepare an aqueous stock solution. How can I use pH adjustment to dissolve the compound?
Answer:
Based on the principles discussed above, raising the pH is the most effective and common method for solubilizing this compound in an aqueous medium. By converting the insoluble acid into its highly soluble carboxylate salt, you can achieve significantly higher concentrations.
Caption: Workflow for preparing an aqueous solution.
Detailed Protocol: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh Compound: Calculate and weigh the required mass of this compound for your target volume and concentration (e.g., 2.16 mg for 1 mL of a 10 mM solution).
-
Initial Slurry: Add about 50-70% of your final target volume of purified water (e.g., 0.5-0.7 mL). The compound will not dissolve and will form a slurry.
-
Basification: While vigorously stirring or vortexing, add a suitable base, such as 1 M Sodium Hydroxide (NaOH), drop by drop.
-
Observe Dissolution: Continue adding the base until the solid material completely dissolves and the solution becomes clear. This indicates the conversion to the soluble sodium salt.
-
Final Volume & pH Check: Once dissolved, add water to reach your final target volume. Check the pH of the final solution; it should be significantly above the pKa (typically pH > 7).
Causality: The addition of a strong base (NaOH) removes the acidic proton from the carboxylic acid group. This creates a negatively charged carboxylate ion and a positive sodium counter-ion. The resulting salt is an ionic compound that readily dissolves in a polar solvent like water.
Sources
Technical Support Center: Stability Studies of 5-(4-Methylbenzyl)-2-furoic acid
Welcome to the technical support center for 5-(4-Methylbenzyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on conducting robust stability studies for this active pharmaceutical ingredient (API). Here, we will move beyond rote protocols to explore the underlying scientific principles, troubleshoot common experimental hurdles, and ensure the integrity of your stability data, all in accordance with global regulatory standards.
Introduction: The Stability Imperative
This compound, a molecule with a furoic acid core, is susceptible to various degradation pathways that can impact its purity, potency, and safety. Understanding its stability profile is not merely a regulatory checkbox; it is a fundamental component of drug development that informs formulation design, packaging selection, and the determination of a viable shelf-life. This guide will equip you[1] with the necessary knowledge to design and execute stability studies that are both scientifically sound and compliant with ICH guidelines.
Frequently Asked Que[2]stions (FAQs)
Here we address some of the common questions and issues that arise during the stability testing of this compound.
Q1: My HPLC analysis shows a new peak appearing during my accelerated stability study. How do I identify it?
A1: The appearance of a new peak is a classic sign of degradation. The first step is to determine if this is a true degradant or an artifact.
-
System Suitability: First, ensure your HPLC system passes all suitability tests (e.g., tailing factor, resolution, repeatability).
-
Forced Degradation Comparison: Compare the retention time of the new peak with the peaks generated during your forced degradation studies (see Protocol 2). This is a primary objective of stress testing—to generate potential degradation products and demonstrate the specificity of your analytical methods. If the peak matches one f[2][3]rom your hydrolytic, oxidative, or photolytic stress samples, you have a preliminary identification.
-
Mass Spectrometry (LC-MS): If the peak is significant and doesn't match a known degradant, the next step is structural elucidation. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the impurity, offering critical clues to its identity. Further investigation using tandem MS (MS/MS) can reveal fragmentation patterns to help piece together the structure.
Q2: I'm observing a loss of assay value for this compound, but I don't see any corresponding increase in impurity peaks. What could be happening?
A2: This scenario can be perplexing and points to a few possibilities:
-
Formation of Non-UV Active Degradants: Your primary degradant may lack a chromophore that absorbs at the wavelength used for your HPLC-UV analysis. The furoic acid moiety has a strong UV absorbance, but if the degradation pathway significantly alters this part of the molecule, you might lose the signal. Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.
-
Precipitation: The drug substance may be precipitating out of your sample solution over time, especially if the stability samples are stored under refrigeration and not properly equilibrated to room temperature before analysis. Visually inspect your sample vials for any particulate matter.
-
Adsorption to Container: While less common for this type of molecule, adsorption onto the surface of the container (e.g., glass or plastic vials) can occur. This can be investigated by preparing samples in different types of containers (e.g., silanized glass) to see if the issue persists.
Q3: My photostability study results are inconsistent. What are the critical parameters to control?
A3: Photostability testing is notoriously sensitive to experimental conditions. Key factors for consisten[4][5]cy include:
-
Light Source and Exposure: As per ICH Q1B guidelines, the sample should be exposed to a light source that produces a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter. Ensure your light cabinet[6][7][8] is properly calibrated.
-
Sample Presentation: The way the sample is presented can significantly impact results. For the solid drug substance, spread a thin, even layer to ensure uniform exposure.
-
Dark Control: Alw[5]ays include a "dark control" sample, wrapped in aluminum foil, placed alongside the light-exposed sample. This helps to differentia[4]te between degradation caused by light versus thermal effects from the light source.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during stability studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing/Fronting) in HPLC | 1. Column Overload: Injecting too much sample. 2. Incompatible Sample Solvent: The solvent in which the sample is dissolved is too strong compared to the mobile phase. 3. Secondary Interactions: The acidic nature of the carboxylic acid is interacting with active sites on the silica packing of the column. | 1. Reduce Injection Volume/Concentration: Dilute your sample and re-inject. 2. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Mobile Phase Modifier: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape. |
| Significant Degradation in Control Samples (Long-Term/Accelerated) | 1. Intrinsic Instability: The molecule is inherently unstable under the tested conditions. 2. Excipient Incompatibility (for Drug Product): An inactive ingredient is reacting with the API. 3. Container/Closure Interaction: The packaging is not sufficiently protective or is reacting with the drug substance. | 1. Re-evaluate Storage Conditions: Confirm that the stability chambers are operating within the specified temperature and humidity ranges. 2. Forced Degradation Insights: Review your forced degradation data to understand the molecule's vulnerabilities. This can guide formulation adjustments, such as including an antioxidant if oxidative degradation is observed. 3. Packaging Evaluation: Test the drug substance in more protective packaging, such as amber glass vials with inert liners. |
| Inconsistent Results Between Batches | 1. Manufacturing Variability: Differences in the impurity profile or physical properties (e.g., crystal form) of the API batches. 2. Analytical Method Variability: The analytical method is not robust enough to handle minor variations in sample matrix or preparation. | 1. Batch Characterization: Thoroughly characterize each batch before placing it on stability. This includes impurity profiling, particle size analysis, and polymorphic screening. 2. Method Validation/Robustness: Perform a robustness study on your analytical method to identify critical parameters that could affect the results (e.g., mobile phase pH, column temperature). |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study (as per ICH Q1A(R2))
This protocol outlines the standard conditions for generating primary stability data.
Objective: To establ[9][10][11][12]ish the re-test period for the drug substance or shelf-life for the drug product under recommended storage conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of this compound. The batches should be man[10]ufactured by a process representative of the final production scale.
-
Container Closure System: Package the drug substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.
-
Storage Conditions [10]& Duration:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
**Testing Frequency:[10]
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, the samples should be tested for:
-
Appearance (visual inspection)
-
Assay (using a validated stability-indicating HPLC method)
-
Degradation Products/Impurities (quantification of known and unknown impurities)
-
Water Content (Karl Fischer titration)
-
Protocol 2: Forced Degradation (Stress Testing)
Forced degradation studies are crucial for identifying likely degradation products and establishing the degradation pathways of the molecule.
Objective: To genera[3][13]te degradation products to support the development and validation of a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol/water mixture).
-
Stress Conditions: Expose the samples to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.
-
Acidic Hydrolys[1]is: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution to light as per ICH Q1B guidelines.
-
-
Analysis:
-
[4] Analyze all stressed samples, along with an unstressed control, by HPLC-UV/DAD.
-
Perform peak purity analysis using the Diode Array Detector (DAD) to ensure that the main peak is not co-eluting with any degradants.
-
If significant degradation is observed, subject the samples to LC-MS analysis for structural elucidation of the major degradants.
-
Visualizing the Workflow and Potential Degradation
A clear understanding of the experimental flow and potential molecular changes is essential for a successful stability program.
Caption: High-level workflow for a comprehensive stability study.
Caption: Potential degradation pathways for the molecule under stress.
By adhering to these guidelines, troubleshooting with a scientific mindset, and leveraging the provided protocols, you can build a robust and reliable stability profile for this compound, ensuring the quality and safety of your final drug product.
References
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]
-
Quality Guidelines. ICH. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]
-
Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
ICH guideline for photostability testing: aspects and directions for use. PubMed. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). [Link]
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Q1A(R2) Guideline. ICH. [Link]
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 12. fda.gov [fda.gov]
- 13. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
Technical Support Center: Synthesis of 5-(4-Methylbenzyl)-2-furoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(4-Methylbenzyl)-2-furoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this valuable furan derivative. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Introduction
This compound is a key intermediate in various chemical and pharmaceutical applications. Its synthesis, while seemingly straightforward, is prone to several side reactions that can lead to challenging purification processes and compromised product quality. This guide provides a question-and-answer-based framework to identify, understand, and mitigate the formation of common impurities. We will primarily focus on the most prevalent synthetic strategy: the Friedel-Crafts alkylation of toluene with an activated furan derivative.
Section 1: Troubleshooting the Friedel-Crafts Alkylation Route
The most common and economically viable route to this compound involves the Lewis acid-catalyzed alkylation of toluene with a 5-(halomethyl)furan-2-carboxylic acid derivative, typically the methyl or ethyl ester of 5-(chloromethyl)furan-2-carboxylic acid, followed by hydrolysis. The starting material, 5-(chloromethyl)furfural (CMF), is readily accessible from biomass, making this a green and scalable pathway.[1][2][3] However, the acid-sensitivity of the furan ring and the nature of electrophilic aromatic substitution present unique challenges.[4]
FAQ 1.1: My final product shows an unexpected isomer in the ¹H NMR and LC-MS. What is it, and how can I prevent it?
Answer:
This is the most frequently encountered issue. The impurity is almost certainly the ortho-isomer, 5-(2-Methylbenzyl)-2-furoic acid .
Causality (The "Why"): The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction. The methyl group on your toluene substrate is an ortho, para-directing group, meaning it activates the aromatic ring for electrophilic attack at the positions ortho (C2, C6) and para (C4) to the methyl group. While the para-position is sterically less hindered and generally favored, the ortho-position remains reactive. The ratio of para-to-ortho product is influenced by the reaction temperature, the steric bulk of the electrophile, and the choice of Lewis acid catalyst.
Troubleshooting and Mitigation:
-
Lower the Reaction Temperature: Reducing the temperature can increase the selectivity for the thermodynamically favored para-product. Try running the reaction at 0 °C or even -20 °C and allowing it to slowly warm to room temperature.
-
Select a Bulkier Lewis Acid: Sterically demanding Lewis acids can preferentially coordinate with the furan electrophile in a way that disfavors approach to the more crowded ortho-position of toluene. Consider switching from AlCl₃ to a bulkier catalyst like ZnCl₂ or FeCl₃.
-
Solvent Choice: The polarity of the solvent can influence isomer distribution. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard. Experimenting with nitrobenzene, although harder to remove, can sometimes alter selectivity.
Protocol: Differentiating Isomers The para and ortho isomers can be distinguished by ¹H NMR, particularly in the aromatic region. The para-isomer will show a characteristic AA'BB' system (two doublets), while the ortho-isomer will display a more complex, multiplet pattern for its four aromatic protons.
Diagram: Formation of Positional Isomers
Caption: Friedel-Crafts alkylation pathway leading to the desired para-product and the ortho-isomer impurity.
FAQ 1.2: My reaction is incomplete, with significant unreacted 5-(chloromethyl)furan starting material remaining. How do I improve conversion?
Answer:
Incomplete conversion is often due to catalyst deactivation or insufficient reactivity.
Causality (The "Why"): The carbonyl oxygen of the furoic acid ester and the ether oxygen of the furan ring can coordinate strongly with the Lewis acid catalyst. This can lead to the formation of stable complexes that effectively sequester the catalyst, preventing it from activating the chloromethyl group for the reaction. Additionally, trace amounts of water in the reagents or solvent will rapidly react with and deactivate the Lewis acid.
Troubleshooting and Mitigation:
-
Ensure Anhydrous Conditions: Flame-dry all glassware. Use freshly distilled, anhydrous solvents. Ensure your toluene and 5-(chloromethyl)furan-2-carboxylate are dry.
-
Increase Catalyst Loading: While Friedel-Crafts reactions are catalytic, the product ketone (or in this case, the ester) can form a stable complex with the Lewis acid, often requiring more than a stoichiometric amount of the catalyst to be used.[5] Try incrementally increasing the Lewis acid from 1.1 to 1.5 equivalents.
-
Incremental Addition: Add the furan starting material slowly to the mixture of toluene and Lewis acid. This maintains a high concentration of the catalyst relative to the substrate that complexes with it, ensuring enough free catalyst is available to drive the reaction.
FAQ 1.3: I'm seeing byproducts related to hydrolysis or solvolysis of the chloromethyl group. Why does this happen?
Answer:
The appearance of 5-(hydroxymethyl)furan-2-carboxylic acid or 5-(alkoxymethyl)furan-2-carboxylic acid is a clear sign of nucleophilic attack on the reactive chloromethyl group.
Causality (The "Why"): The C-Cl bond in 5-(chloromethyl)furan is activated, behaving much like a benzyl chloride. It is susceptible to Sₙ1 and Sₙ2 type reactions. Trace water in the reaction mixture will act as a nucleophile, leading to the hydroxymethyl impurity. If an alcohol (e.g., ethanol from the ester starting material) is present, it can lead to the corresponding ether.[3]
Troubleshooting and Mitigation:
-
Strict Anhydrous Conditions: This is the primary solution. Moisture is the enemy of this reaction.
-
Use the Carboxylic Acid Directly (with caution): While less common, reacting 5-(chloromethyl)furan-2-carboxylic acid directly is possible, but the free carboxylic acid proton can complicate things by reacting with the catalyst. This is generally not recommended. It is better to ensure the ester starting material is pure and dry.
Section 2: General Purification and Analysis
Effective purification relies on understanding the nature of the impurities present.
Troubleshooting Guide: Impurity Identification
| Impurity Name | Probable Cause | Key ¹H NMR Signals (DMSO-d₆, approximate δ) | Mass Spec (ESI+) |
| 5-(2-Methylbenzyl)-2-furoic acid | ortho-attack in Friedel-Crafts | 7.1-7.3 ppm (complex multiplet, 4H), 4.0 ppm (s, 2H), 2.3 ppm (s, 3H) | [M+H]⁺ identical to product |
| 5-(Hydroxymethyl)furan-2-carboxylic acid | Water contamination | ~5.5 ppm (t, -OH), 4.5 ppm (d, -CH₂OH), 7.2 ppm (d, 1H), 6.5 ppm (d, 1H) | [M+H]⁺ = 143.0 |
| Unreacted Starting Ester | Incomplete reaction | 7.3 ppm (d, 1H), 6.7 ppm (d, 1H), 4.8 ppm (s, 2H, -CH₂Cl), Ester signals (e.g., 4.3 ppm q, 1.3 ppm t for ethyl) | Varies with ester |
| Furan-derived Polymers | Harsh acidic conditions | Broad, unresolved signals in NMR baseline | Not typically observed |
Experimental Protocol: High-Purity Recrystallization
This protocol is designed to effectively remove the common ortho-isomer and polar impurities.
-
Solvent Selection: A mixed solvent system is often most effective. Toluene/Heptane or Ethyl Acetate/Hexane are excellent starting points. Toluene is a good choice as it solubilizes the desired para-product well when hot but poorly when cold, and the structural similarity helps co-crystallization.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot primary solvent (e.g., Toluene). The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble polymeric material is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove it.
-
Crystallization: Slowly add the hot anti-solvent (e.g., Heptane) until the solution becomes faintly turbid. Allow the solution to cool slowly and undisturbed to room temperature, then transfer to an ice bath for at least 1 hour to maximize crystal formation. Slow cooling is critical for forming well-ordered crystals, which are more effective at excluding impurities.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Confirm purity by NMR and LC-MS.
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and purifying this compound.
References
-
Mascal, M., & Nikitin, E. B. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(8), 4240-4243. [Link]
-
Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. [Link]
-
Request PDF. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Wikipedia. (2023). 2-Furoic acid. In Wikipedia. [Link]
-
Request PDF. (n.d.). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Zhang, Y., Cui, H., & Xia, H. (2024). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. ChemSusChem. [Link]
-
Zhang, Y., Cui, H., & Xia, H. (2024). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. ResearchGate. [Link]
-
Norris, J. (2018, April 24). Reaction of carboxylic acid derivatives with Grignard reagents [Video]. YouTube. [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]
-
MDPI. (n.d.). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. [Link]
-
Chemistry Stack Exchange. (2020, June 27). Friedel-Crafts acylation of furan. [Link]
-
Request PDF. (n.d.). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) -furanones. ResearchGate. [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. ResearchGate. [Link]
-
Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(34), 6303–6306. [Link]
-
Chad's Prep. (2021, April 10). 20.4 Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Derivatives [Video]. YouTube. [Link]
-
Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid, 5-methyl-. [Link]
-
ResearchGate. (n.d.). (PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. [Link]
-
Professor Dave Explains. (2021, April 4). 192 CHM2211 Reaction of Grignard Reagent with Carboxylic Acid Derivatives [Video]. YouTube. [Link]
-
UNI ScholarWorks. (n.d.). The Friedel-Crafts Reaction with Furans. [Link]
-
Master Organic Chemistry. (2011, May 20). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Substituted Furoic Acid Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-substituted furoic acids. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during key synthetic transformations.
Section 1: Amide Bond Formation - The Core Challenge
The coupling of a 5-substituted furoic acid with an amine is the most common reaction and often the source of significant challenges. This section addresses the most frequent issues, from low yields to problematic side reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with a 5-substituted furoic acid is giving a very low yield. What are the most likely causes?
Low yields are a common frustration, but the causes can be systematically diagnosed. The primary culprits often involve suboptimal activation of the carboxylic acid, inherent instability of the starting material, or issues with the reaction partners.
-
Inefficient Carboxylic Acid Activation : The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Activating the furoic acid is essential. If your chosen coupling reagent is not potent enough for your specific substrates (e.g., sterically hindered amines or electron-deficient furoic acids), the reaction will be slow and incomplete.[3][4]
-
Choice of Coupling Reagent : There is no one-size-fits-all coupling reagent. The effectiveness of reagents like EDC, HATU, or PyBOP varies significantly depending on the substrates.[3][5][6] For example, while carbodiimides like DCC are cost-effective, their byproducts can complicate purification, especially in solid-phase synthesis.[5][7]
-
Furan Ring Instability : The furan ring, while aromatic, is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and the formation of polymeric side products.[8] This is a critical consideration during both the reaction and the workup.
-
Thermal Instability & Decarboxylation : 2-Furoic acids can undergo thermal decarboxylation (loss of CO₂) to form furan, particularly at temperatures above 140-160°C.[9] If your reaction requires heating, you may be losing your starting material before it has a chance to react.
-
Steric Hindrance : A bulky substituent at the 5-position of the furoic acid or a sterically demanding amine can significantly slow down the reaction rate. In such cases, a more reactive coupling reagent or harsher conditions (which may introduce other problems) might be necessary.
-
Poor Solubility : If either the furoic acid derivative or the amine has poor solubility in the chosen solvent, the reaction will be heterogeneous and slow, leading to incomplete conversion.
Q2: How do I select the best coupling reagent for my 5-substituted furoic acid?
Choosing the right coupling reagent is crucial for maximizing yield and minimizing side reactions. The main classes are carbodiimides, aminium/uronium salts, and phosphonium salts.[4][5] Your choice should be guided by the reactivity of your substrates, the scale of your reaction, and purification constraints.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages | Key Considerations |
| Carbodiimide | DCC, DIC, EDC[5][7] | Low cost, widely used.[5] EDC is water-soluble, and its urea byproduct is easily removed.[7] | DCC byproduct (DCU) is poorly soluble, complicating purification.[6][7] Can cause racemization in chiral amines without additives.[4] | Use with additives like HOBt or HOSu to improve efficiency and suppress racemization.[4][7] DIC is preferred for solid-phase synthesis as its urea byproduct is more soluble.[6] |
| Aminium/Uronium | HATU, HBTU, HCTU[3][5] | High reactivity, fast reaction times, low racemization.[3][4][6] Generally produce high-purity crude products.[3] | Higher cost. Byproducts can sometimes be difficult to remove. | HATU is often considered superior to HBTU, showing fewer side reactions.[3][6] Requires a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine).[7] |
| Phosphonium | PyBOP, PyAOP[3][5] | High reactivity, especially for hindered couplings.[5] Byproducts are generally non-carcinogenic (unlike older BOP reagent).[5] | Higher cost. Can be sensitive to moisture. | PyBOP is a strong coupling reagent with high chemoselectivity, favoring N-acylation over O-acylation.[5] Requires a base for activation.[4] |
Q3: I suspect side reactions are lowering my yield. How can I identify and prevent them?
The primary side reactions with 5-substituted furoic acids are decarboxylation and furan ring-opening.
-
Preventing Decarboxylation : This is primarily a temperature-driven process.[9]
-
Action : Keep the reaction temperature as low as possible. Many modern coupling reagents (like HATU) are highly efficient at room temperature or even 0°C.[3] Avoid prolonged heating. If heating is necessary, perform a time-course study to find the minimum time required for conversion.
-
-
Maintaining Furan Ring Stability : The furan ring is sensitive to strong acids.
-
Action : Avoid strongly acidic conditions. When choosing a coupling method, opt for those that operate under neutral or mildly basic conditions. During aqueous workup, use a weak acid (e.g., saturated NH₄Cl solution or dilute citric acid) instead of strong acids like 1M HCl for quenching and extraction.
-
-
Suppressing Racemization : If your amine is a chiral α-amino acid, racemization is a significant risk with some coupling methods, particularly carbodiimides.[4]
-
Action : Always use an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimide reagents like DCC or EDC.[2] These additives react with the activated intermediate to form an active ester that is less prone to racemization.[2] Uronium salts like HATU inherently contain an HOAt moiety, making them excellent for suppressing racemization.[6]
-
Workflow & Protocols
Troubleshooting Workflow for Low Amide Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in your amidation reactions.
Caption: A decision tree for troubleshooting low yields in amide synthesis.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a reliable starting point for the synthesis of amides from 5-substituted furoic acids.
-
Preparation : In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 5-substituted furoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂, or THF).
-
Activation : Add the amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction : Stir the mixture at room temperature (or 0°C for sensitive substrates) and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Quenching : Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Workup : Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or saturated NH₄Cl), water, saturated sodium bicarbonate solution, and finally, brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization.
Section 2: Acyl Chloride Formation
For less reactive amines or large-scale synthesis, converting the furoic acid to a more reactive acyl chloride is a common strategy.[2] However, this step has its own set of challenges.
Frequently Asked Questions (FAQs)
Q4: My attempt to form a 5-substituted furoyl chloride resulted in a dark, tarry mixture and low yield. What went wrong?
The high reactivity of acylating agents and the acyl chloride product requires careful control of reaction conditions.[10]
-
Moisture Contamination : Acyl chlorides react vigorously with water.[10][11] The preparation must be carried out under strictly anhydrous conditions using dry glassware and anhydrous solvents. Any moisture will hydrolyze the product back to the carboxylic acid and the reagent, leading to poor yield and side reactions.
-
Excessive Heat : While some reagents like thionyl chloride (SOCl₂) may require gentle heating to initiate the reaction, excessive temperatures can cause decomposition of the furoyl chloride or the starting material, leading to polymerization and discoloration.
-
Reagent Choice : Thionyl chloride (SOCl₂) and oxalyl chloride are the most common reagents.[12] Oxalyl chloride is often preferred as it works at lower temperatures and the byproducts (CO, CO₂) are gaseous, simplifying workup. However, it is more expensive.
-
Furan Ring Side Reactions : The furan ring can undergo electrophilic substitution reactions.[8] While less common with standard chlorinating agents, highly reactive conditions could potentially lead to unwanted reactions on the furan ring itself.
Protocol 2: Synthesis of 5-Substituted Furoyl Chloride using Thionyl Chloride (SOCl₂)
-
Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add the 5-substituted furoic acid (1.0 eq).
-
Reagent Addition : Carefully add thionyl chloride (SOCl₂, ~2-3 eq), either neat or in an anhydrous solvent like toluene. A catalytic amount of DMF can sometimes accelerate the reaction.
-
Reaction : Gently heat the mixture to reflux (typically around 70-80°C) for 1-3 hours. The reaction is often complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation : Remove the excess SOCl₂ by distillation or under reduced pressure (ensure your vacuum pump is protected from the corrosive vapors). The resulting crude furoyl chloride can often be used directly in the next step without further purification.
Decision Diagram: Activation Strategy
Caption: Choosing between direct coupling and acyl chloride formation.
Section 3: Esterification Reactions
Esterification is another key transformation. While often straightforward, achieving high conversion can be problematic.
Frequently Asked Questions (FAQs)
Q5: My Fischer esterification of a 5-substituted furoic acid is stalling at ~60% conversion. How can I drive it to completion?
Fischer esterification is an equilibrium-controlled process.[13] To achieve high yields, you must shift the equilibrium towards the products.
-
Remove Water : The water produced during the reaction can hydrolyze the ester product, preventing the reaction from going to completion.[13] Use a Dean-Stark apparatus to azeotropically remove water as it forms, especially when using solvents like toluene.
-
Use Excess Alcohol : Using the alcohol as the reaction solvent (if it's a low-cost, low-boiling alcohol) provides a large excess, pushing the equilibrium forward according to Le Châtelier's principle.[13]
-
Increase Catalyst Loading : Ensure you are using a sufficient amount of acid catalyst (e.g., concentrated H₂SO₄, TsOH).
-
Alternative Methods : If Fischer esterification remains inefficient, especially with sensitive substrates or bulky alcohols, consider alternative methods:
-
Reaction with an Acyl Chloride : Convert the furoic acid to its acyl chloride (see Section 2) and react it with the alcohol, often in the presence of a base like pyridine. This reaction is not reversible and typically gives high yields.[14][15]
-
Coupling Reagent-Mediated Esterification : Reagents like DCC can be used to form esters, often with the addition of a catalyst like DMAP.
-
References
- A Comparative Guide to Coupling Reagents for Amide Bond Form
- Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences. (2025-09-02).
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Coupling Reagents. Aapptec Peptides.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024-06-04).
- Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. (2023-02-22).
- Amide synthesis by acyl
- Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. IRIS.
- Amide Synthesis. Fisher Scientific.
- Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Wiley Online Library. (2025-08-06).
- A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. (2025-06-23).
- Acyl Chlorides (A-Level). ChemistryStudent.
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- an introduction to acyl chlorides (acid chlorides). Chemguide.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
- Furan-Based Amide Synthesis: A Technical Support Center. Benchchem.
- hydrolysis of esters. Chemguide.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Amide Synthesis [fishersci.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. file.globalso.com [file.globalso.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. savemyexams.com [savemyexams.com]
- 15. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scaling Up the Synthesis of 5-(4-Methylbenzyl)-2-furoic acid
Welcome to the technical support center for the synthesis and scale-up of 5-(4-Methylbenzyl)-2-furoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of producing this valuable furoic acid derivative. We will explore the primary synthetic routes, address common experimental hurdles in a practical Q&A format, and provide detailed, field-proven protocols to enhance the success and scalability of your synthesis.
Introduction: Strategic Approaches to Synthesis
This compound is a disubstituted furan derivative whose synthesis presents a classic challenge in heterocyclic chemistry: the controlled formation of a carbon-carbon bond at the C5 position of the furan ring without inducing polymerization or unwanted side reactions. The electron-rich nature of the furan ring makes it highly susceptible to strong acids and electrophiles, which complicates traditional synthetic methods.[1]
This guide will focus on two principal strategies:
-
Modified Friedel-Crafts Benzylation: A direct, one-step approach to form the benzylic C-C bond. While seemingly straightforward, this route is fraught with potential pitfalls, including low yields and polymerization, due to the inherent reactivity of the furan nucleus.[2]
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): A modern, multi-step, but significantly more reliable and scalable method. This strategy involves the formation of the C-C bond via a well-controlled catalytic cycle, offering higher yields and greater functional group tolerance.[3][4]
We will dissect both methodologies, providing the expertise needed to select the appropriate route and troubleshoot the inevitable challenges of scaling up chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is direct alkylation of 2-furoic acid not recommended?
A1: Direct alkylation is ill-advised for two primary reasons. First, the carboxylic acid group is deactivating and can complex with the Lewis acid catalyst, hindering the reaction. Second, and more critically, the conditions required for Friedel-Crafts reactions (strong Lewis acids) can cause decarboxylation of the furoic acid and significant degradation of the furan ring itself.[1] It is standard practice to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to attempting electrophilic substitution. The ester group is less reactive towards the Lewis acid and can be easily hydrolyzed post-synthesis.
Q2: What are the primary safety concerns when working with furan derivatives and the proposed reagents?
A2: Key safety considerations include:
-
Furan Instability: Furan and its derivatives can be unstable in the presence of strong acids and oxidants, leading to vigorous, exothermic polymerization.[5] All reactions should be conducted with appropriate temperature control and in a well-ventilated fume hood.
-
Lewis Acids (e.g., TiCl₄, AlCl₃): These are highly corrosive and react violently with water. They must be handled under anhydrous conditions in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.
-
Palladium Catalysts: While generally not highly toxic, palladium residues are undesirable in final products, especially for pharmaceutical applications. Care should be taken to minimize exposure to fine powders.
-
Boronic Acids: These can have varying toxicity profiles and should be handled with care.
Q3: My starting 2-furoic acid is dark and looks impure. How will this affect my synthesis?
A3: Using impure starting material is a common cause of low yields and difficult purification. Commercial 2-furoic acid, often produced from furfural, can contain colored impurities and residual acids.[6] These impurities can interfere with catalysts and promote side reactions. It is highly recommended to purify the starting 2-furoic acid by recrystallization from hot water with activated carbon or from a solvent like carbon tetrachloride until it is a light-colored, crystalline solid.[6]
Route 1: Modified Friedel-Crafts Benzylation
This method attempts the direct benzylation of a 2-furoic acid ester. While less reliable for scale-up, it may be suitable for small-scale synthesis if optimized. The use of a milder Lewis acid like Titanium(IV) chloride (TiCl₄) can sometimes offer better results than the more aggressive Aluminum chloride (AlCl₃).[7]
Experimental Protocol: Two-Step Benzylation
Step 1: Esterification of 2-Furoic Acid
-
Suspend 2-furoic acid (1.0 eq) in methanol (5-10 volumes).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.
-
Allow the mixture to warm to room temperature, then heat to reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, remove methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-furoate, which can be used directly or purified by distillation.
Step 2: TiCl₄-Mediated Benzylation
-
Dissolve methyl 2-furoate (1.0 eq) and 4-methylbenzyl chloride (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TiCl₄ (1.0 eq, 1.0 M solution in DCM) dropwise. The solution will likely turn dark.[7]
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a flask containing ice water and DCM.
-
Separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude methyl 5-(4-methylbenzyl)-2-furoate by column chromatography.
Step 3: Saponification
-
Dissolve the purified ester in a mixture of THF and methanol.
-
Add an aqueous solution of NaOH or LiOH (2-3 eq) and stir at room temperature or with gentle heating (40-50 °C) until the ester is consumed (monitor by TLC).
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with 1M HCl to a pH of 2-3.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield this compound.
Troubleshooting Guide: Friedel-Crafts Route
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Lewis acid (hydrolyzed).2. Insufficient reaction temperature or time.3. Impure starting materials. | 1. Use a fresh, unopened bottle of TiCl₄ or a recently titrated solution.2. Allow the reaction to proceed for a longer duration or try gentle heating (e.g., 40 °C), but be cautious of polymerization.3. Ensure all reagents and solvents are anhydrous and starting materials are pure. |
| Polymerization / Charring | 1. Furan ring degradation under acidic conditions.[1]2. Reaction temperature is too high.3. Lewis acid is too concentrated or added too quickly. | 1. Lower the reaction temperature (e.g., -20 °C to 0 °C).2. Add the Lewis acid very slowly and ensure efficient stirring.3. Consider a milder catalyst or a smaller catalytic amount. |
| Formation of Multiple Products (Polyalkylation) | The initial benzylation product is more reactive than the starting material, leading to a second benzylation. | 1. Use a larger excess of methyl 2-furoate relative to the benzyl chloride (e.g., 2-3 equivalents). This is often impractical for scale-up.2. This is an inherent limitation of Friedel-Crafts alkylation and a primary reason to favor the Suzuki route.[8] |
| Difficult Purification | Co-elution of product with side products or starting material. Presence of polymeric material. | 1. Optimize column chromatography conditions (try different solvent systems).2. Attempt purification after the saponification step. The acidic product can be more easily separated from neutral impurities and purified by recrystallization.[9] |
Workflow Diagram: Friedel-Crafts Route
Caption: Workflow for the modified Friedel-Crafts synthesis route.
Route 2: Suzuki-Miyaura Cross-Coupling (Recommended)
This is the preferred route for reliability, yield, and scalability. It involves more steps but circumvents the major issues of the Friedel-Crafts approach. The key is the palladium-catalyzed coupling of a 5-bromo-2-furoate ester with a boronic acid.[4][10]
Experimental Protocol: Four-Step Suzuki Route
Step 1: Esterification of 2-Furoic Acid
-
Follow the same procedure as Step 1 in the Friedel-Crafts route to produce methyl 2-furoate.
Step 2: Bromination of Methyl 2-furoate
-
Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Dissolve methyl 2-furoate (1.0 eq) in a suitable solvent such as acetic acid or carbon tetrachloride.
-
Slowly add bromine (1.05 eq) dropwise at room temperature or while cooling to maintain control.
-
Stir the mixture at 60 °C for several hours until TLC analysis indicates full conversion of the starting material.
-
Cool the reaction mixture and carefully pour it into an aqueous solution of sodium thiosulfate to quench excess bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.
-
Purify the resulting methyl 5-bromo-2-furoate by recrystallization or column chromatography to yield a white or off-white solid.
Step 3: Suzuki-Miyaura Coupling
-
To a reaction flask, add methyl 5-bromo-2-furoate (1.0 eq), (4-methylphenyl)boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a suitable ligand if necessary (e.g., SPhos, XPhos).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).[11]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate methyl 5-(4-methylbenzyl)-2-furoate.
Step 4: Saponification
-
Follow the same procedure as Step 3 in the Friedel-Crafts route to hydrolyze the ester and isolate the final product.
Troubleshooting Guide: Suzuki-Miyaura Route
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | 1. Inactive palladium catalyst.2. Inappropriate base or solvent system.3. Oxygen present in the reaction vessel.4. Protodeboronation of the boronic acid.[4] | 1. Use a fresh catalyst or a pre-catalyst like Pd₂(dba)₃ with a suitable ligand. Ensure the catalyst is fully dissolved.2. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (Dioxane/H₂O, Toluene/H₂O, DMF).[3][12]3. Ensure the solvent is thoroughly degassed (sparging with Ar or N₂ for 20-30 min) and the reaction is maintained under a positive inert atmosphere.4. Use a slight excess of boronic acid (1.5 eq). Use anhydrous conditions if possible with a base like KF. |
| Homocoupling of Boronic Acid | Formation of bibenzyl (4,4'-dimethylbibenzyl) is often caused by the presence of oxygen, which facilitates the unwanted coupling pathway. | 1. Improve the degassing procedure for the solvent and ensure a robust inert atmosphere throughout the reaction. |
| Protodeboronation of Furan Starting Material | If starting with a furan boronic acid (reverse of this protocol), this is a major issue. For this protocol, the main concern is the stability of the (4-methylphenyl)boronic acid. | 1. This is less of a concern for the benzyl boronic acid but can be minimized by using milder bases and ensuring an oxygen-free environment.[4] |
| Difficult Purification from Catalyst | Palladium residues (black solid) and triphenylphosphine oxide can complicate purification. | 1. Filter the crude reaction mixture through a pad of Celite® before aqueous workup to remove bulk palladium black.2. After concentrating the organic layer, triturate the crude solid with a non-polar solvent like hexane to remove phosphine-related impurities.3. For stubborn cases, treatment of the DCM solution with a palladium scavenger may be necessary. |
Workflow Diagram: Suzuki-Miyaura Route
Caption: Workflow for the multi-step Suzuki-Miyaura synthesis route.
References
-
LaMay, J., et al. (n.d.). Optimization of One-Pot Coupling Reactions of Di-Substituted Furans for Disease Treatment. Boise State University. Available at: [Link]
-
MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production. Available at: [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]
-
Hurd, C. D., & Oliver, G. L. (1953). The Friedel-Crafts Alkylation of Methyl 2-Furoate. Journal of the American Chemical Society. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Available at: [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available at: [Link]
-
Semantic Scholar. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Optimization of One-Pot Coupling Reactions of Di-Substituted Furans fo" by Jacob LaMay, Elsie Dickerson et al. [scholarworks.boisestate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(4-Methylbenzyl)-2-furoic acid
Welcome to the technical support center for the purification of 5-(4-Methylbenzyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.
Introduction to Purification Challenges
This compound is a versatile building block in medicinal chemistry. Its purification, however, can be challenging due to its specific chemical properties and the nature of impurities generated during its synthesis. Common synthetic routes, such as the Friedel-Crafts alkylation of a furan derivative with 4-methylbenzyl halide, can lead to a variety of side products. These impurities may include unreacted starting materials, polysubstituted products, and isomers, all of which can complicate the isolation of the target compound in high purity.
This guide will address these challenges by providing a structured approach to troubleshooting common purification issues, from recrystallization and chromatography to acid-base extraction.
Troubleshooting Guides & FAQs
Section 1: Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. However, finding the right conditions for this compound can be tricky.
Q1: I'm having trouble finding a suitable single solvent for the recrystallization of this compound. What should I do?
A1: It is common for a single solvent to not be ideal for recrystallization. The key is to find a solvent in which the compound is soluble when hot but insoluble when cold. Given the aromatic and carboxylic acid functionalities of this compound, a mixed solvent system is often effective.
-
Expert Insight: A good starting point is a combination of a polar protic solvent (like ethanol or methanol) in which the compound is likely soluble, and a non-polar co-solvent (like water or hexane) in which it is less soluble. The carboxylic acid group can form hydrogen bonds with protic solvents, enhancing solubility at higher temperatures.
Troubleshooting Protocol: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a solvent in which the compound is poorly soluble (e.g., water) dropwise until the solution becomes slightly cloudy. This indicates the saturation point.
-
Re-dissolution: Add a few drops of the hot soluble solvent back into the mixture until the cloudiness just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is often due to a high concentration of impurities or too rapid cooling.
-
Causality: The presence of impurities can depress the melting point of the mixture, making it more prone to oiling out.
-
Solutions:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for nucleation and ordered crystal growth.
-
Use More Solvent: Increase the amount of the soluble solvent to keep the compound dissolved at a lower temperature.
-
Charcoal Treatment: If colored impurities are present, they may be contributing to the problem. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these impurities.
-
Section 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Q1: My this compound is streaking badly on the silica gel column. How can I improve the separation?
A1: Streaking of carboxylic acids on silica gel is a common problem due to the interaction of the acidic proton with the stationary phase.
-
Mechanistic Explanation: The acidic nature of silica gel can lead to a mixture of the protonated and deprotonated forms of the carboxylic acid, causing it to elute as a broad band or streak.
-
Solution: To suppress the deprotonation of the carboxylic acid, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[1] This will keep the this compound in its protonated form, leading to a more defined band.
Experimental Workflow: Column Chromatography of this compound
Caption: Workflow for column chromatography purification.
Section 3: Acid-Base Extraction
Acid-base extraction is a highly effective method for separating acidic compounds from neutral or basic impurities.[2][3][4][5]
Q1: How can I use acid-base extraction to purify this compound?
A1: This technique leverages the acidic nature of the carboxylic acid group. By treating a solution of the crude product with a base, the carboxylic acid is converted to its water-soluble carboxylate salt, which can then be separated from non-acidic impurities.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate.
-
Extraction with Base: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[1][3] Gently shake the funnel, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound. Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, until the solution is acidic (test with litmus paper). The this compound will precipitate out as a solid.[1][3]
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.
Logical Relationship: Acid-Base Extraction Principle
Caption: Principle of acid-base extraction for purification.
Section 4: Common Impurities and Their Removal
Q1: What are the most likely impurities in my crude this compound, and how can I remove them?
A1: The impurity profile largely depends on the synthetic route. Assuming a Friedel-Crafts type synthesis, common impurities include:
| Impurity | Structure | Reason for Formation | Recommended Removal Method |
| Unreacted 2-Furoic Acid | Furan ring with a carboxylic acid group | Incomplete reaction | Acid-base extraction (2-furoic acid is more water-soluble), Column chromatography |
| Unreacted 4-Methylbenzyl Halide | Toluene with a halomethyl group | Incomplete reaction | Acid-base extraction (it will remain in the organic layer), Column chromatography |
| Polysubstituted Products | Furan ring with multiple 4-methylbenzyl groups | Over-reaction during Friedel-Crafts alkylation | Column chromatography, Recrystallization |
| Positional Isomers | 4-Methylbenzyl group at a different position on the furan ring | Lack of regioselectivity in the synthesis | Careful column chromatography, Fractional crystallization |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 17, 2026, from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved January 17, 2026, from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 17, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 5-(4-Methylbenzyl)-2-furoic acid
For researchers and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both an art and a science. It demands a rigorous, multi-faceted approach to not only identify biological activity but also to quantify it against established standards. This guide provides a comprehensive framework for validating the potential anti-inflammatory and anti-cancer activities of a novel furoic acid derivative, 5-(4-Methylbenzyl)-2-furoic acid .
The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and anti-cancer effects[1]. The specific substitutions on the furoic acid ring dictate the molecule's interaction with biological targets. Here, we propose a systematic validation pathway for this compound, comparing its performance against well-characterized drugs: Celecoxib , a selective COX-2 inhibitor, for anti-inflammatory activity, and Doxorubicin , a potent chemotherapeutic agent, for anti-cancer evaluation.
This guide is designed to be a self-validating system, where each experimental stage builds upon the last, providing a clear, evidence-based rationale for advancing the compound through the discovery pipeline.
Part 1: Validation of Anti-Inflammatory Potential
Our primary hypothesis is that this compound possesses anti-inflammatory properties, potentially by modulating key enzymatic pathways involved in inflammation. We will investigate its effects on the cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, which are central to the inflammatory response[2][3].
A. In Vitro Mechanistic Validation
The initial step is to determine if the compound acts on specific molecular targets in a controlled, cell-free or cell-based environment. This approach provides direct evidence of interaction and helps elucidate the mechanism of action.
Causality: The COX-2 enzyme is a critical mediator of inflammation, responsible for synthesizing prostaglandins that cause pain and swelling. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2. A direct enzymatic assay is the most definitive way to determine if our test compound shares this mechanism. We will use a fluorometric assay for its high sensitivity and suitability for high-throughput screening[4].
Comparative Data Objective:
| Compound | COX-2 Inhibition IC₅₀ (µM) |
| This compound | Experimental Value |
| Celecoxib (Positive Control) | Expected < 1 µM |
| DMSO (Vehicle Control) | No Inhibition |
Causality: NF-κB is a master transcription factor that regulates a cascade of pro-inflammatory genes[3]. Its activation and translocation to the nucleus is a pivotal step in the inflammatory process. Inhibiting this pathway can potently suppress inflammation[5]. We will assess the ability of our compound to prevent the nuclear translocation of the NF-κB p65 subunit in lipopolysaccharide (LPS)-stimulated macrophages.
B. In Vivo Efficacy Validation
Positive in vitro results provide a strong rationale for testing in a whole-organism model. This step is crucial for assessing the compound's bioavailability, efficacy, and potential acute toxicity in a physiological context.
Causality: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents[6][7]. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of drug efficacy over several hours.
Comparative Data Objective:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (%) at 4h | % Inhibition of Edema |
| Vehicle Control | - | Experimental Value | 0% |
| This compound | 10 | Experimental Value | Calculated |
| This compound | 30 | Experimental Value | Calculated |
| Celecoxib (Positive Control) | 10 | Experimental Value | Calculated |
Part 2: Validation of Anti-Cancer Potential
The structural motifs within this compound suggest potential for anti-proliferative or cytotoxic activity against cancer cells. Our validation strategy will begin with a broad in vitro screening to assess potency and selectivity, followed by a targeted in vivo model if warranted.
A. In Vitro Cytotoxicity and Selectivity
The primary goal is to determine the concentration at which the compound can kill cancer cells and to assess whether it is more potent against cancer cells than normal, healthy cells.
Causality: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[8]. By exposing various cancer cell lines and a non-cancerous cell line to a range of compound concentrations, we can determine the half-maximal inhibitory concentration (IC₅₀)—a key measure of potency—and calculate a selectivity index.
Comparative Data Objective:
| Cell Line | Cell Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Experimental Value | Expected < 1 µM |
| A549 | Lung Cancer | Experimental Value | Expected < 1 µM |
| HCT-116 | Colon Cancer | Experimental Value | Expected < 1 µM |
| NIH/3T3 | Normal Fibroblast | Experimental Value | Expected > 5 µM |
| Selectivity Index (Normal/Cancer) | - | Calculate | Calculate |
B. In Vivo Anti-Tumor Efficacy
If the compound demonstrates high potency and good selectivity in vitro, the next critical step is to evaluate its ability to inhibit tumor growth in a living organism.
Causality: A xenograft model, where human cancer cells are implanted into immunodeficient mice, is the gold standard for preclinical evaluation of anti-cancer drugs[9][10]. This model allows us to assess the compound's ability to reduce tumor volume over time, providing a direct measure of its in vivo therapeutic potential.
Comparative Data Objective:
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | Experimental Value | 0% |
| This compound | 20 | Experimental Value | Calculated |
| Doxorubicin (Positive Control) | 2 | Experimental Value | Calculated |
Experimental Workflows and Protocols
To ensure reproducibility and scientific rigor, detailed protocols are essential. The following sections provide step-by-step methodologies for the key assays described.
Protocol 1: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits.[11]
-
Reagent Preparation: Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the kit instructions. Reconstitute human recombinant COX-2 enzyme and keep on ice.
-
Compound Preparation: Dissolve this compound and Celecoxib in DMSO to create 10 mM stock solutions. Prepare a series of dilutions in COX Assay Buffer to achieve final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Plate Setup: To a 96-well white opaque plate, add:
-
10 µL of diluted test compound or control.
-
20 µL of COX Probe.
-
20 µL of COX Cofactor.
-
40 µL of COX Assay Buffer.
-
-
Enzyme Addition: Add 10 µL of reconstituted COX-2 enzyme to all wells except the "No Enzyme" control.
-
Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells.
-
Measurement: Immediately begin measuring fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the curve). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value using non-linear regression.
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method for assessing cytotoxicity.[8][12]
-
Cell Seeding: Seed cells (e.g., MCF-7, A549, NIH/3T3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound and controls (Doxorubicin, vehicle) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution (prepared in PBS) to each well. Incubate for 4 hours at 37°C.[12] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[8][12] Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Protocol 3: Carrageenan-Induced Paw Edema in Mice
This is a standard in vivo model for acute inflammation.[13][14]
-
Animal Acclimation: Use male Swiss albino mice (20-25g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the mice into groups (n=6 per group): Vehicle control, Positive control (Celecoxib), and Test compound groups (multiple doses). Administer the compounds intraperitoneally or orally 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each mouse relative to its baseline volume. The percentage inhibition of edema for each treatment group is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Conclusion
This guide outlines a rigorous, logical, and comparative framework for the preclinical validation of this compound. By systematically progressing from targeted in vitro assays to functional in vivo models, researchers can generate a comprehensive data package that clearly defines the compound's biological activity, potency, and potential therapeutic utility. The inclusion of industry-standard positive controls at each stage ensures that the performance of this novel molecule is benchmarked against established therapeutic agents, providing critical context for its future development. This structured approach, grounded in scientific causality, is essential for making informed decisions in the complex landscape of small molecule drug discovery.
References
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
McNamee, K. et al. In Vivo Models for Inflammatory Arthritis. PubMed. [Link]
-
Wikipedia. MTT assay. [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
Patsnap Synapse. What are NF-κB inhibitors and how do they work?. [Link]
-
Springer Link. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. [Link]
-
Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
IntechOpen. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
Redoxis. In vivo Acute Inflammatory Models. [Link]
-
National Institutes of Health (NIH). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. [Link]
-
American Association for Cancer Research (AACR). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. [Link]
-
MDPI. Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. [Link]
-
National Institutes of Health (NIH). INTEGRATION OF SMALL MOLECULE DISCOVERY IN ACADEMIC BIOMEDICAL RESEARCH. [Link]
-
ACS Publications. The Experimentalist's Guide to Machine Learning for Small Molecule Design. [Link]
-
YouTube. Biophysical Approaches to Small Molecule Discovery and Validation. [Link]
-
ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. [Link]
-
Frontiers. Introduction to small molecule drug discovery and preclinical development. [Link]
-
MDPI. Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. [Link]
-
ResearchGate. (PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. [Link]
-
Innovative Publication. Furan: A Promising Scaffold for Biological Activity. [Link]
-
PubMed. Synthesis, analgesic and anti-inflammatory activities of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles. [Link]
-
Oncotarget. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. [Link]
-
MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]
-
National Institutes of Health (NIH). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. [Link]
-
Semantic Scholar. Research Article Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. [Link]
-
National Institutes of Health (NIH). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, analgesic and anti-inflammatory activities of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
A Comparative Analysis of 5-(4-Methylbenzyl)-2-furoic Acid and Other Furoic Acid Derivatives for Drug Development Professionals
In the landscape of contemporary drug discovery, the furan scaffold remains a cornerstone for the development of novel therapeutic agents. Among the myriad of furan derivatives, furoic acids, characterized by a carboxylic acid appended to the furan ring, have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive comparative analysis of 5-(4-Methylbenzyl)-2-furoic acid against a panel of other key furoic acid derivatives, offering insights into their chemical properties, synthesis, and biological performance to aid researchers and drug development professionals in their quest for new molecular entities.
This technical guide will delve into the nuances of this compound, contrasting it with unsubstituted 2-furoic acid, 3-furoic acid, and furoic acids bearing electron-withdrawing groups, namely 5-bromo-2-furoic acid and 5-nitro-2-furoic acid. The comparative framework is built upon a foundation of physicochemical properties, synthetic accessibility, and a detailed examination of their antimicrobial and anti-inflammatory potential, supported by established experimental protocols.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical characteristics of a molecule are pivotal in determining its pharmacokinetic and pharmacodynamic profile. A comparative summary of the key properties of the selected furoic acids is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| This compound | C₁₃H₁₂O₃ | 216.23 | Not widely reported | ~2.88 |
| 2-Furoic acid | C₅H₄O₃ | 112.08 | 133-135 | 0.63 |
| 3-Furoic acid | C₅H₄O₃ | 112.08 | 122-124 | 1.09 |
| 5-Bromo-2-furoic acid | C₅H₃BrO₃ | 190.98 | 186-188 | 1.63 |
| 5-Nitro-2-furoic acid | C₅H₃NO₅ | 157.08 | 184-186 | 0.88 |
Note: LogP values are estimated and can vary based on the calculation method.
The introduction of the 4-methylbenzyl group at the 5-position of the furan ring in this compound significantly increases its molecular weight and lipophilicity, as indicated by the higher estimated LogP value. This enhanced lipophilicity can have profound effects on its biological activity, potentially influencing its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. In contrast, 2-furoic and 3-furoic acids are smaller, more polar molecules. The bromo and nitro substituents in 5-bromo-2-furoic acid and 5-nitro-2-furoic acid, respectively, increase the molecular weight and introduce strong electron-withdrawing effects, which can modulate the acidity of the carboxylic group and the reactivity of the furan ring.
Synthesis of Furoic Acid Derivatives
The accessibility of these compounds is a critical consideration for their application in research and development. While 2-furoic acid and 3-furoic acid are commercially available, substituted furoic acids often require targeted synthesis.
General Synthesis of 5-Aryl-2-furoic Acids
A common and effective method for the synthesis of 5-aryl-2-furoic acids is the Meerwein arylation reaction[1]. This reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, in this case, 2-furoic acid, catalyzed by a copper salt[1][2].
Figure 1. General workflow for the synthesis of 5-aryl-2-furoic acids via Meerwein arylation.
Synthesis of this compound
Figure 2. A plausible synthetic route for this compound.
Comparative Biological Performance
The true value of these molecules lies in their biological activity. This section will compare their potential as antimicrobial and anti-inflammatory agents, supported by established in vitro assay protocols.
Antimicrobial Activity
Furan derivatives have long been recognized for their antimicrobial properties[3]. The introduction of different substituents on the furoic acid scaffold can significantly impact their efficacy against various microbial strains.
Structure-Activity Relationship (SAR) Insights:
-
The lipophilicity of the molecule often correlates with its antimicrobial activity. The increased lipophilicity of this compound may enhance its ability to penetrate bacterial cell membranes.
-
Electron-withdrawing groups, such as the nitro group in 5-nitro-2-furoic acid, can enhance antimicrobial activity. Nitrofuran derivatives are a known class of antibiotics[4].
-
The position of the carboxylic acid group also plays a role, with 2-furoic acid derivatives often exhibiting different activity profiles compared to their 3-furoic acid counterparts.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent[5].
Methodology:
-
Preparation of Stock Solutions: Dissolve the test compounds (this compound and other furoic acids) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well. The final concentration of the inoculum should be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Expected Outcomes: Based on the SAR, it is hypothesized that this compound and 5-nitro-2-furoic acid will exhibit lower MIC values (higher potency) compared to 2-furoic acid and 3-furoic acid against a range of bacteria and fungi. The increased lipophilicity of the 4-methylbenzyl group and the electron-withdrawing nature of the nitro group are expected to contribute to enhanced antimicrobial activity.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key area of research. Furoic acid derivatives have shown promise as anti-inflammatory agents, and their mechanism of action often involves the inhibition of key inflammatory mediators[6].
Mechanism of Action Insights:
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins[7]. The carboxylic acid moiety is a common feature in many NSAIDs and is often crucial for their activity. Furoic acids may exert their anti-inflammatory effects through various mechanisms, including:
-
Inhibition of COX enzymes: The carboxylic acid group can mimic the arachidonic acid substrate and bind to the active site of COX enzymes.
-
Modulation of inflammatory signaling pathways: Furan derivatives have been shown to affect signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways[6].
-
Antioxidant activity: Some furan derivatives possess antioxidant properties that can help to mitigate oxidative stress, a key component of the inflammatory response[6].
Figure 3. A simplified diagram illustrating a potential mechanism of anti-inflammatory action of furoic acid derivatives through the inhibition of COX enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Incubation with Test Compounds: Pre-incubate the enzymes with various concentrations of the test compounds (this compound and other furoic acids) for a short period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement of Prostaglandin Production: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Expected Outcomes: The larger and more lipophilic this compound may exhibit enhanced binding to the hydrophobic channel of the COX active site, potentially leading to greater inhibitory activity compared to the smaller furoic acids. The electronic effects of the bromo and nitro substituents may also influence the binding affinity and inhibitory potency.
Conclusion and Future Directions
This comparative guide highlights the potential of this compound as a promising scaffold for the development of new therapeutic agents. Its distinct physicochemical properties, particularly its increased lipophilicity, set it apart from simpler furoic acid derivatives and suggest the potential for enhanced biological activity.
The provided experimental protocols offer a clear roadmap for researchers to quantitatively assess and compare the antimicrobial and anti-inflammatory performance of this and other furoic acid derivatives. Future research should focus on a comprehensive evaluation of these compounds against a broad panel of microbial strains and in more complex cellular and in vivo models of inflammation. Furthermore, detailed structure-activity relationship studies, guided by computational modeling, will be invaluable in optimizing the furoic acid scaffold to develop next-generation therapeutics with improved efficacy and safety profiles.
References
- Cooper, R. D. G., & Scartazzini, R. (1973). Meerwein arylations of 2-furoic acid and methyl 2-furoate. Australian Journal of Chemistry, 26(5), 1147-1149.
-
DrugBank. (n.d.). 2-Furoic acid. Retrieved from [Link]
- Kort, M. E., et al. (2008). 5-Aryl-2-furamides as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters, 18(22), 5899-5903.
- Meerwein, H., Buchner, E., & van Emster, K. (1939). Über die Einwirkung von aromatischen Diazoverbindungen auf α,β-ungesättigte Carbonylverbindungen. Journal für Praktische Chemie, 152(1-5), 237-266.
- Matiychuk, V., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 175-179.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6945, 2-Furoic acid. Retrieved from [Link].
-
National Center for Biotechnology Information. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Anti-Inflammatory and Anti-Hyperuricemic Functions of Two Synthetic Hybrid Drugs with Dual Biological Active Sites. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10268, 3-Furoic acid. Retrieved from [Link].
-
National Center for Biotechnology Information. (2019). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. PubMed Central. Retrieved from [Link]
- Pennicott, L. A., & Westwell, A. D. (2004). 5-Nitrofurans: a new look at an old class of antibacterial agents. Medicinal research reviews, 24(5), 614-638.
- Yogeeswari, P., et al. (2011). Synthesis, antiallodynic and antihyperalgesic activities of 5-(4-nitrophenyl)furoic-2-acid hydrazones. European Journal of Medicinal Chemistry, 46(7), 2964-2970.
Sources
- 1. connectsci.au [connectsci.au]
- 2. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chempoint.com [chempoint.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pivotal Role of Substitution Patterns in the Bioactivity of 5-(4-Methylbenzyl)-2-furoic Acid Analogs: A Comparative Guide
In the landscape of modern drug discovery, the furoic acid scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Among these, 5-(4-Methylbenzyl)-2-furoic acid and its analogs represent a promising class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, offering insights into how subtle molecular modifications can profoundly influence their therapeutic potential. By delving into the experimental data and the underlying mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the knowledge to navigate the chemical space of these compounds and design more potent and selective therapeutic agents.
The this compound Scaffold: A Versatile Pharmacophore
The core structure, characterized by a furan-2-carboxylic acid moiety linked to a 4-methylbenzyl group at the 5-position, presents a unique combination of lipophilic and hydrophilic features. The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets, while the benzyl group provides a lipophilic handle for exploring hydrophobic pockets within proteins. The methyl group on the benzyl ring offers a site for further modification to fine-tune steric and electronic properties.
Deconstructing the Structure-Activity Relationship: A Tale of Three Moieties
The biological activity of this compound analogs is intricately linked to the nature of the substituents at three key positions: the carboxylic acid group, the furan ring, and the benzyl ring. Understanding the impact of modifications at each of these sites is paramount for rational drug design.
The Carboxylic Acid Group: The Anchor for Biological Recognition
The carboxylic acid moiety is often a critical determinant of biological activity, acting as a key interaction point with target proteins.
-
Esterification and Amidation: Conversion of the carboxylic acid to its corresponding ester or amide can significantly impact a compound's pharmacokinetic profile. While this may reduce direct target binding in some cases, it can enhance cell permeability and metabolic stability. For instance, the synthesis of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives has been shown to yield compounds with potent antimicrobial activity.[1]
-
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles can maintain the acidic character necessary for target interaction while potentially improving metabolic stability and oral bioavailability. This strategy has been successfully employed in the development of various drug candidates.
The Furan Ring: A Scaffold for Diverse Functionalities
The furan ring serves as a central scaffold, and its substitution pattern can dramatically alter the compound's biological profile.
-
Substitution at the 5-position: The nature of the substituent at the 5-position of the furan ring is a major driver of activity. While this guide focuses on the 4-methylbenzyl group, it's instructive to consider related analogs. For example, 5-phenyl-furan-2-carboxylic acids have been identified as potential antitubercular agents targeting iron acquisition in mycobacteria.[2] This suggests that the benzyl group in our core structure likely plays a key role in directing the molecule to its specific biological target.
-
Modifications to the Furan Ring Itself: While less common, modifications to the furan ring, such as replacement with other five-membered heterocycles like thiophene or pyrrole, can influence the electronic properties and overall conformation of the molecule, leading to altered biological activity.
The Benzyl Ring: Fine-Tuning Potency and Selectivity
The 4-methylbenzyl moiety provides a rich canvas for structural modifications to optimize potency and selectivity.
-
Substitution on the Phenyl Ring: The introduction of various substituents on the phenyl ring of the benzyl group can modulate the electronic and steric properties of the molecule. Electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro) can influence the compound's interaction with its target and affect its metabolic stability. For instance, in a series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans, substitutions on the aryl ring significantly impacted their anti-HIV-1 activity.[3]
-
Alterations to the Methyl Group: The methyl group at the 4-position of the benzyl ring can be replaced with other alkyl groups to probe the steric requirements of the binding pocket. Homologation (increasing the chain length) or branching can be used to optimize van der Waals interactions and improve binding affinity.[4]
Comparative Analysis of Biological Activities
The diverse biological activities reported for analogs of 5-substituted-2-furoic acids underscore the versatility of this scaffold. The following table summarizes the activities of structurally related compounds, providing a basis for predicting the potential therapeutic applications of this compound analogs.
| Compound Class | Key Structural Features | Reported Biological Activity | Reference |
| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | Amide linkage at the 4-position of the phenyl ring | Potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and pathogenic fungi. | [1] |
| 5-Substituted-2-furoyl diacylhydrazide derivatives | Diacylhydrazide moiety at the 2-position of the furan ring | Promising anti-tumor activity, particularly against human promyelocytic leukemic cells (HL-60), and significant anti-fungal activity. | [5] |
| 5-Phenyl-furan-2-carboxylic acids | Phenyl group at the 5-position of the furan ring | Potential antitubercular agents targeting iron acquisition in mycobacteria. | [2] |
| 2-Aryl 5-(...-thioxothiazolidinylidenemethyl)furans | Complex substituent at the 5-position of the furan ring | Potent HIV-1 entry inhibitors. | [3] |
Experimental Protocols for SAR Elucidation
The determination of the structure-activity relationship for a series of analogs relies on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthetic Strategy
A common route for the synthesis of 5-substituted-2-furoic acid analogs involves a Suzuki-Miyaura cross-coupling reaction.
Caption: General synthetic workflow for this compound and its analogs.
Step-by-Step Protocol:
-
Coupling Reaction: To a solution of methyl 5-bromofuran-2-carboxylate in a suitable solvent (e.g., dioxane), add (4-methylbenzyl)boronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and an aqueous solution of a base (e.g., sodium carbonate).
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at an appropriate temperature (e.g., 90 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product (methyl 5-(4-methylbenzyl)-2-furoate) by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and water, and add a base (e.g., sodium hydroxide). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidification and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to obtain this compound.
In Vitro Biological Evaluation: A Representative Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.
Caption: Workflow for determining the antiproliferative activity of compounds using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add the compound solutions to the appropriate wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Future Directions and Concluding Remarks
The structure-activity relationship of this compound analogs is a rich and complex field with significant potential for the discovery of novel therapeutic agents. While this guide has provided a framework for understanding the key determinants of their biological activity, further research is needed to fully elucidate their mechanisms of action and to optimize their pharmacokinetic and pharmacodynamic properties.
Future studies should focus on:
-
Systematic SAR exploration: A comprehensive library of analogs with diverse substitutions at the carboxylic acid, furan, and benzyl moieties should be synthesized and screened against a broad panel of biological targets.
-
Mechanism of action studies: Once potent analogs are identified, detailed mechanistic studies should be conducted to determine their specific molecular targets and signaling pathways.
-
In vivo evaluation: Promising candidates should be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
By adopting a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the development of next-generation therapies for a range of diseases.
References
- Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (URL: Not available in search results)
-
Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. (URL: [Link])
-
Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. (URL: [Link])
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. (URL: [Link])
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (URL: [Link])
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (URL: Not available in search results)
- Synthesis, characterization and biological evaluations of 2-(4-. (URL: Not available in search results)
-
Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors. (URL: [Link])
-
Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. (URL: [Link])
- Structure-Activity relationship of 5‑butyl‑4,6-dimethyl-2-{[4-(o-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)‑dione: An experimental and theoretical study. (URL: Not available in search results)
-
Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. (URL: [Link])
-
Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. (URL: [Link])
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (URL: [Link])
-
Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo-[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. (URL: [Link])
-
Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 3. Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Elucidating the Mechanism of Action for Novel Furoic Acid Derivatives: A Case Study of 5-(4-Methylbenzyl)-2-furoic acid
This guide provides a comprehensive, multi-faceted strategy for determining the mechanism of action (MoA) of novel chemical entities, using 5-(4-Methylbenzyl)-2-furoic acid as a primary example. For researchers in drug development, moving beyond a simple phenotypic observation (e.g., "compound X kills cancer cells") to a deep mechanistic understanding is paramount. A well-defined MoA is critical for predicting efficacy, anticipating off-target effects, and designing next-generation analogs.
The furoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, from antimicrobial to anticancer.[1][2][3] Our subject, this compound, is a novel analog whose biological target and cellular pathway are unknown. This guide, therefore, presents a logical, field-proven workflow—comparing computational, biochemical, and cell-based approaches—to systematically uncover its MoA from the ground up.
Phase 1: Initial Hypothesis Generation and Broad-Based Screening
Before committing to resource-intensive 'omics' studies, the initial phase focuses on generating actionable hypotheses through a combination of computational modeling and broad phenotypic screening. This dual approach allows us to cast a wide net, predicting potential targets while simultaneously observing the compound's actual effect in a biological context.
In Silico Target Prediction: A Computational First Pass
Expertise & Experience: We begin with computational methods because they are rapid, cost-effective, and can immediately narrow the vast landscape of potential biological targets.[4][5] By simulating the interaction between our compound and known protein structures, we can prioritize target classes for subsequent wet-lab validation.[6] Given that structurally related furo[2,3-d]pyrimidine derivatives are known to inhibit VEGFR-2, a kinase, our initial docking studies will prioritize the human kinome.[3]
Experimental Protocol: Molecular Docking Screen
-
Ligand Preparation: Generate a 3D conformation of this compound. Assign partial charges and minimize the energy of the structure using a computational chemistry software package (e.g., Schrödinger Maestro, MOE).
-
Target Library Preparation: Obtain a curated library of 3D protein structures for the human kinome. Process these structures by removing water molecules, adding hydrogen atoms, and defining the ATP-binding pocket as the docking site.
-
Virtual Screening: Perform a high-throughput virtual screen, docking the prepared ligand into the binding site of each kinase in the library. Use a validated docking algorithm (e.g., Glide, GOLD) to predict the binding pose and estimate the binding affinity (docking score).
-
Hit Prioritization: Rank the kinases based on their docking scores. Analyze the predicted binding poses for kinases with the highest scores to ensure the interactions are chemically plausible (e.g., formation of key hydrogen bonds, favorable hydrophobic contacts).
Logical Workflow: In Silico Screening
Caption: Workflow for computational target prediction.
Phenotypic Screening: Defining the Biological Effect
Trustworthiness: While in silico methods provide hypotheses, phenotypic assays provide essential, real-world validation of a compound's biological activity.[7] A broad screen across diverse cell lines is a self-validating system; if a compound shows potent and selective activity against a specific cancer subtype (e.g., non-small cell lung cancer), it strongly suggests a genuine biological effect tied to the genetics of that cell type. Cell-based assays are more biologically relevant than simple biochemical tests at this stage because they account for cell permeability, metabolism, and engagement with the target in its native environment.[8][9]
Experimental Protocol: Cell Viability Screening (NCI-60 Panel)
-
Cell Culture: Culture the NCI-60 panel of human cancer cell lines according to standard protocols.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions to be used for dose-response analysis.
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a DMSO-only control.
-
Viability Assay: After incubation, assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Normalize the data to the DMSO control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation: Hypothetical NCI-60 Screening Results
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung | 0.85 |
| HCT-116 | Colon | 1.20 |
| MCF7 | Breast | 15.6 |
| PC-3 | Prostate | > 100 |
| SF-268 | CNS | 0.95 |
| Comparator: Sorafenib | (Various) | 0.5 - 10 |
This hypothetical data suggests selective activity against lung and CNS cancer cell lines, providing a focus for subsequent mechanistic studies.
Phase 2: Unbiased Target Identification and Pathway Analysis
With initial hypotheses in hand, we now employ unbiased, large-scale techniques to identify the direct molecular target(s) and the cellular pathways affected. Here, we compare three powerful, complementary approaches: kinome profiling, global proteomics, and transcriptomics.
Approach A: Kinome Profiling
Expertise & Experience: If computational and phenotypic data suggest a role in cancer cell signaling, a targeted kinome screen is the most direct and efficient method to identify specific kinase targets.[10] Kinases are a highly druggable target class, and understanding a compound's selectivity across the kinome is crucial for predicting both efficacy and potential toxicity.[11][12]
Experimental Protocol: Competitive Binding Kinome Screen
-
Compound Submission: Provide the compound to a specialized vendor (e.g., Reaction Biology, Eurofins) that offers large-scale kinome profiling services.
-
Assay Principle: The assay typically involves a proprietary kinase fused to a reporter system and a fluorescent tracer that binds to the ATP pocket. The test compound competes with the tracer for binding.
-
Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
Data Analysis: The displacement of the tracer is measured, and the results are reported as percent inhibition for each kinase. Hits are typically defined as kinases showing >70% inhibition.
-
Follow-up: For high-confidence hits, determine the dissociation constant (Kd) or IC50 value through subsequent dose-response experiments.
Data Presentation: Sample Kinome Profiling Hits
| Kinase Target | Family | % Inhibition @ 1 µM | Follow-up Kd (nM) |
| SRC | Tyrosine Kinase | 98% | 75 |
| YES1 | Tyrosine Kinase | 95% | 90 |
| LCK | Tyrosine Kinase | 88% | 150 |
| BRAF | Ser/Thr Kinase | 15% | > 10,000 |
| EGFR | Tyrosine Kinase | 5% | > 10,000 |
This hypothetical data strongly implicates the Src family of tyrosine kinases as the primary targets.
Approach B: Affinity-Based Proteomics
Trustworthiness: While kinome profiling is excellent for a suspected target class, affinity-based proteomics is a truly unbiased method for identifying direct protein interactions across the entire proteome.[13][14][15] This approach can confirm expected targets and simultaneously reveal unexpected off-targets, providing a more complete picture of the compound's mechanism.[16][17] A technique like MIB-MS (Multiplexed Inhibitor Bead Mass Spectrometry) is a self-validating system where direct targets are identified by their dose-dependent reduction in binding to the beads in the presence of the free compound.[18]
Experimental Protocol: MIB-MS Kinome Profiling
-
Cell Culture and Lysis: Grow cells (e.g., A549, based on phenotypic screening) and prepare lysates under conditions that preserve native protein conformations.
-
Compound Incubation: Incubate the cell lysate with increasing concentrations of this compound (e.g., 0 nM, 100 nM, 1 µM, 10 µM).
-
MIB Capture: Add multiplexed inhibitor beads (beads coated with a cocktail of broad-spectrum kinase inhibitors) to the lysates. Kinases not bound by the test compound will bind to the beads.
-
Enrichment and Digestion: Wash the beads to remove non-specifically bound proteins. Elute and digest the captured kinases into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase in each condition. True targets will show a dose-dependent decrease in abundance as the free compound outcompetes the beads for binding.
Logical Workflow: Proteomics-Based Target ID
Caption: Workflow for proteomics-based target identification.
Approach C: Transcriptomics (RNA-Seq)
Expertise & Experience: Transcriptomics does not identify the direct molecular target but instead reveals the cellular response to the compound's activity.[19][20] By measuring changes in gene expression, we can infer which signaling pathways are modulated.[21][22] This is a powerful complementary approach; if we hypothesize that our compound inhibits the Src kinase, we would expect to see downstream changes in the expression of genes regulated by the Src pathway.
Experimental Protocol: RNA-Seq for Pathway Analysis
-
Cell Treatment: Treat sensitive cells (e.g., A549) with the compound at its IC50 concentration for a relevant time period (e.g., 24 hours). Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells, ensuring high quality and purity.
-
Library Preparation: Prepare sequencing libraries from the RNA (e.g., using poly-A selection for mRNA).
-
Sequencing: Sequence the libraries on a high-throughput platform like an Illumina NovaSeq.
-
Data Analysis:
-
Align reads to the reference genome and quantify gene expression.
-
Identify differentially expressed genes (DEGs) between the treated and control groups.
-
Perform pathway enrichment analysis (e.g., using GSEA, DAVID) on the list of DEGs to identify significantly affected biological pathways.
-
Phase 3: Target Validation and Pathway Confirmation
The final phase involves rigorously validating the top target candidate from Phase 2 and confirming its role in the observed cellular phenotype. This requires moving from broad screening to precise, quantitative assays. Based on our hypothetical data, we will proceed with SRC as the primary target.
Biochemical Validation: Proving Direct Interaction
Trustworthiness: To confirm that our compound directly inhibits the enzymatic activity of its putative target, we must use a purified, cell-free system.[23][24] This biochemical assay is the gold standard for demonstrating direct target engagement and removes the complexities of the cellular environment.[25]
Experimental Protocol: In Vitro Kinase Inhibition Assay (SRC)
-
Reagents: Obtain purified, active recombinant SRC enzyme, a suitable peptide substrate, and ATP.
-
Assay Setup: In a 384-well plate, combine the SRC enzyme with a serial dilution of this compound.
-
Reaction Initiation: Initiate the kinase reaction by adding the peptide substrate and ATP. Incubate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various technologies, such as an antibody-based ELISA or a fluorescence polarization (FP) assay.
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Validation: Confirming Target Engagement in a Biological System
Expertise & Experience: A potent biochemical IC50 is meaningless if the compound doesn't engage the target in living cells.[26] Therefore, we must demonstrate that the compound inhibits the target in its native environment and affects its downstream signaling.[27] Western blotting is a robust and widely used technique for this purpose.
Experimental Protocol: Western Blot for SRC Pathway Modulation
-
Cell Treatment: Treat A549 cells with increasing concentrations of the compound for a short duration (e.g., 2 hours) to observe direct signaling effects.
-
Protein Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe one membrane with an antibody specific for phosphorylated SRC (p-SRC at Tyr416), which is a marker of its active state.
-
Probe a second membrane with an antibody for total SRC to ensure equal protein loading.
-
Probe additional membranes for downstream markers, such as phosphorylated FAK (p-FAK), to confirm pathway inhibition.
-
Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
-
Detection: Use a chemiluminescent substrate and imaging system to visualize the protein bands. Quantify band intensity to assess the reduction in phosphorylation.
Hypothesized Signaling Pathway
The combined data suggests that this compound acts as a direct inhibitor of SRC kinase. This inhibition prevents the autophosphorylation of SRC at Y416, blocking its catalytic activity and disrupting downstream signaling pathways that control cell proliferation and survival.
Signaling Pathway Diagram: SRC Inhibition
Caption: Hypothesized mechanism of SRC kinase inhibition.
Comparative Summary of Key Methodologies
| Methodology | Primary Goal | Key Advantage | Key Limitation |
| Molecular Docking | Hypothesis Generation | Fast, low-cost, prioritizes targets | Predictive only; requires experimental validation |
| Phenotypic Screen | Assess Biological Effect | High physiological relevance, accounts for ADME | MoA is unknown (a "black box") |
| Kinome Profiling | Identify Kinase Targets | Highly specific for kinases, quantifies selectivity | Biased towards a single target class |
| Affinity Proteomics | Unbiased Target ID | Identifies direct on- and off-targets | Can be technically complex; may miss weak binders |
| Transcriptomics | Pathway Analysis | Comprehensive view of cellular response | Does not identify the direct molecular target |
| Biochemical Assay | Validate Direct Activity | Gold standard for direct inhibition (IC50) | Lacks biological context (cell-free) |
| Western Blot | Validate Cellular Activity | Confirms target engagement in cells | Low throughput, semi-quantitative |
Conclusion
Elucidating the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation, unbiased discovery, and rigorous validation. By integrating computational predictions with broad phenotypic screening, we can efficiently focus our efforts. A comparative approach using orthogonal large-scale methods—such as kinome profiling and proteomics—provides a powerful and self-validating means of identifying high-confidence targets. Finally, confirming these findings with precise biochemical and cellular assays provides the definitive evidence needed to build a complete mechanistic model. This guide outlines a robust, logical, and field-proven strategy that moves a compound from a chemical structure to a well-understood therapeutic candidate.
References
-
Proteomics in Drug Discovery and Development: Targeting the Proteome. SciTechnol. [Link]
-
Use of transcriptomics in understanding mechanisms of drug-induced toxicity. PMC - NIH. [Link]
-
Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. PMC - NIH. [Link]
-
Biochemical assays in drug discovery and development. Celtarys Research. [Link]
-
Applications of Proteomics in Drug Discovery. Technology Networks. [Link]
-
Computational analyses of mechanism of action (MoA): data, methods and integration. NIH. [Link]
-
Proteomics and Drug Discovery. DAV University. [Link]
-
Learn How Proteomics Can Advance Drug Development. MetwareBio. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
Functional Cell-Based Assays | Mechanism of Action, Proliferation. Accelevir. [Link]
-
A Review on Applications of Computational Methods in Drug Screening and Design. PMC - NIH. [Link]
-
The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs. [Link]
-
Transcriptomics and its Role in Understanding Gene Expression. Longdom Publishing. [Link]
-
Computational Methods Applied to Rational Drug Design. [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
-
Using transcriptome sequencing to identify mechanisms of drug action and resistance. NIH. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
Biochemical Assay Development. Charnwood Discovery. [Link]
-
What are computational methods in drug discovery? Patsnap Synapse. [Link]
-
Cell-based Assays for Better Insights into Function and Mechanism of Action. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma. PubMed. [Link]
-
What are computational methods for rational drug design? Patsnap Synapse. [Link]
-
Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. PMC - PubMed Central. [Link]
-
Transcriptomic Approaches in Studies on and Applications of Chimeric Antigen Receptor T Cells. PMC - NIH. [Link]
-
Harnessing the Power of Transcriptomics. aimed analytics. [Link]
-
5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. PubMed. [Link]
-
Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH. [Link]
Sources
- 1. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are computational methods in drug discovery? [synapse.patsnap.com]
- 6. What are computational methods for rational drug design? [synapse.patsnap.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. scitechnol.com [scitechnol.com]
- 14. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]
- 15. Learn How Proteomics Can Advance Drug Development - MetwareBio [metwarebio.com]
- 16. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. davuniversity.org [davuniversity.org]
- 18. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of transcriptomics in understanding mechanisms of drug-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. Using transcriptome sequencing to identify mechanisms of drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aimed-analytics.com [aimed-analytics.com]
- 23. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. charnwooddiscovery.com [charnwooddiscovery.com]
- 26. bioagilytix.com [bioagilytix.com]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Researcher's Guide to Evaluating the In Vivo Efficacy of Novel Anti-inflammatory Furoic Acid Derivatives
Introduction: The Therapeutic Promise of Furoic Acid Derivatives
In the relentless pursuit of novel therapeutic agents, the furan nucleus has emerged as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous biologically active compounds.[1] Among these, 2-furoic acid derivatives are of particular interest due to their diverse pharmacological activities, which include antimicrobial, anticancer, and notably, anti-inflammatory properties.[2][3][4] The anti-inflammatory potential of these compounds stems from their ability to modulate key pathways in the inflammatory cascade, offering a promising avenue for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.
This guide provides a comprehensive framework for the in vivo evaluation of novel 5-(4-Methylbenzyl)-2-furoic acid derivatives as potential anti-inflammatory agents. We will delve into the established experimental models, present a clear methodology for data acquisition and analysis, and offer insights into the interpretation of results. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and preclinical assessment of new chemical entities.
Comparative In Vivo Efficacy Assessment: Key Models and Methodologies
To ascertain the in vivo anti-inflammatory potential of a novel compound, it is crucial to employ well-validated and reproducible animal models that mimic the key aspects of the inflammatory process. The carrageenan-induced paw edema model in rodents is a widely accepted and reliable method for screening acute anti-inflammatory activity.[5][6][7] Additionally, the acetic acid-induced writhing test serves as a valuable tool for assessing the analgesic properties that often accompany anti-inflammatory effects.[8][9][10]
Carrageenan-Induced Paw Edema in Rats
This model is based on the principle that the subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema.[5] The extent of paw swelling is a direct measure of the inflammatory exudate, and the ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping and Dosing: The animals are randomly divided into groups (n=6 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Positive Control: Receives a standard NSAID, such as Indomethacin (10 mg/kg, intraperitoneally).
-
Test Groups: Receive the this compound derivative at various doses (e.g., 10, 20, 40 mg/kg, intraperitoneally).
-
-
Induction of Inflammation: One hour after the administration of the vehicle, standard, or test compound, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| This compound derivative | 10 | 0.58 ± 0.04 | 31.76 |
| This compound derivative | 20 | 0.41 ± 0.03 | 51.76 |
| This compound derivative | 40 | 0.29 ± 0.02 | 65.88 |
Acetic Acid-Induced Writhing Test in Mice
This model assesses the peripheral analgesic activity of a compound. The intraperitoneal injection of acetic acid causes irritation and pain, leading to characteristic stretching movements, or "writhes."[11][12] A reduction in the number of writhes by a test compound indicates its analgesic effect.
-
Animal Acclimatization: Male Swiss albino mice (20-25g) are used and acclimatized as described for the rat model.
-
Grouping and Dosing: The mice are divided into groups (n=6 per group) and treated with the vehicle, a standard analgesic like Aspirin (100 mg/kg, orally), or the test compound at different doses.
-
Induction of Writhing: Thirty minutes after treatment, each mouse is injected intraperitoneally with 0.1 mL of a 0.6% v/v acetic acid solution.
-
Observation: The mice are immediately placed in an observation chamber, and the number of writhes (constriction of the abdomen, stretching of the hind limbs, and turning of the trunk) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of protection against writhing is calculated as follows:
% Protection = [(Wc - Wt) / Wc] x 100
Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Protection |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Aspirin | 100 | 18.5 ± 2.5 | 59.07 |
| This compound derivative | 20 | 30.1 ± 2.8 | 33.41 |
| This compound derivative | 40 | 21.3 ± 2.2 | 52.88 |
| This compound derivative | 80 | 15.8 ± 1.9 | 65.04 |
Visualizing the Experimental Workflow and Potential Mechanism of Action
To provide a clear visual representation of the experimental process and the potential underlying mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vivo anti-inflammatory and analgesic assessment.
Caption: Putative mechanism of action via the cyclooxygenase pathway.
Discussion and Future Directions
The hypothetical data presented in this guide illustrate a dose-dependent anti-inflammatory and analgesic effect of the this compound derivative, with the highest dose exhibiting efficacy comparable to the standard drug, Indomethacin. These results would suggest that this class of compounds warrants further investigation.
Future studies should aim to elucidate the precise mechanism of action. While inhibition of cyclooxygenase (COX) enzymes is a plausible mechanism for many NSAIDs, further in vitro assays are necessary to confirm this and to determine the selectivity for COX-1 versus COX-2.[7][13] A favorable COX-2 selectivity profile could translate to a reduced risk of gastrointestinal side effects.
Furthermore, pharmacokinetic and toxicology studies are essential next steps in the preclinical development pipeline to assess the drug's absorption, distribution, metabolism, excretion (ADME), and overall safety profile.
Conclusion
This guide provides a robust framework for the in vivo evaluation of this compound derivatives as potential anti-inflammatory agents. By employing standardized and validated models, researchers can generate reliable data to support the advancement of promising candidates. The furan scaffold continues to be a rich source of novel therapeutic agents, and a systematic approach to their preclinical evaluation is paramount to unlocking their full clinical potential.
References
-
Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (2025). ResearchGate. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC. [Link]
- Synthesis, Characterization and Anti-inflammatory Activity of (2E)-3-(2-Bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one. (2019). Asian Journal of Chemistry.
- AJ C - Asian Publication Corporation.
- Acetic acid induced writhing test: Significance and symbolism. (2025). ScienceDirect.
-
Analgesic activity by acetic acid induced writhing in mice. (2020). ResearchGate. [Link]
- ORIGINAL PAPER - AJOL. African Journals Online (AJOL).
-
Acetic acid induced painful endogenous infliction in writhing test on mice. (2012). PMC. [Link]
-
Possible mediators of the writhing response induced by acetic acid or phenylbenzoquinone in mice. (1979). PubMed. [Link]
- In vivo and in vitro anti-inflammatory activity. (2007).
-
Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. (2017). PMC. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2014). ResearchGate. [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). MDPI. [Link]
-
(PDF) Synthesis and Bioactivity of 5-Substituted-2-Furoyl. Amanote Research. [Link]
-
Design, synthesis and in vivo anti-inflammatory activities of 2,4-diaryl-5-4H-imidazolone derivatives. (2012). PubMed. [Link]
- Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. (2024). ScienceDirect.
-
Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. (2021). Brieflands. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PMC. [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2023). MDPI. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. InnoSc Theranostics and Pharmacological Sciences. [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). MDPI. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2021). PMC. [Link]
-
Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. (2014). MDPI. [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajol.info [ajol.info]
- 12. Possible mediators of the writhing response induced by acetic acid or phenylbenzoquinone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Antimicrobial Spectrum of Furoic Acid Derivatives
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, furoic acid and its derivatives have garnered significant attention due to their broad-spectrum antimicrobial activity. This guide provides a comprehensive comparison of the antimicrobial spectrum of different furoic acid derivatives, supported by experimental data and an in-depth analysis of their structure-activity relationships and mechanisms of action. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this promising class of compounds.
Introduction to Furoic Acid and its Antimicrobial Potential
Furoic acid, a naturally occurring organic compound derived from the oxidation of furfural, consists of a furan ring with a carboxylic acid substituent.[1] This core structure serves as a versatile scaffold for the synthesis of a multitude of derivatives with diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] The furan ring is a key pharmacophore that can be found in several clinically used drugs, highlighting its importance in medicinal chemistry.[1][2] The exploration of furoic acid derivatives represents a strategic approach to developing new therapeutics that can potentially circumvent existing resistance mechanisms.
Comparative Antimicrobial Spectrum of Furoic Acid Derivatives
The antimicrobial efficacy of furoic acid derivatives is highly dependent on the nature and position of substituents on the furan ring. To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various derivatives against a selection of clinically relevant bacteria and fungi, as reported in peer-reviewed literature. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Furoic Acid Derivatives
| Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Reference |
| 2-Furoic acid | >1000 | 1500 | >1000 | >1000 | >1000 | [5] |
| 5-Nitro-2-furoic acid | 16 | 32 | 64 | 128 | 32 | Fictional Data for Illustrative Purposes |
| 2-Furoic acid hydrazide | 256 | 512 | 512 | >512 | 128 | Fictional Data for Illustrative Purposes |
| 5-Bromo-2-furoic acid | 64 | 128 | 256 | 512 | 64 | Fictional Data for Illustrative Purposes |
| 2-Methyl-5-aryl-3-furoic acids | Poor antibacterial activity | Poor antibacterial activity | Poor antibacterial activity | Poor antibacterial activity | Interesting antifungal activity | [8] |
| 3-Aryl-3-(furan-2-yl)propanoic acids | MIC at 128 µg/mL | - | Suppressed | - | Good activity at 64 µg/mL | [9] |
| Carbamothioyl-furan-2-carboxamides | MIC: 270 µg/mL | - | MIC: 300 µg/mL | - | MIC: 122.1–186 µg/mL | [10] |
Note: The data presented above is a compilation from various sources and for illustrative purposes. Direct comparison should be made with caution due to variations in experimental methodologies between studies. The fictional data is included to showcase a broader range of potential derivatives.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are essential. The broth microdilution method is a widely accepted and accurate technique for determining the MIC of antimicrobial agents.[10][11][12]
Principle
This method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that prevents visible growth after a defined incubation period.[10]
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the furoic acid derivative and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Plate Setup:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution (at 2x the highest desired final concentration) to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the row. Discard 50 µL from the last well.
-
Inoculate each well (except for a sterility control well) with 50 µL of the standardized microbial inoculum.
-
Include a growth control well containing only broth and the inoculum.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (indicating microbial growth).
-
The MIC is the lowest concentration of the furoic acid derivative in which there is no visible growth.
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination using the broth microdilution method.
Structure-Activity Relationship (SAR) of Furoic Acid Derivatives
The antimicrobial activity of furoic acid derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective antimicrobial agents.
Key Structural Features Influencing Activity
-
Substituents on the Furan Ring: The introduction of specific substituents at the C5 position of the furan ring has been shown to significantly modulate antimicrobial activity. For instance, the presence of a nitro group at the C5 position often enhances antibacterial activity.
-
Nature of the Carboxylic Acid Moiety: Modification of the carboxylic acid group into amides, esters, or hydrazides can lead to derivatives with altered antimicrobial profiles and physicochemical properties. Peptide-containing derivatives have shown superior antifungal potency compared to their hydrazide, amide, and ester counterparts.[13]
-
Aryl Substituents: The introduction of an aryl group at the C5 position of the furan ring can affect antifungal activity.[8]
Caption: Structure-activity relationships of furoic acid derivatives.
Proposed Mechanisms of Action
The precise mechanisms by which furoic acid derivatives exert their antimicrobial effects can vary depending on the specific derivative. However, several general mechanisms have been proposed.
For nitro-substituted furan derivatives, a key mechanism involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitroso and hydroxylamine intermediates that are highly toxic and can damage cellular macromolecules, including DNA, leading to cell death.[2]
Other proposed mechanisms for furan derivatives include:
-
Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to leakage of intracellular components.
-
Inhibition of Essential Enzymes: Furan-containing compounds may act as inhibitors of crucial microbial enzymes involved in metabolic pathways or cell wall synthesis.
-
Interference with Quorum Sensing: Some furanones have been shown to inhibit quorum sensing, a bacterial communication system that regulates virulence factor production and biofilm formation.[14]
Caption: Proposed mechanisms of antimicrobial action for furoic acid derivatives.
Conclusion and Future Directions
Furoic acid derivatives represent a versatile and promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. The ability to readily modify the core furoic acid structure allows for the fine-tuning of their biological activity, offering a pathway to develop compounds with enhanced potency and selectivity. The data and protocols presented in this guide provide a solid foundation for researchers to build upon.
Future research should focus on the synthesis and evaluation of novel furoic acid derivatives, with a particular emphasis on elucidating their precise mechanisms of action and exploring their potential to overcome existing antimicrobial resistance. In vivo studies are also crucial to assess the efficacy and safety of these compounds in a physiological setting. The continued exploration of this chemical space holds significant promise for the discovery of the next generation of antimicrobial drugs.
References
-
Broth microdilution. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Osman, M. E. D. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 41(4). [Link]
-
Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Documents. Retrieved January 17, 2026, from [Link]
-
Possible pathways that suggested for antimicrobial effects of furan natural derivatives. [Diagram]. (n.d.). In ResearchGate. Retrieved January 17, 2026, from [Link]
-
Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. MethodsX, 10, 102146. [Link]
-
BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]
-
Alizadeh, M., Jalal, M., Hamed, K., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 385–396. [Link]
-
Clinical Tree. (2023, September 17). In Vitro Testing of Antimicrobial Agents. [Link]
-
Li, Y., et al. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
-
Rossi, F., et al. (1987). Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. Il Farmaco; edizione scientifica, 42(9), 629–639. [Link]
-
Various Authors. (2024, December 10). Pharmacological activity of furan derivatives. Speedy Publishing LLC. [Link]
-
Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research, 14(3), 25-32. [Link]
-
Helaly, S. E., et al. (2018). Furoic acid derivatives from the endophytic fungus Coniothyrium sp. Phytochemistry Letters, 27, 123-127. [Link]
-
Shainyan, B. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
Pavez, H., et al. (2009). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. Journal of the Chilean Chemical Society, 54(4). [Link]
-
LaSarre, B., & Federle, M. J. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Medicinal Chemistry, 12(21), 1925–1943. [Link]
-
Wang, Y., et al. (2018). Design, Synthesis and Antifungal Activity of Psoralen Derivatives. Molecules, 23(11), 2789. [Link]
-
Liu, Y., et al. (2024). Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. Natural Product Reports. [Link]
-
de Oliveira, A. C., et al. (2016). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 21(11), 1503. [Link]
Sources
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. clinicalpub.com [clinicalpub.com]
- 8. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Anti-Cancer Activity of 5-(4-Methylbenzyl)-2-furoic acid: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anti-cancer activity of the novel compound, 5-(4-Methylbenzyl)-2-furoic acid. Given the limited public data on this specific molecule, we present a structured approach to systematically evaluate its efficacy against relevant alternative compounds. This document outlines the scientific rationale for comparator selection, detailed experimental protocols for a head-to-head evaluation, and a framework for data interpretation.
Introduction: The Therapeutic Potential of Furoic Acid Derivatives and Nuclear Receptor Modulation
Furoic acid derivatives represent a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The structural motif of this compound suggests potential interactions with key cellular signaling pathways implicated in cancer progression. Of particular interest is its potential role as a modulator of nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors like the Takeda G-protein coupled receptor 5 (TGR5). Both FXR and TGR5 are increasingly recognized for their roles in metabolic regulation and inflammation, processes that are intricately linked to tumorigenesis.[1][2][3]
FXR, a bile acid receptor, has been shown to have context-dependent roles in cancer, acting as a tumor suppressor in some contexts and a promoter in others.[2][4] Agonists of FXR, such as GW4064, have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast and colorectal cancer.[5][6][7] Similarly, TGR5 activation has been linked to anti-inflammatory responses and modulation of cell proliferation, making it another plausible target for anti-cancer drug development.[8][9][10]
This guide proposes a rigorous benchmarking study to elucidate the anti-cancer potential of this compound by comparing its activity against a panel of selected compounds, including known FXR agonists and standard-of-care chemotherapeutic agents.
Comparator Compound Selection: A Rationale-Driven Approach
The selection of appropriate comparators is critical for a meaningful benchmark. We propose a multi-faceted approach, including compounds with potentially similar mechanisms of action and established clinical relevance.
Table 1: Selected Comparator Compounds
| Compound | Class | Rationale for Inclusion |
| GW4064 | Synthetic FXR Agonist | To investigate if this compound acts via FXR activation. GW4064 is a well-characterized tool compound with known anti-cancer effects.[5][6][11] |
| Fexaramine | Intestine-Restricted FXR Agonist | To explore potential gut-specific anti-cancer activities and differentiate systemic versus localized effects.[12][13] |
| 5-Fluorouracil (5-FU) | Pyrimidine Analog (Chemotherapy) | A cornerstone of treatment for colorectal cancer, serving as a standard-of-care positive control.[14][15][16] |
| Oxaliplatin | Platinum-Based Compound (Chemotherapy) | Frequently used in combination with 5-FU for colorectal cancer (FOLFOX regimen), providing a benchmark against a DNA-damaging agent.[14][16][17] |
| Doxorubicin | Anthracycline (Chemotherapy) | A widely used chemotherapeutic for breast cancer, serving as a positive control for this cancer type.[18] |
| Anastrozole | Aromatase Inhibitor (Hormone Therapy) | A standard-of-care for hormone receptor-positive breast cancer, providing a benchmark against a targeted therapy.[19] |
Experimental Workflow for Benchmarking Anti-Cancer Activity
A multi-tiered experimental approach is proposed to comprehensively evaluate and compare the anti-cancer properties of this compound.
Caption: Proposed experimental workflow for benchmarking anti-cancer activity.
In Vitro Evaluation
The initial screening will involve assessing the cytotoxic effects of the compounds on a panel of human cancer cell lines, such as HCT116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma).
Protocol: MTT Cell Viability Assay [20][21][22]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[23]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the comparator compounds for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[23][24]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Table 2: Hypothetical Comparative IC50 Values (µM) after 48h Treatment
| Compound | HCT116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| This compound | Experimental Value | Experimental Value |
| GW4064 | 6.9[5] | Reported to induce apoptosis[6] |
| Fexaramine | To be determined | To be determined |
| 5-Fluorouracil | ~5-15 | ~10-20 |
| Oxaliplatin | ~1-5 | ~2-10 |
| Doxorubicin | ~0.1-1 | ~0.01-0.1 |
| Anastrozole | >100 (ER-) | ~1-10 (ER+) |
To determine if the observed cytotoxicity is due to the induction of programmed cell death, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry will be performed.
Protocol: Annexin V/PI Apoptosis Assay [25][26][27]
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.[26][28]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[28]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[25]
Caption: Workflow for the Annexin V/PI apoptosis assay.
To investigate the effect of the compounds on cell cycle progression, DNA content analysis will be performed using flow cytometry.
Protocol: Cell Cycle Analysis with Propidium Iodide [29][30]
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[30]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[31]
In Vivo Validation
Promising compounds from the in vitro studies will be further evaluated in vivo using xenograft tumor models.
Protocol: Subcutaneous Xenograft Tumor Model [32][33][34][35]
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., HCT116 or MCF-7) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[35]
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment groups and administer this compound and comparator compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Table 3: Hypothetical In Vivo Efficacy and Toxicity Profile
| Compound | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | 0 |
| This compound | Experimental Value | Experimental Value |
| GW4064 | Dose-dependent | Minimal |
| 5-Fluorouracil/Oxaliplatin | Significant | ~5-10% loss |
| Doxorubicin | Significant | ~10-15% loss |
Potential Mechanism of Action: Farnesoid X Receptor (FXR) Signaling
Based on the structural similarities to other furoic acid derivatives and the known anti-cancer effects of FXR agonists, a plausible mechanism of action for this compound involves the activation of FXR signaling.
Caption: Hypothesized mechanism of action via FXR activation.
Further mechanistic studies, such as FXR reporter assays and analysis of downstream target gene expression (e.g., SHP, p21), would be necessary to validate this hypothesis. It is also important to consider potential off-target effects, as some FXR agonists have been shown to interact with other receptors.[36]
Conclusion and Future Directions
This guide provides a robust framework for the systematic benchmarking of the anti-cancer activity of this compound. By employing a combination of in vitro and in vivo assays and comparing its efficacy against well-characterized FXR agonists and standard-of-care chemotherapeutics, a comprehensive understanding of its therapeutic potential can be achieved. The data generated from these studies will be crucial in determining the future developmental trajectory of this promising compound.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
- Method for Analysing Apoptotic Cells via Annexin V Binding - UCL. (n.d.).
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. (n.d.).
- FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - NIH. (n.d.).
- 11 Drugs Commonly Prescribed for Breast Cancer. (n.d.).
- Cancer Drugs for Colon Cancer: 13 Best Options - Liv Hospital. (n.d.).
- Breast Cancer Drugs. (n.d.).
- Mechanistic role of FXR in various cancers in the presence of its agonists/antagonists - ResearchGate. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- The FXR agonists GW4064 and CDCA activate caspase 9, but not... - ResearchGate. (n.d.).
- Chemotherapy for colorectal cancer | Canadian Cancer Society. (n.d.).
- MTT Proliferation Assay Protocol - ResearchGate. (n.d.).
- The effects of the FXR synthetic agonist GW4064 on progression of... - ResearchGate. (n.d.).
- Recent advances in the development of farnesoid X receptor agonists - PMC. (n.d.).
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.).
- Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. (n.d.).
- FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PubMed. (2023, May 25).
- Chemotherapy for colon cancer - Mayo Clinic. (2025, July 8).
- Types of Colorectal Cancer Medication - Healthline. (2024, August 16).
- The in vivo xenograft tumor models - Bio-protocol. (n.d.).
- Targeting Farnesoid X Receptor in Tumor and the Tumor Microenvironment: Implication for Therapy - MDPI. (n.d.).
- Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer. (n.d.).
- Drugs Approved for Colon and Rectal Cancer - NCI. (2025, March 14).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. (n.d.).
- Cell Cycle Analysis. (n.d.).
- (PDF) Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - ResearchGate. (2025, August 10).
- New breast cancer drugs and treatment combinations show promise across subtypes | ASCO 2025. (2025, June 4).
- Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype? - PubMed. (n.d.).
- Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. (2020, August 6).
- EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. (n.d.).
- Cell cycle analysis - Wikipedia. (n.d.).
- Drugs Approved for Breast Cancer - NCI. (2025, February 24).
- Targeted and immunotherapy drugs for breast cancer. (n.d.).
- Subcutaneous Tumor Xenograft Models in Immunodeficient Mice - Yeasen. (2025, August 10).
- Xenograft Tumor Assay Protocol. (n.d.).
- Activation of the G Protein-Coupled Bile Acid Receptor TGR5 Modulates the HCP5/miR-139-5p/DDIT4 Axis to Antagonize Cervical Cancer Progression - MDPI. (n.d.).
- FXR an emerging target to combat obesity - PMC - PubMed Central - NIH. (n.d.).
- The role of TGR5 as an onco-immunological biomarker in tumor staging and prognosis by encompassing the tumor microenvironment - NIH. (n.d.).
- Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases - Frontiers. (n.d.).
- Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC - NIH. (n.d.).
- The Bile Acid Membrane Receptor TGR5 in Cancer: Friend or Foe? - ResearchGate. (2022, August 17).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer Drugs for Colon Cancer: 13 Best Options - Liv Hospital [int.livhospital.com]
- 15. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 16. Types of Colorectal Cancer Medication [healthline.com]
- 17. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 18. Breast Cancer Drugs [breastcancertrials.org]
- 19. resources.healthgrades.com [resources.healthgrades.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. atcc.org [atcc.org]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cancer.wisc.edu [cancer.wisc.edu]
- 31. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 32. bio-protocol.org [bio-protocol.org]
- 33. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 34. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 35. yeasenbio.com [yeasenbio.com]
- 36. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Small Molecules: The Case of 5-(4-Methylbenzyl)-2-furoic acid
For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and exacting. A critical milestone in this journey is the unambiguous confirmation of target engagement—demonstrating that the molecule physically interacts with its intended biological target within a physiological context and elicits a functional response. This guide provides a comprehensive, technically-grounded framework for this process, using the novel compound 5-(4-Methylbenzyl)-2-furoic acid as a representative case.
The Strategic Workflow: From Hypothesis to Functional Validation
Caption: A multi-phase workflow for target identification and validation.
Phase 1: Target Identification – Generating a High-Quality Hypothesis
Before confirming engagement, one must first identify a putative target. For a novel compound like this compound, this is a critical discovery phase. Phenotypic screens may reveal a compound's effect (e.g., anti-proliferative activity), but not its direct molecular target.[1] Modern chemical proteomics provides powerful, unbiased methods to pull potential binding partners from the entire proteome.
A primary and robust method is Affinity Chromatography coupled with Mass Spectrometry .[2][3] This technique involves immobilizing the small molecule onto a solid support to "fish" for its binding partners in a cell lysate.[2][4]
Workflow for Affinity-Based Target Identification
Caption: Workflow for affinity chromatography-based target identification.
This approach provides a list of candidate proteins. The strongest candidates are those that are consistently and specifically pulled down by the active compound but not by a structurally similar, inactive control molecule.
Phase 2: Biophysical Confirmation – Proving a Direct Interaction
Once a putative target protein is identified, the next crucial step is to confirm a direct, physical interaction in a controlled, cell-free system. This phase provides quantitative data on binding affinity, kinetics, and thermodynamics. The two gold-standard techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[1][5][6] In a typical experiment, the purified target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface.[5][6] Binding causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram.[1][7]
Expertise in Action: The power of SPR lies in its ability to provide kinetic data—the association (k_on) and dissociation (k_off) rates of the interaction. This provides a much deeper understanding of the binding event than affinity (K_D) alone. A slow off-rate, for example, indicates a stable drug-target complex, which is often a desirable property for therapeutic candidates.
Protocol: SPR Analysis of Protein-Small Molecule Interaction
-
Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). Aim for a surface density that will produce a clear signal without mass transport limitations.
-
System Priming: Equilibrate the system with running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO to aid compound solubility).
-
Analyte Injection: Prepare a serial dilution of this compound in running buffer. Inject each concentration over the sensor surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte, returning the sensor surface to baseline.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[2][8][9] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[3][9][10]
Expertise in Action: ITC is the gold standard for measuring binding thermodynamics.[3] The enthalpic and entropic contributions to binding can offer profound insights for lead optimization. For instance, a binding event driven by a favorable enthalpy change often suggests strong hydrogen bonding and van der Waals interactions, which can be optimized through rational structure-based design.
Protocol: ITC Analysis of Protein-Small Molecule Interaction
-
Sample Preparation: Prepare the purified target protein in a suitable buffer and place it in the sample cell. Prepare this compound in the same buffer at a concentration 10-20 times higher than the protein and load it into the titration syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution.
-
Heat Measurement: The instrument measures the minute temperature changes that occur with each injection as the binding sites on the protein become saturated.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters (K_D, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[9]
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Binding Kinetics (k_on, k_off), Affinity (K_D) | Binding Thermodynamics (K_D, n, ΔH, ΔS) |
| Principle | Change in refractive index upon binding | Measurement of heat change upon binding |
| Labeling | Label-free (protein is immobilized) | Label-free (both components in solution) |
| Throughput | Higher; suitable for screening | Lower; more for detailed characterization |
| Protein Req. | Low (micrograms) | High (milligrams) |
| Key Advantage | Provides kinetic information | Provides full thermodynamic profile |
Phase 3: Cellular Validation – Proving Engagement in a Live Cell Context
Confirming that a compound binds to a purified protein is essential, but it doesn't guarantee the same interaction will occur within the complex milieu of a living cell.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells or cell lysates.[4][11][12][13]
The principle of CETSA is based on ligand-induced thermal stabilization: when a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[4]
Workflow for a Classic CETSA Experiment
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in compound-treated cells compared to vehicle-treated cells, indicating stabilization. This provides strong evidence that the compound is engaging its target within the cell.[4]
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells to an appropriate density. Treat one set of cells with this compound at a desired concentration and another set with vehicle (e.g., DMSO) for a defined period.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Quantification: Carefully collect the supernatant. Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blot analysis with a target-specific antibody.
-
Data Analysis: Densitometrically quantify the Western Blot bands. For each treatment group, plot the normalized band intensity against the corresponding temperature to generate a melting curve. Compare the curves to identify a thermal shift.
Phase 4: Functional Confirmation – Linking Binding to a Biological Effect
The final, and perhaps most important, piece of the puzzle is to demonstrate that the binding of this compound to its target has a functional consequence. This involves measuring the modulation of the target's known downstream signaling pathway.
For example, if the identified target is a kinase, target engagement should lead to a decrease in the phosphorylation of its known substrates. If it is a component of a signaling pathway like the MAPK/ERK or PI3K/Akt pathway, its inhibition should be reflected in the phosphorylation status of downstream effectors.
Western Blotting for Phospho-Proteins is a standard and effective method for this analysis.
Expertise in Action: A crucial control for this experiment is a rescue experiment. If possible, introducing a mutated version of the target protein that no longer binds the compound should "rescue" the downstream signaling effect, i.e., prevent the compound from inhibiting the pathway. This provides very strong evidence that the compound's effect is on-target.
Protocol: Downstream Pathway Inhibition Analysis
-
Cell Treatment: Culture cells and treat them with increasing concentrations of this compound for an appropriate time. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the phosphorylated form of a key downstream effector (e.g., p-ERK, p-Akt) and an antibody for the total amount of that effector protein.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of the phosphorylated protein to the total protein confirms that the compound is inhibiting the signaling pathway downstream of the target.
Conclusion: A Self-Validating Framework for Confidence in Target Engagement
Confirming the target engagement of a novel molecule like this compound requires a methodical, multi-faceted approach. By progressing from unbiased target identification to quantitative biophysical analysis and finally to cellular and functional validation, researchers can build an irrefutable case for their compound's mechanism of action.
This guide provides a robust framework that emphasizes not just the "how" but the "why" of each experimental choice. By integrating techniques like Affinity Chromatography, SPR, ITC, CETSA, and downstream analysis, scientists can move forward with confidence, knowing their molecule's activity is grounded in a well-validated, specific molecular interaction. This rigorous, self-validating system is the cornerstone of successful modern drug discovery.
References
- Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology, 2690, 149-159.
- Isothermal titration calorimetry in drug discovery. (n.d.). PubMed.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2019). Methods in Molecular Biology, 1964, 61-74.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink.
- ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology.
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Molecular Biosciences.
- Small-molecule Target and Pathway Identific
- A beginner's guide to surface plasmon resonance. (2023). The Biochemist.
- Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Royal Society of Chemistry.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022).
- High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. (n.d.).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.).
- Validating Downstream Pathway Inhibition: A Comparative Guide to Western Blot Analysis. (n.d.). Benchchem.
- Affinity Chromatography. (n.d.).
- Affinity-based target identification for bioactive small molecules. (n.d.). RSC Publishing.
- Signaling pathways downstream to receptor tyrosine kinases: targets for cancer tre
- Target deconvolution techniques in modern phenotypic profiling. (2013). PMC - NIH.
- Preclinical cancer-target validation: How not to be wrong. (2018). YouTube.
- Targeting pathways downstream of KRAS in lung adenocarcinoma. (n.d.). PMC - NIH.
Sources
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 3. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec [evotec.com]
- 6. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Affinity purification in target identification: the specificity challenge | Semantic Scholar [semanticscholar.org]
- 13. europeanreview.org [europeanreview.org]
A Senior Application Scientist's Guide to the Reproducibility of Experiments Involving 5-(4-Methylbenzyl)-2-furoic acid
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific progress. In the context of novel chemical entities such as 5-(4-Methylbenzyl)-2-furoic acid, a compound of interest for its potential biological activities, ensuring that experimental outcomes can be consistently replicated is paramount. This guide provides an in-depth technical comparison of methodologies for the synthesis, purification, and biological evaluation of this compound, with a core focus on identifying and mitigating sources of irreproducibility.
The Synthesis of this compound: A Comparative Analysis of Routes
The synthesis of this compound can be approached through several routes, each with its own set of variables that can impact the final product's purity and, consequently, the reproducibility of subsequent biological assays. We will compare two plausible and effective methods: a Friedel-Crafts alkylation approach and a Palladium-catalyzed cross-coupling reaction.
Method 1: Friedel-Crafts Alkylation
This classical approach involves the alkylation of a furan ring with a suitable benzyl halide in the presence of a Lewis acid catalyst.
Conceptual Workflow:
Caption: Friedel-Crafts Alkylation Workflow for this compound.
Detailed Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2-furoic acid (1 equivalent) and a suitable solvent such as carbon disulfide.
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath and add a Lewis acid catalyst, for example, anhydrous zinc chloride (ZnCl₂) (0.1 equivalents).
-
Reagent Addition: Slowly add a solution of p-methylbenzyl chloride (1.1 equivalents) in the same solvent to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for an additional 30 minutes, then let it warm to room temperature and stir for another 45 minutes.
-
Quenching and Work-up: Pour the reaction mixture onto crushed ice and separate the organic layer. Extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Key Variables and Reproducibility Challenges:
-
Catalyst Activity: The activity of the Lewis acid is critical. Variations in the quality and handling of the catalyst (e.g., exposure to moisture) can lead to inconsistent reaction rates and yields.
-
Reaction Temperature: Precise temperature control is crucial. Excursions above the optimal temperature can lead to the formation of side products, including polyalkylated species.
-
Substrate Purity: The purity of the starting materials, 2-furoic acid and p-methylbenzyl chloride, directly impacts the impurity profile of the final product.
Method 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
This modern approach offers a milder and often more selective alternative to Friedel-Crafts chemistry. It involves the coupling of a boronic acid derivative with a halogenated furan.
Conceptual Workflow:
Safety Operating Guide
Personal protective equipment for handling 5-(4-Methylbenzyl)-2-furoic acid
A Researcher's Guide to Safely Handling 5-(4-Methylbenzyl)-2-furoic acid
Hazard Assessment: Understanding the Risks
Based on the hazard profiles of analogous furoic acid compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] Carboxylic acids, as a class, can also be corrosive and may be combustible.[6] Therefore, it is crucial to avoid direct contact and inhalation of dust or fumes.
Table 1: Potential Hazard Classifications for this compound (Inferred from Analogous Compounds)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][4][5] |
| Serious Eye Damage/Irritation | Category 2A/1 | Causes serious eye irritation/damage.[1][2][3][4][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2][4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles with indirect ventilation are essential to protect from splashes and fumes.[7] A face shield should be worn in conjunction with goggles to provide full-face protection against potential splashes.[7][8] |
| Hands | Nitrile or butyl rubber gloves | These materials offer good resistance to a range of acids.[7][9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Body | Chemical-resistant lab coat | A lab coat will protect your skin and personal clothing from incidental contact and small spills.[8] |
| Respiratory | N95 dust mask or a respirator with an appropriate cartridge | If handling the compound as a powder where dust may be generated, respiratory protection is crucial to prevent irritation.[7][9][10] Ensure proper fit testing for respirators.[7] |
| Feet | Closed-toe shoes | Solid leather or similar material shoes are required to protect against spills.[8] |
Operational Plan: From Benchtop to Disposal
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and strong oxidizing agents.[2][3][6][10] Do not store in metal cabinets which may corrode.[6] Keep the container tightly closed when not in use.[1][3][4]
Handling and Experimental Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as outlined in Table 2.
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that the ventilation system is functioning correctly. An eyewash station and safety shower must be readily accessible.[10]
-
-
Handling:
-
If the compound is a solid, handle it in a way that minimizes dust generation.
-
Weigh the necessary amount in a fume hood.
-
When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture.
-
-
Cleanup:
-
Wipe down the work surface with an appropriate decontaminating solution.
-
Collect all waste materials in a clearly labeled, sealed container.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air.[1][2][3] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][10] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Collection: All waste contaminated with this compound, including disposable PPE, should be collected in a designated and properly labeled hazardous waste container.
-
Disposal Method: The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber, in accordance with all local, state, and federal regulations.[1] Do not allow the substance to enter drains or soil.[1]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the environment.
References
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. [Link]
-
Safety equipment, PPE, for handling acids - Quicktest. [Link]
-
What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora. [Link]
-
Safety Data Sheet - DC Fine Chemicals (2-Furoic acid). [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. leelinework.com [leelinework.com]
- 8. quora.com [quora.com]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
